molecular formula C7H11IN2 B566881 3-(tert-Butyl)-5-iodo-1H-pyrazole CAS No. 1218791-05-9

3-(tert-Butyl)-5-iodo-1H-pyrazole

Cat. No.: B566881
CAS No.: 1218791-05-9
M. Wt: 250.083
InChI Key: QLPPZOPSXKIOCZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-iodo-1H-pyrazole is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, frequently investigated for its potential to interact with diverse biological targets . Researchers value this specific compound for its iodine substituent, which offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation. While the specific mechanism of action for this base compound is dependent on the final synthesized molecule, pyrazole derivatives are widely studied for their multifaceted biological activities. Recent scientific literature highlights that novel pyrazole compounds demonstrate significant promise in early-stage research, exhibiting potent antioxidant effects by inhibiting ROS production and lipid peroxidation , as well as potent anticancer cytotoxicity through mechanisms like tubulin polymerization inhibition and induction of apoptosis . This makes this compound a key synthetic precursor for researchers developing new therapeutic agents in areas such as oncology, inflammation, and oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-3-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPPZOPSXKIOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682045
Record name 5-tert-Butyl-3-iodo-1H-pyrazole
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Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-05-9
Record name 5-(1,1-Dimethylethyl)-3-iodo-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-3-iodo-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(tert-butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butyl)-5-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols, and presents relevant quantitative data for the key reaction steps.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutics due to their diverse pharmacological activities. The introduction of a tert-butyl group at the 3-position and an iodine atom at the 5-position of the pyrazole ring offers a unique scaffold for further chemical modification. The tert-butyl group can provide steric bulk and improve metabolic stability, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of a wide array of complex molecules. This guide outlines a reliable two-step synthetic route to this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrazole ring through the condensation of a β-ketonitrile with hydrazine, yielding 3-tert-butyl-1H-pyrazole. The second step is a regioselective iodination at the 5-position of the pyrazole ring.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Regioselective Iodination Pivaloylacetonitrile Pivaloylacetonitrile Step1_Reaction Condensation/ Cyclization Pivaloylacetonitrile->Step1_Reaction Hydrazine Hydrazine Hydrate Hydrazine->Step1_Reaction Three_tert_butyl_pyrazole 3-(tert-butyl)-1H-pyrazole Step1_Reaction->Three_tert_butyl_pyrazole Three_tert_butyl_pyrazole_iodination 3-(tert-butyl)-1H-pyrazole Three_tert_butyl_pyrazole->Three_tert_butyl_pyrazole_iodination Step2_Reaction Iodination Three_tert_butyl_pyrazole_iodination->Step2_Reaction nBuLi n-Butyllithium nBuLi->Step2_Reaction 1. Deprotonation Iodine Iodine (I2) Iodine->Step2_Reaction 2. Iodination Final_Product This compound Step2_Reaction->Final_Product

Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole

This procedure is adapted from general methods for the synthesis of pyrazoles from β-ketonitriles and hydrazine.[1]

Reaction Scheme:

Step1_Reaction Pivaloylacetonitrile Pivaloylacetonitrile plus1 + Pivaloylacetonitrile->plus1 Hydrazine Hydrazine Hydrate plus1->Hydrazine arrow -> Hydrazine->arrow Product 3-(tert-butyl)-1H-pyrazole arrow->Product plus2 + H2O + NH3 Product->plus2

Synthesis of 3-(tert-butyl)-1H-pyrazole.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Pivaloylacetonitrile125.1710012.52 g
Hydrazine hydrate (~64%)50.06120~6.0 mL
Ethanol--100 mL
Acetic Acid (glacial)60.05catalytic~1 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (12.52 g, 100 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the pivaloylacetonitrile has completely dissolved.

  • Add a catalytic amount of glacial acetic acid (~1 mL) to the solution.

  • Slowly add hydrazine hydrate (~6.0 mL, 120 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 3-tert-butyl-1H-pyrazole by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol is based on a general and highly regioselective method for the 5-iodination of pyrazoles.

Reaction Scheme:

Step2_Reaction Start 3-(tert-butyl)-1H-pyrazole arrow1 1. n-BuLi, THF, -78 °C Start->arrow1 arrow2 2. I2, THF, -78 °C to rt arrow1->arrow2 Product This compound arrow2->Product

Iodination of 3-(tert-butyl)-1H-pyrazole.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
3-(tert-butyl)-1H-pyrazole124.18101.24 g
n-Butyllithium (2.5 M in hexanes)64.06114.4 mL
Iodine (I₂)253.81123.04 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(tert-butyl)-1H-pyrazole (1.24 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve iodine (3.04 g, 12 mmol) in anhydrous THF (20 mL).

  • Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of this compound.

StepProductStarting MaterialReagentsTypical Yield (%)
13-(tert-butyl)-1H-pyrazolePivaloylacetonitrileHydrazine hydrate75-85
2This compound3-(tert-butyl)-1H-pyrazolen-Butyllithium, Iodine60-75

Characterization Data (Predicted)

The following are predicted 1H NMR, 13C NMR, and mass spectrometry data for this compound, based on the analysis of structurally similar compounds.[2][3]

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)s1HN-H
~6.4s1HC4-H
~1.3s9H-C(CH3)3

13C NMR (101 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~160C3
~110C4
~90C5
~32-C (CH3)3
~30-C(C H3)3

Mass Spectrometry (EI):

  • M+: m/z = 250

  • [M - CH3]+: m/z = 235

  • [M - C(CH3)3]+: m/z = 193

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

  • All reactions should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed protocols and compiled data are intended to assist researchers in the successful preparation of this valuable synthetic intermediate.

References

Regioselective Synthesis of 5-Iodopyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodinated pyrazoles are pivotal intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups. Among the various regioisomers, 5-iodopyrazoles are of particular interest as building blocks for the development of novel therapeutic agents. This technical guide provides an in-depth overview of a highly regioselective method for the synthesis of 5-iodopyrazoles, complete with experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

The most effective and highly regioselective method for the synthesis of 5-iodopyrazoles involves the direct lithiation of the C5 position of the pyrazole ring followed by quenching with an iodine source. This approach takes advantage of the enhanced acidity of the C5 proton in certain substituted pyrazoles, such as 1-aryl-3-(trifluoromethyl)-1H-pyrazoles.[1][2] The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) allows for the selective deprotonation at the C5 position, generating a lithium pyrazolide intermediate. Subsequent trapping of this intermediate with elemental iodine (I₂) exclusively yields the corresponding 5-iodopyrazole derivative.[1][2]

This method offers excellent regioselectivity, providing the 5-iodo isomer without the formation of other iodinated byproducts. The reaction is typically carried out at low temperatures to ensure the stability of the lithiated intermediate and to control the reaction's exothermicity.

Experimental Protocol: General Procedure for the Synthesis of 5-Iodopyrazoles

This protocol is adapted from the synthesis of 1-aryl-3-(trifluoromethyl)-5-iodo-1H-pyrazoles.[1][3]

Materials:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Elemental Iodine (I₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.3 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.

  • In a separate flask, dissolve elemental iodine (1.4 mmol) in anhydrous THF (3 mL).

  • Add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-iodopyrazole.

Quantitative Data

The regioselective synthesis of various 1-aryl-3-(trifluoromethyl)-5-iodo-1H-pyrazoles using the n-BuLi/I₂ method has been reported with good to excellent yields. A summary of representative examples is provided in the table below.

Starting Pyrazole (1-Aryl-3-CF₃-1H-pyrazole)Aryl SubstituentYield of 5-Iodopyrazole (%)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolePhenyl86
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole4-Methoxyphenyl89
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole4-Chlorophenyl78
1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole4-Nitrophenyl65
1-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazolep-Tolyl82

Data compiled from literature sources.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the regioselective synthesis of 5-iodopyrazoles via lithiation.

Regioselective_5_Iodopyrazole_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product start 1-Aryl-3-CF3-1H-pyrazole deprotonation Deprotonation with n-BuLi in THF at -78 °C start->deprotonation intermediate Lithium Pyrazolide deprotonation->intermediate Formation of Intermediate iodination Quenching with I2 product 5-Iodo-1-aryl-3-CF3-1H-pyrazole iodination->product Formation of 5-Iodopyrazole intermediate->iodination

Caption: Workflow for the regioselective synthesis of 5-iodopyrazoles.

Alternative Iodination Methods and Regioselectivity

While the lithiation method provides excellent regioselectivity for the 5-iodo position, other iodination methods typically favor substitution at the C4 position of the pyrazole ring. It is crucial for researchers to be aware of these alternative outcomes to select the appropriate synthetic strategy.

  • Ceric Ammonium Nitrate (CAN) and Iodine: The use of ceric ammonium nitrate (CAN) as a mediator with elemental iodine in a solvent like acetonitrile leads to the highly regioselective formation of 4-iodopyrazoles.[1][4]

  • Iodine Monochloride (ICl): This reagent is also known to favor iodination at the C4 position.[5]

  • Iodine and Hydrogen Peroxide: This environmentally friendly method, often conducted in water, also results in the formation of 4-iodopyrazoles.[5][6]

The following diagram illustrates the divergent regioselectivity based on the chosen iodination method.

Regioselectivity_Diagram cluster_5_iodo 5-Iodination cluster_4_iodo 4-Iodination start 1-Aryl-3-CF3-1H-pyrazole reagent_5_iodo 1. n-BuLi, THF, -78 °C 2. I2 start->reagent_5_iodo Path A reagent_4_iodo CAN, I2, MeCN or ICl or I2, H2O2 start->reagent_4_iodo Path B product_5_iodo 5-Iodopyrazole (Exclusive Product) reagent_5_iodo->product_5_iodo product_4_iodo 4-Iodopyrazole (Major Product) reagent_4_iodo->product_4_iodo

Caption: Regioselective iodination pathways of 1-aryl-3-CF3-1H-pyrazoles.

Conclusion

The regioselective synthesis of 5-iodopyrazoles is a critical transformation for the development of novel pharmaceuticals and agrochemicals. The directed lithiation of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles followed by iodination stands out as a robust and highly selective method for accessing these valuable building blocks. This guide provides the necessary experimental details and comparative data to enable researchers to confidently employ this methodology in their synthetic campaigns. Understanding the factors that govern regioselectivity in pyrazole iodination is paramount for the efficient and predictable synthesis of target molecules, ultimately accelerating the drug discovery process.

References

An In-depth Technical Guide to the Preparation of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous blockbuster drugs. Among the various substituted pyrazoles, the 3,5-disubstituted scaffold is of particular importance. This technical guide provides a comprehensive overview of the core synthetic methodologies for the preparation of 3,5-disubstituted pyrazoles, with a focus on practical experimental protocols, quantitative data analysis, and visual representations of reaction pathways.

Introduction

The pyrazole nucleus is a privileged scaffold in the design of bioactive molecules. The ability to introduce a wide variety of substituents at the 3 and 5 positions allows for the fine-tuning of physicochemical properties and biological targets. The synthesis of these compounds has been a subject of extensive research, leading to the development of several robust and versatile methods. This guide will delve into the most prominent of these, including the classical Knorr and Paal-Knorr syntheses, reactions involving α,β-unsaturated ketones (chalcones), 1,3-dipolar cycloadditions, and modern multicomponent and microwave-assisted reactions.

Core Synthetic Methodologies

The preparation of 3,5-disubstituted pyrazoles can be broadly categorized into several key strategies, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Knorr and Paal-Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a seminal and widely used method for the construction of the pyrazole ring.[1][2] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The Paal-Knorr synthesis is a related reaction that also utilizes a 1,4-dicarbonyl compound to form pyrroles, but the principles are often discussed in the context of pyrazole synthesis from 1,3-dicarbonyls.[3][4]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[2]

Logical Workflow for Knorr Pyrazole Synthesis

knorr_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Acid-Catalyzed Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration pyrazole 3,5-Disubstituted Pyrazole dehydration->pyrazole

Caption: General workflow of the Knorr pyrazole synthesis.

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[5]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5]

  • Turn off the heat and allow the reaction to cool slowly to room temperature over 30 minutes with continuous stirring.[5]

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.[5]

  • Rinse the collected solid with a small amount of water and allow it to air dry.[5]

  • Determine the mass, percent yield, and melting point of the product.[5]

  • Further characterize the product using spectroscopic methods (e.g., NMR).[5]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), with hydrazine derivatives is another versatile route to 3,5-disubstituted pyrazoles. This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic pyrazole.

Reaction Pathway from Chalcones

chalcone_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product chalcone α,β-Unsaturated Ketone (Chalcone) michael_addition Michael Addition chalcone->michael_addition hydrazine Hydrazine Derivative hydrazine->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization Pyrazoline Intermediate oxidation Oxidation/ Dehydration cyclization->oxidation pyrazole 3,5-Disubstituted Pyrazole oxidation->pyrazole

Caption: General reaction pathway for the synthesis of 3,5-disubstituted pyrazoles from chalcones.

  • To a mixture of the chalcone (15 mmol) in 15 mL of formic acid, add a solution of hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.[6]

  • Reflux the reaction mixture for 24 hours with constant stirring.[6]

  • After cooling, pour the resulting solution onto crushed ice to precipitate the crude product.[6]

  • Recrystallize the crude product from ethyl acetate to obtain the purified title compound.[6]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). The nitrile imines are often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[1] This approach offers a high degree of regioselectivity.[7]

1,3-Dipolar Cycloaddition Workflow

dipolar_cycloaddition cluster_reactants Reactants cluster_process Reaction cluster_product Product nitrile_imine Nitrile Imine (in situ generated) cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne Alkyne or Alkyne Surrogate alkyne->cycloaddition pyrazole 3,5-Disubstituted Pyrazole cycloaddition->pyrazole

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.

  • A mixture of the appropriate diphenyl hydrazone (5.0 mmol), acetylacetone (10 mmol), and chloramine-T (15 mmol) in ethanol (20 mL) is refluxed on a water bath for 2-3 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is extracted with ether, and the ether extract is washed with a 10% sodium hydroxide solution followed by water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude product is then purified by column chromatography.

Multicomponent and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly focuses on efficiency, atom economy, and environmentally benign procedures. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all the reactants, and microwave-assisted synthesis have emerged as powerful tools in this regard.[8][9][10] These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures.

  • In a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), and a primary amine (3 mmol) to ethanol (2 mL).[8][11]

  • The reaction mixture is irradiated in a microwave reactor at a maximal power of 150 W and a pressure limit of 435 psi at 160°C for 55 minutes.[8][11]

  • After cooling, the precipitated product is isolated by vacuum filtration.[8][11]

  • The product is then recrystallized from an appropriate solvent.[8][11]

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various 3,5-disubstituted pyrazoles using the methodologies described above.

Table 1: Knorr and Paal-Knorr Type Syntheses

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventConditionsProductYield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol100°C, 1 h2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneHigh[5]
AcetylacetonePhenylhydrazineAcetic acid/EthanolReflux3,5-Dimethyl-1-phenylpyrazoleNot specified[12]

Table 2: Syntheses from Chalcones and Related α,β-Unsaturated Ketones

Chalcone DerivativeHydrazine DerivativeCatalyst/SolventConditionsProductYield (%)Reference
1-(4-methylphenyl)-3-phenylprop-2-en-1-onePhenylhydrazineAcetic acid/EthanolReflux, 3 h1,5-diphenyl-3-(p-tolyl)-4,5-dihydropyrazoleNot specified[13]
3-(4-methylphenyl)-1-phenyl-2-propen-1-one4-phenyl-3-thiosemicarbazideNaOH/EthanolRT, 3-8 h5-(4-methylphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide26[14]
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHydrazine hydrateFormic acid/EthanolReflux, 24 h5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde60[6]

Table 3: 1,3-Dipolar Cycloaddition Syntheses

Nitrile Imine PrecursorAlkyne/Alkyne SurrogateCatalyst/SolventConditionsProductYield (%)Reference
Diphenyl hydrazoneAcetylacetoneChloramine-T/EthanolReflux, 2-3 h4-Acetyl-5-methyl-1,3-diphenylpyrazole59-78
N-alkylated tosylhydrazoneTerminal alkynet-BuOK/Pyridine0°C, 15 min1,3,5-Trisubstituted pyrazole76[15]

Table 4: Multicomponent and Microwave-Assisted Syntheses

Component 1Component 2Component 3Catalyst/SolventConditionsProductYield (%)Reference
5-aminopyrazole-4-carboxylateTrimethyl orthoformatePrimary amineEthanolMicrowave, 160°C, 55 min3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-oneup to 83[8][11]
AldehydeMalononitrileHydrazinePyrrolidine-acetic acidMicrowave, Solvent-freeFused pyran-pyrazoleGood[16]

Conclusion

The synthesis of 3,5-disubstituted pyrazoles is a well-established and continuously evolving field. Classical methods like the Knorr synthesis remain highly relevant, while modern techniques such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide has provided a detailed overview of the core methodologies, complete with experimental protocols and comparative data, to aid researchers in the strategic design and execution of syntheses for this important class of heterocyclic compounds. The continued development of novel and efficient synthetic methods for 3,5-disubstituted pyrazoles will undoubtedly fuel further discoveries in medicinal chemistry and drug development.

References

Technical Whitepaper: 3-(tert-butyl)-5-iodo-1H-pyrazole (CAS 1218791-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 3-(tert-butyl)-5-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its chemical properties, plausible synthetic routes based on established methodologies for related pyrazole derivatives, and its potential biological significance. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The unique structural features of the pyrazole ring, with its two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3] The introduction of an iodo-substituent, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening and materials science applications.[4][5] The tert-butyl group can enhance metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[6]

Chemical and Physical Properties

Based on its structure and data for related compounds, the following properties can be inferred for this compound.

PropertyValueReference
CAS Number 1218791-05-9[7]
Molecular Formula C₇H₁₁IN₂[8]
Molecular Weight 250.08 g/mol [8]
Appearance Likely a white to yellow solid[9]
Storage Store in a dry, cool, and well-ventilated area[9]

Synthesis and Experimental Protocols

Diagram: General Synthetic Workflow for this compound

Synthetic_Workflow A 3-tert-butyl-1H-pyrazole (Starting Material) B Protection of N-H (e.g., Boc anhydride) A->B Step 1 C N-Protected Pyrazole B->C D Iodination (e.g., n-BuLi, I₂ or NIS) C->D Step 2 E N-Protected this compound D->E F Deprotection (e.g., TFA) E->F Step 3 G This compound (Final Product) F->G H Further Functionalization (e.g., Sonogashira Coupling) G->H Application

Caption: A plausible synthetic workflow for the preparation and further functionalization of this compound.

General Experimental Protocol for N-Boc Protection of Pyrazoles

This protocol is adapted from the work of Dundulis et al. and can be applied to the N-protection of the starting material, 3-tert-butyl-1H-pyrazole.[4]

  • Reaction Setup: To a solution of the pyrazole starting material (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol for Regioselective Iodination

The following protocol for C-5 iodination is based on a method described for 1-aryl-3-CF3-1H-pyrazoles and is expected to be applicable for the N-protected 3-tert-butyl-pyrazole.[1]

  • Reaction Setup: Dissolve the N-protected pyrazole (1.0 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 10 minutes.

  • Iodination: Add a solution of iodine (1.4 equivalents) in dry THF.

  • Warming and Work-up: Allow the reaction mixture to warm to room temperature over 4 hours. Dilute with a suitable organic solvent (e.g., dichloromethane), and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 5-iodo derivative.

General Experimental Protocol for Sonogashira Cross-Coupling

The resulting this compound can be further functionalized. The following is a general protocol for the Sonogashira cross-coupling of iodo-pyrazoles.[4][10]

  • Reaction Setup: To a solution of the N-protected iodo-pyrazole (1 mmol) in dry THF, add PdCl₂(PPh₃)₂ (0.02 mmol) and triethylamine (2.5 mmol).

  • Inert Atmosphere: Flush the reaction mixture with argon.

  • Addition of Reagents: Add the desired alkyne (1.2 mmol) dropwise, followed by the addition of CuI (0.01 mmol).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add deionized water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with water, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities, making this compound a valuable starting point for drug discovery programs.

  • Kinase Inhibitors: Many pyrazole-containing molecules act as inhibitors of various kinases, which are crucial targets in oncology.[6] The tert-butyl group can provide steric bulk that may enhance selectivity, and the iodo-substituent allows for the introduction of various side chains to probe the kinase active site.

  • Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties.[11] This compound could serve as a building block for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer activity, with some inducing cell cycle arrest.[2][6]

Logical Relationship Diagram for Drug Discovery

Drug_Discovery_Logic Start This compound (Building Block) Reaction Chemical Modification (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) Start->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hits Identification of 'Hit' Compounds Screening->Hits Optimization Lead Optimization (Structure-Activity Relationship Studies) Hits->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: The role of this compound as a key intermediate in a typical drug discovery workflow.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure combines the biologically relevant pyrazole core with a metabolically robust tert-butyl group and a synthetically versatile iodo-substituent. This technical guide provides a framework for its synthesis and highlights its potential in the development of novel therapeutics and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

Technical Guide: Physical and Chemical Properties of 3-(tert-butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(tert-butyl)-5-iodo-1H-pyrazole is a halogenated heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] This specific derivative, substituted with a bulky tert-butyl group and a reactive iodine atom, serves primarily as a valuable synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the iodine atom facilitates various cross-coupling reactions, making it a versatile building block for introducing the pyrazole moiety into target structures.[4] This guide provides a consolidated overview of its known physical properties, characterization methods, and its role in synthetic chemistry.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively published. The following table summarizes available data for the compound and closely related analogs to provide a comparative reference.

PropertyValueData TypeSource / Notes
IUPAC Name This compound--
CAS Number 1218791-05-9Identifier[5][6]
Molecular Formula C₇H₁₁IN₂-Derived from structure.
Molecular Weight 266.08 g/mol CalculatedDerived from molecular formula.
Appearance White to light yellow solid/powderExperimentalTypical for related iodo-pyrazole compounds.[3]
Melting Point Not available-Data not found. For comparison, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate melts at 82-84 °C, and tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate melts at 72-74 °C, suggesting the title compound is a solid at room temperature.[3]
Boiling Point Not available-Data not found.
Solubility Not available-No quantitative data found. Expected to be soluble in organic solvents such as methanol, DMSO, and dichloromethane based on its structure and the solvents used in its reactions.[3][4]
pKa Not available-Data not found. The parent pyrazole has a pKa of 2.5.[7] The tert-butyl group (electron-donating) and iodine (weakly electron-withdrawing) would slightly modify this value.
Purity >96%ExperimentalAs specified by commercial suppliers.[6]

Experimental Protocols & Characterization

While specific, detailed experimental protocols for determining the physical properties of this compound are not published, standard analytical methodologies are employed for its characterization.

Synthesis and Purification

The synthesis of substituted iodo-pyrazoles often involves the protection of the pyrazole nitrogen, followed by iodination and subsequent deprotection or modification. A general workflow involves:

  • N-H Protection: The pyrazole N-H bond is often protected, for instance, with a di-tert-butyl dicarbonate (Boc) group, to control regioselectivity in subsequent steps.[3][4]

  • Iodination: The protected pyrazole undergoes iodination at a specific position, often using a strong base like n-butyllithium followed by the addition of molecular iodine at low temperatures (e.g., -78 °C).[4]

  • Purification: The final product is typically purified using column chromatography on silica gel with a solvent system like ethyl acetate in n-hexane or by recrystallization from a suitable solvent such as n-hexane.[3][4]

Structural Characterization

The identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique is used to identify the protons in the molecule. For a related structure, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate, characteristic signals include a singlet for the nine protons of the tert-butyl group (C(CH₃)₃) at ~1.57 ppm and distinct doublets for the two aromatic protons on the pyrazole ring at ~6.76 ppm and ~8.16 ppm in DMSO-d₆.[3][4]

    • ¹³C NMR: This provides information about the carbon skeleton. For the same related compound, signals are observed for the tert-butyl carbons (~27.9 ppm), the pyrazole ring carbons, and the carbonyl carbon of the Boc group.[3][4]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio. For instance, the [M+Na]⁺ ion for C₈H₁₁IN₂NaO₂ (tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate) was calculated and found to be 316.9757.[3][4] This precise measurement is critical for confirming the identity of a newly synthesized compound.

  • Melting Point Determination:

    • The melting point is a key indicator of purity. It is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

Application in Synthesis: A Workflow Example

This compound is primarily used as an intermediate. Its utility stems from the C-I bond, which is amenable to forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction is a prominent example.[3][4]

Workflow for Sonogashira Cross-Coupling

The following diagram illustrates the logical workflow for using an N-protected iodo-pyrazole intermediate in a Sonogashira cross-coupling reaction to synthesize a more complex, functionalized pyrazole derivative.

Sonogashira_Workflow Start This compound (Starting Material) Protect N-H Protection (e.g., with Boc₂O) Start->Protect Intermediate N-Protected-3-(t-Bu)-5-iodo-pyrazole (Key Intermediate) Protect->Intermediate Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Intermediate->Coupling Product Functionalized Pyrazole Product (N-Protected) Coupling->Product TerminalAlkyne Terminal Alkyne (R-C≡CH) TerminalAlkyne->Coupling Deprotect Deprotection (Optional) (e.g., TFA or HCl) Product->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: Synthetic workflow for functionalizing iodo-pyrazoles via Sonogashira coupling.

This process demonstrates how the relatively simple starting material is transformed into a highly functionalized molecule suitable for further investigation in drug discovery programs or materials science. The reaction is robust and allows for the introduction of a wide variety of substituents (R-groups) from different terminal alkynes.

References

Structural and Spectroscopic Analysis of 3-(tert-butyl)-5-iodo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and spectroscopic analysis of 3-(tert-butyl)-5-iodo-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related and structurally analogous pyrazole derivatives to infer its key characteristics. The document covers synthetic methodologies, comprehensive spectroscopic data including 1H and 13C NMR, and mass spectrometry, presented in a comparative format. Furthermore, logical workflows for its synthesis and characterization are visualized to aid researchers in their experimental design. This guide serves as a valuable resource for professionals engaged in the design and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2] The unique electronic properties and structural versatility of the pyrazole ring make it a privileged scaffold in drug discovery. The subject of this guide, this compound, combines the sterically bulky tert-butyl group, which can enhance metabolic stability and receptor binding, with a reactive iodine atom, providing a handle for further synthetic modifications such as cross-coupling reactions.[1][3] Understanding the structural and spectroscopic features of this molecule is crucial for its effective utilization in research and development.

Structural Analysis

While a crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC), analysis of related pyrazole structures provides insights into its likely molecular geometry and intermolecular interactions.

Crystallographic data for compounds such as 3,5-bis(t-butyl)-1H-pyrazol-4-amine and 3-(tert-butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveal key structural features of the pyrazole ring system.[4][5] The pyrazole ring is planar, and the substituents at the 3 and 5 positions influence the overall molecular packing. In the solid state, 1H-pyrazoles typically form hydrogen-bonded networks, with the N-H group acting as a hydrogen bond donor and the sp2 nitrogen atom of an adjacent molecule acting as an acceptor.[6][7] It is expected that this compound would exhibit similar hydrogen bonding patterns, potentially forming dimers or catemeric chains.

The C-I bond length in related 4-iodopyrazoles has been observed to be shorter than the sum of their covalent radii, suggesting a degree of partial double bond character.[6] This has implications for the reactivity of the iodine atom in nucleophilic substitution and cross-coupling reactions.

Below is a diagram illustrating the general synthesis and characterization workflow for a substituted pyrazole like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Structural & Spectroscopic Analysis cluster_application Further Applications Starting Materials Starting Materials Cyclocondensation Cyclocondensation Starting Materials->Cyclocondensation e.g., Diketone + Hydrazine Iodination Iodination Cyclocondensation->Iodination Pyrazole Core Formation Purification Purification Iodination->Purification Introduction of Iodine NMR NMR Purification->NMR Purity & Structure Mass Spec Mass Spec Purification->Mass Spec Molecular Weight IR Spec IR Spec Purification->IR Spec Functional Groups X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Solid-State Structure Cross-Coupling Cross-Coupling NMR->Cross-Coupling Substrate for further synthesis X-ray Crystallography->Cross-Coupling Biological Screening Biological Screening Cross-Coupling->Biological Screening

Figure 1: A generalized workflow for the synthesis and subsequent characterization of a substituted pyrazole.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available. However, by examining data from analogous compounds, we can predict the expected spectral features.

NMR Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural elucidation of pyrazole derivatives. The chemical shifts are influenced by the substituents on the pyrazole ring.

Table 1: Predicted and Comparative 1H NMR Data

CompoundSolvent1H Chemical Shifts (ppm)Reference
This compound (Predicted) CDCl3~1.3 (s, 9H, t-Bu), ~6.3 (s, 1H, H-4), NH proton (broad)Inferred
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineCDCl31.32 (s, 9H, t-Bu), 3.94 (s, 3H, N-CH3), 6.17 (s, 1H, H-4)[2]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideCDCl31.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4)[8]
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazoleCDCl31.34 (s, 9H, t-Bu), 5.91 (s, 1H, H-4)[9]

Table 2: Predicted and Comparative 13C NMR Data

CompoundSolvent13C Chemical Shifts (ppm)Reference
This compound (Predicted) CDCl3~30 (C(CH3)3), ~32 (C(CH3)3), ~90 (C-5, iodinated), ~110 (C-4), ~160 (C-3)Inferred
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineCDCl330.6 (C(CH3)3), 32.4 (C(CH3)3), 88.7 (C-4), 148.9 (C-5), 161.4 (C-3)[2]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideCDCl330.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 103.7 (CH, C-4), 130.9 (Cq, C-5), 160.9 (Cq, C-3)[8]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateDMSO-d627.9, 86.1, 104.6, 118.2, 133.6, 146.4[1]
Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). The isotopic pattern of iodine (127I, 100% abundance) will be distinct. Fragmentation patterns would likely involve the loss of the tert-butyl group or the iodine atom.

Table 3: Mass Spectrometry Data of a Related Compound

CompoundIonization Modem/z (%)Reference
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateESI194 (M-Boc, 100), 167 (25)[1]

Experimental Protocols

While a specific protocol for this compound is not detailed, a general synthetic approach can be outlined based on established pyrazole synthesis methodologies.[10][11]

General Synthesis of 3-(tert-butyl)-1H-pyrazole

The synthesis of the pyrazole core can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. For a 3-tert-butyl substituted pyrazole, a suitable starting material would be 4,4-dimethyl-3-oxopentanal or a derivative thereof.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 3-(tert-butyl)-1H-pyrazole.

Iodination of the Pyrazole Ring

Electrophilic iodination of the pyrazole ring typically occurs at the 4-position. To achieve iodination at the 5-position, a directed synthesis strategy is often required, potentially involving N-protection followed by lithiation and quenching with iodine.

  • N-Protection: The NH of the pyrazole is protected with a suitable group (e.g., Boc, Trityl).

  • Directed Iodination: The N-protected pyrazole is treated with a strong base (e.g., n-butyllithium) at low temperature, followed by the addition of an iodine source (e.g., I2).

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the 5-iodo-pyrazole.

The diagram below illustrates the logical relationship of the key structural features of a substituted pyrazole.

G Structural Features of a Substituted Pyrazole cluster_substituents Substituents PyrazoleCore Pyrazole Ring Planar Heterocycle Aromatic System TertButyl 3-tert-Butyl Group - Steric Bulk - Lipophilicity - Metabolic Stability PyrazoleCore:f0->TertButyl:head C3 Position Iodine 5-Iodo Group - Halogen Bonding - Synthetic Handle (Cross-Coupling) - Heavy Atom Effects PyrazoleCore:f0->Iodine:head C5 Position NH 1-H (N-H) - Hydrogen Bond Donor - Site for N-functionalization PyrazoleCore:f0->NH:head N1 Position BiologicalActivity BiologicalActivity TertButyl->BiologicalActivity Influences SyntheticUtility SyntheticUtility Iodine->SyntheticUtility Enables PhysicochemicalProperties PhysicochemicalProperties NH->PhysicochemicalProperties Determines

Figure 2: Key structural features and their implications for a substituted pyrazole.

Potential Applications and Further Research

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at the 5-position.[1][3] This makes it a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Given the broad spectrum of biological activities associated with pyrazole derivatives, compounds derived from this compound could be investigated as potential inhibitors of kinases, proteases, or other enzymes implicated in disease.[12] Further research should focus on the synthesis and full structural and spectroscopic characterization of this molecule, followed by its derivatization and evaluation in various biological assays. Computational studies could also be employed to predict its binding modes with different biological targets.[12]

Conclusion

This technical guide has provided a comprehensive overview of the structural and spectroscopic characteristics of this compound, based on data from closely related compounds. While direct experimental data remains scarce, the information presented herein offers valuable insights for researchers working with this and similar pyrazole derivatives. The detailed analysis of expected spectroscopic signatures and potential synthetic routes will aid in the design and execution of future research aimed at exploring the full potential of this promising chemical entity.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(tert-butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(tert-butyl)-5-iodo-1H-pyrazole. Due to the absence of publicly available experimental spectral data for this specific compound, this report leverages spectral information from structurally analogous pyrazole derivatives to forecast the chemical shifts, multiplicities, and integration values. This document also outlines a plausible experimental protocol for the synthesis and subsequent NMR analysis of the title compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of known substituted pyrazoles, including those bearing tert-butyl and iodo moieties. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
tert-butyl (C(CH₃)₃)~ 1.3Singlet (s)9HThe tert-butyl group typically appears as a sharp singlet in this region due to the nine equivalent protons.
Pyrazole H-4~ 6.2 - 6.5Singlet (s)1HThe chemical shift of the C4-proton is influenced by the adjacent tert-butyl and iodo substituents.
Pyrazole N-H> 10Broad Singlet (br s)1HThe N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may also undergo exchange with protic solvents, leading to its disappearance.[1]

Rationale for Prediction:

  • The chemical shift of the tert-butyl protons is predicted based on values observed for other 3-tert-butyl pyrazole derivatives, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (1.24 ppm) and (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)methanamine (1.32 ppm).[2][3]

  • The chemical shift for the H-4 proton is estimated from related substituted pyrazoles. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton appears at 5.74 ppm.[2] The presence of an iodine atom at the C5 position is expected to have a modest influence on the H-4 chemical shift.

  • The N-H proton of pyrazoles is known to resonate at a downfield chemical shift, often above 10 ppm, and typically appears as a broad signal due to quadrupole effects of the adjacent nitrogen atoms and potential intermolecular exchange.[1] In 4-iodo-1H-pyrazole, the N-H proton resonance is observed at approximately 10.00 ppm.[4]

Experimental Protocols

The following sections detail a plausible synthetic route and the methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Synthesis of this compound

A potential synthetic route for this compound could involve the iodination of 3-(tert-butyl)-1H-pyrazole. A general procedure for the synthesis of substituted 3-iodo-1H-pyrazole derivatives can be adapted for this purpose.[5]

Materials:

  • 3-(tert-butyl)-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(tert-butyl)-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. ¹H NMR Spectroscopy

A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:[1][6]

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at room temperature using a 400 MHz (or higher) NMR spectrometer.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase the spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Predicted ¹H NMR Assignments

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its proton signals.

Figure 1. Predicted ¹H NMR signal assignments for this compound.

References

Characterization of Substituted 3-Iodo-1H-Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of substituted 3-iodo-1H-pyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the versatility of the carbon-iodine bond in cross-coupling reactions. This document details experimental protocols, presents key characterization data in a structured format, and illustrates important reaction pathways.

Synthesis of Substituted 3-Iodo-1H-Pyrazoles

The introduction of an iodine atom at the C3 position of the pyrazole ring can be achieved through various synthetic strategies. A common approach involves the protection of the pyrazole nitrogen, followed by lithiation and subsequent quenching with an iodine source. Alternatively, direct iodination of the pyrazole ring can be employed using specific iodinating agents.

N-Protection, Lithiation, and Iodination

A widely used method for the synthesis of 3-iodo-1H-pyrazoles involves a three-step process: protection of the N-H proton, deprotonation at the C3 position, and subsequent reaction with iodine.[1][2] The use of a protecting group is often necessary to prevent side reactions and to direct the regioselectivity of the iodination.[3][4] Common protecting groups include tert-butoxycarbonyl (Boc) and (2-trimethylsilyl)ethoxymethyl (SEM).[1][2]

Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [2]

  • Protection: To a solution of 3-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight. The organic layer is then washed with a saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by recrystallization from n-hexane to yield tert-butyl 3-iodo-1H-pyrazole-1-carboxylate.[2]

  • Deprotection (if required): The Boc group can be removed under acidic conditions to yield the N-unprotected 3-iodo-1H-pyrazole.

Direct Iodination Methods

Direct iodination of the pyrazole ring at the C4 position is a common electrophilic substitution reaction.[3] However, achieving selective iodination at the C3 position can be more challenging and often requires specific reagents and conditions. One reported method utilizes ceric ammonium nitrate (CAN) and elemental iodine.[4]

Experimental Protocol: CAN-Mediated Iodination of 1-Aryl-3-CF₃-1H-pyrazoles at C4 [4]

  • Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in a suitable solvent such as acetonitrile.

  • Add elemental iodine (I₂) to the solution.

  • Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Spectroscopic Characterization

The structural elucidation of substituted 3-iodo-1H-pyrazoles relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and substitution pattern of 3-iodo-1H-pyrazoles. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are characteristic and provide valuable structural information.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Substituted 3-Iodo-1H-Pyrazoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateDMSO-d₆1.57 (s, 9H, 3×CH₃), 6.76 (d, J=2.8 Hz, 1H, Ar-H), 8.16 (d, J=2.8 Hz, 1H, Ar-H)27.9, 86.1, 104.6, 118.2, 133.6, 146.4[2]
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleCDCl₃1.19 (t, J=7.0 Hz, 3H, CH₂CH₃), 1.70 (d, J=6.0 Hz, 3H, CHCH₃), 3.45-3.62 (m, 2H, CH₂CH₃), 5.54 (q, J=6.0 Hz, 1H, NCH), 8.33 (s, 1H, Ar-H)14.8, 22.4, 65.5, 90.1, 92.5, 127.5, 139.4[2]
3-Iodo-1H-pyrazolo[3,4-b]pyridineCDCl₃7.22-7.25 (m, 1H), 7.89 (dd, J=8.4, 1.6 Hz, 1H), 8.64 (dd, J=4.8, 1.6 Hz, 1H), 13.18 (br, 1H)Not Reported[5]
Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMS (m/z)HRMS (ES) [M+Na]⁺IR (cm⁻¹)Reference
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate194 (M-Boc, 100%)316.9757 (found 316.9757)Not Reported[2]
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole311 (M⁺, 2%)333.9659 (found 333.9658)Not Reported[2]
3-Iodo-1H-pyrazolo[3,4-b]pyridine245 (M⁺)Not ReportedNot Reported[5]
4-Iodo-1H-pyrazoleNot ReportedNot Reported3110 (N-H stretch)[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for a wide range of 3-iodo-1H-pyrazoles is limited, data for related structures provides valuable insights into their solid-state packing and non-covalent interactions.

Table 3: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [5]

ParameterValue
FormulaC₆H₄IN₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
V (ų)1434.5 (3)
Z8

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where pairs of molecules are connected into inversion dimers through N—H⋯N hydrogen bonds.[5] Furthermore, C—I⋯N halogen bonds link these dimers into zigzag chains.[5]

Reactivity and Applications: The Sonogashira Coupling

A primary application of 3-iodo-1H-pyrazoles in synthetic chemistry is their use as substrates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the pyrazole and a terminal alkyne, providing a powerful tool for the synthesis of complex molecules.[2][7] The reactivity of halopyrazoles in these reactions generally follows the trend I > Br > Cl.[7]

Experimental Protocol: Standard Copper-Co-catalyzed Sonogashira Coupling of a 4-Iodopyrazole [7]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Synthesis of 3-Iodo-1H-pyrazole via N-Protection and Iodination

G cluster_synthesis Synthesis of 3-Iodo-1H-pyrazole Pyrazole 1H-Pyrazole N_Protected N-Protected Pyrazole (e.g., SEM-protected) Pyrazole->N_Protected SEMCl, NaH Lithiation Lithiation (n-BuLi, -78°C) N_Protected->Lithiation Iodination Iodination (I₂) Lithiation->Iodination Protected_Iodo N-Protected 3-Iodo-1H-pyrazole Iodination->Protected_Iodo Deprotection Deprotection Protected_Iodo->Deprotection Final_Product 3-Iodo-1H-pyrazole Deprotection->Final_Product

Caption: Synthetic pathway to 3-iodo-1H-pyrazole.

Sonogashira Coupling Catalytic Cycle

G cluster_sonogashira Sonogashira Coupling Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product ArylIodide 3-Iodo-1H-pyrazole (R-I) ArylIodide->OxAdd Alkyne Terminal Alkyne (R'-C≡CH) Cu_Cycle Copper Cycle (CuI, Base) Alkyne->Cu_Cycle Cu_Acetylide Cu-C≡CR' Cu_Cycle->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Palladium-copper catalytic cycle for Sonogashira coupling.

References

literature review of tert-butyl substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-Butyl Substituted Pyrazoles: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Their versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities.[3][4][5] The incorporation of a tert-butyl group onto the pyrazole ring is a common strategy in drug design. This bulky, lipophilic moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing binding to hydrophobic pockets of target proteins, improving metabolic stability, and modulating solubility.[6][7]

This technical guide provides a comprehensive review of the recent advancements in tert-butyl substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into their synthesis, biological activities, and therapeutic applications. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Synthesis of Tert-Butyl Substituted Pyrazoles

The synthesis of pyrazole derivatives is a well-established field with several classical and modern methods. The introduction of a tert-butyl group, however, can present unique challenges and opportunities, such as steric hindrance influencing reactivity and regioselectivity.[1][8] Common synthetic routes include the condensation of β-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis), cycloaddition reactions, and various multicomponent strategies.[9][10]

One notable synthetic approach involves the condensation of a chalcone with a substituted hydrazine. For instance, Rao et al. described a method to prepare a pyrazole derivative by reacting a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of a copper triflate catalyst.[11] Another strategy involves the reaction of 3,5-di-tert-butylbenzaldehyde with pyrazole using an oxoammonium salt as an oxidant in a solvent-free approach, yielding an acyl pyrazole.[12]

General Synthetic Workflow

A common and versatile method for synthesizing substituted pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13] This method's primary limitation can be the formation of isomeric products if the dicarbonyl compound is unsymmetrical.[13]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-diketone) Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (e.g., tert-butylhydrazine) Hydrazine->Condensation Pyrazoline Pyrazoline Intermediate (optional, may be oxidized in situ) Condensation->Pyrazoline Cyclization Pyrazole Tert-Butyl Substituted Pyrazole Pyrazoline->Pyrazole Oxidation / Dehydration

Caption: Generalized workflow for Paal-Knorr synthesis of substituted pyrazoles.

Table 1: Summary of Selected Synthetic Methods
Starting MaterialsReagents & ConditionsProduct TypeYieldReference
3,5-di-tert-butylbenzaldehyde, pyrazole4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate, 54 °C, 3h, solvent-free(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone86%[12]
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chlorideTriethylamine, acetonitrile, room temp, 12hN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide88%[14][15]
Chalcone, p-((t-butyl)phenyl)hydrazineCopper triflate (Cu(OTf)₂), [BMIM-PF₆]1,3,5-trisubstituted pyrazole82%[11]
Enaminones, aryl hydrazinesEthanol, acetic acidRegioselective substituted pyrazolesHigh Yield[1]
Morita−Baylis−Hillman (MBH) carbonates, diazenesPhosphine catalystTetrahydropyrazole-fused heterocyclesModerate to Excellent[1][8]
Detailed Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[14][15]

This protocol describes a triethylamine-mediated sulfonamidation reaction.

  • Materials : 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), triethylamine (167 µL, 1.2 mmol), and acetonitrile (2.0 mL).

  • Procedure : A mixture of the 5-aminopyrazole, 4-methylbenzenesulfonyl chloride, and triethylamine in acetonitrile is stirred at room temperature for 12 hours.

  • Work-up : After the reaction, the solvent is removed under reduced pressure. The resulting mixture is extracted with a water/ethyl acetate mixture.

  • Purification : The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography on silica gel using dichloromethane as the eluent.

  • Characterization : The structure of the resulting pyrazole-based benzenesulfonamide is confirmed using FT-IR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).[14][15] For example, in the ¹H NMR spectrum, a singlet at 1.24 ppm is assigned to the tert-butyl group.[15]

Pharmacological Applications and Biological Activity

Tert-butyl substituted pyrazoles have demonstrated a remarkable range of biological activities, positioning them as privileged scaffolds in drug discovery. Their efficacy spans across oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity and Kinase Inhibition

The pyrazole scaffold is a key component in the development of protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy.[6][16] The tert-butyl group often occupies lipophilic domains in the kinase active site, enhancing potency and selectivity.[6]

  • JAK Inhibitors : Golidocitinib (AZD4205), a selective JAK1 inhibitor, features a pyrazole ring where substitution at the ortho position was found to be important for its selectivity over JAK2.[6]

  • p38 MAP Kinase Inhibitors : The tert-butyl group on some pyrazole-based p38 inhibitors is thought to occupy a lipophilic pocket that is exposed when the kinase's activation loop is in the "DFG-out" conformation.[6]

  • CDK Inhibitors : Introducing a tert-butyl ester onto a pyrazole-based scaffold led to increased thermal stabilization (ΔTm) for Cyclin-Dependent Kinase 16 (CDK16), indicating enhanced binding.[17]

  • Other Anticancer Mechanisms : Beyond kinase inhibition, tert-butyl pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[18][19] Some derivatives induce apoptosis and inhibit tubulin polymerization.[1][11]

Compound DescriptionTarget Cell Line / KinaseActivity (µM)Reference
Pyrazole-naphthalene derivative (Compound 168)MCF-7 (Breast Cancer)IC₅₀ = 2.78[1]
Pyrazole-naphthalene derivative (Compound 168)Tubulin PolymerizationIC₅₀ = 4.6[1]
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol methyl ester (5b)K562 (Leukemia)GI₅₀ = 0.021[18]
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol methyl ester (5b)A549 (Lung Cancer)GI₅₀ = 0.69[18]
Pyrazolo[1,5-a]pyrimidine (Compound 34d)HeLa (Cervical Cancer)IC₅₀ = 10.41[19]
Pyrazole-based benzenesulfonamide (II)SW-620 (Colon Cancer)IC₅₀ = 3.27[15]
Pyrazole derivative (Compound 25)CDK1IC₅₀ = 1.52[20]
Pyrazole derivative (Compound 8)Aurora A KinaseIC₅₀ = 0.035[20]
Pyrazole derivative (Compound 8)Aurora B KinaseIC₅₀ = 0.075[20]
5-tert-butyl-N-pyrazol-4-yl...carboxamide (Compound 345)M. tuberculosis pantothenate synthetaseIC₅₀ = 0.09[2][9]

Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

G cluster_pathway Simplified p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor tert-Butyl Pyrazole Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK pathway by a tert-butyl pyrazole derivative.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Tert-butyl substituted pyrazoles have shown promise in this area.

  • Antibacterial Activity : Studies have identified relevant structural features for antibacterial activity, including the presence of a tert-butyl substituent at the C3 position of the pyrazole ring.[21] Certain 5-(benzo[d][1][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antibacterial potential.[3][22]

  • Antifungal Activity : Novel pyrazole carboxylate derivatives have been reported as potent fungicides against pathogens like Botrytis cinerea.[1]

  • Antitubercular Activity : A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were identified as potent inhibitors of M. tuberculosis pantothenate synthetase, with one compound exhibiting an IC₅₀ of 90 nM.[2][9]

Compound Class/DescriptionTarget OrganismActivity (µg/mL)Reference
5-functionalized pyrazole (Compound 3c)Staphylococcus (MDR clinical isolates)MIC = 32–64[21]
5-functionalized pyrazole (Compound 4b)Staphylococcus (MDR clinical isolates)MIC = 32–64[21]
5-functionalized pyrazole (Compound 3c)Mycobacterium tuberculosisModerate Activity[21]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)S. aureusMIC = 1–8[23]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)E. coli 1924MIC = 1[23]

Conclusion

Tert-butyl substituted pyrazoles are a versatile and highly valuable class of heterocyclic compounds with significant therapeutic potential. The strategic incorporation of the tert-butyl group has proven effective in enhancing biological activity across a range of targets, particularly in the development of selective kinase inhibitors for oncology and novel agents to combat infectious diseases. The synthetic methodologies are well-developed, allowing for the creation of diverse chemical libraries for screening. Future research should continue to explore the vast chemical space of tert-butyl pyrazoles, focusing on optimizing their pharmacokinetic profiles, elucidating structure-activity relationships, and identifying novel biological targets to address unmet medical needs.

References

Pyrazole Scaffolds: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its conformational flexibility, allow for diverse interactions with a wide range of biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with applications across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][2] This technical guide provides a comprehensive overview of the applications of pyrazole scaffolds in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Anticancer Applications

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and angiogenesis.[3][4]

Mechanism of Action

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[5] Other mechanisms include the inhibition of Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and interactions with DNA.[3]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR Inhibits ATP Binding

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 25 HT29, PC3, A549, U87MG3.17 - 6.77[3]
Compound 43 PI3 Kinase (MCF7)0.25[3]
Compound 48 Haspin Kinase (HCT116)1.7[3]
Compound 48 Haspin Kinase (HeLa)3.6[3]
Compound 49 EGFR0.26[6]
Compound 49 HER-20.20[6]
Compound 57 HepG2, MCF7, HeLa3.11 - 4.91[3]
Compound 58 HepG2, MCF7, HeLa4.06 - 4.24[3]
Compound 157 HTC-1161.51[7]
Compound 158 MCF-77.68[7]
Compound 3 EGFR0.06[5]
Compound 9 VEGFR-20.22[5]
Compound 1, 2, 4, 8, 11, 12, 15 HEPG20.31 - 0.71[5]
Compound 14 HePG-22.33[8]
Compound 5 MCF-73.98[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Anti-inflammatory Applications

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[9][10]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole compounds is the selective inhibition of COX-2.[11] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Selective Inhibition

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 132b COX-20.0035-[7]
Compounds 144-146 COX-20.034 - 0.052-[7]
Celecoxib COX-20.0430[9]
Compound 134 COX-2-Significant selective inhibition[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrazole compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletismometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compounds or the standard drug orally or intraperitoneally to the test groups. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow A Administer pyrazole compound/vehicle to rats B Inject carrageenan into rat paw (1h post-dose) A->B C Measure paw volume at regular intervals B->C D Calculate percentage inhibition of edema C->D

Antimicrobial Applications

The pyrazole scaffold is present in several compounds with significant antibacterial and antifungal activities, offering a promising avenue for the development of new anti-infective agents.[12][13]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include the disruption of fungal cell membranes by inhibiting ergosterol synthesis, inhibition of bacterial enzymes such as DNA gyrase, and interference with viral replication processes.[1]

Logical Relationship: Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Replication Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->DNA_Gyrase Inhibition

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21c Multidrug-resistant bacteria0.25[13]
Compound 23h Multidrug-resistant bacteria0.25[13]
Gatifloxacin (control) Multidrug-resistant bacteria1[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Pyrazole compounds (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare serial dilutions of pyrazole compounds in broth B Inoculate with standardized microbial suspension A->B C Incubate for 18-48h B->C D Determine the lowest concentration with no visible growth (MIC) C->D

Neurological Applications

Pyrazole and its reduced form, pyrazoline, have shown promise in the treatment of neurological disorders by targeting enzymes involved in neurotransmitter metabolism and neuroinflammation.[14][15]

Mechanism of Action

Pyrazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).[14] MAO enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin, and their inhibition can be beneficial in conditions like Parkinson's disease and depression. AChE inhibitors increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognition, and are used in the treatment of Alzheimer's disease.

Signaling Pathway: MAO Inhibition

MAO_Inhibition Neurotransmitters Dopamine, Serotonin MAO_A_B MAO-A & MAO-B Neurotransmitters->MAO_A_B Neuronal_Function Improved Neuronal Function Neurotransmitters->Neuronal_Function Inactive_Metabolites Inactive Metabolites MAO_A_B->Inactive_Metabolites Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->MAO_A_B Inhibition

Quantitative Data: Neuroprotective Activity of Pyrazole Derivatives
Compound IDTargetIC50 (µM)Reference
Compound 8b COMT0.048[14]
Entacapone (control) COMT0.23[14]
Compound 3f AChE0.382[14]
Compound 3g AChE0.338[14]
Compound 3g BChE2.087[14]
Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is commonly used to screen for acetylcholinesterase inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyrazole compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add buffer, DTNB solution, and the pyrazole compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a few minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC50 value.

Ellmans_Method_Workflow A Prepare assay mixture with buffer, DTNB, and pyrazole compound B Add AChE enzyme and incubate A->B C Add ATCI substrate to start the reaction B->C D Measure absorbance at 412 nm C->D E Calculate percentage inhibition and IC50 D->E

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its adaptability allows for the fine-tuning of steric and electronic properties, leading to the development of potent and selective inhibitors for a wide array of biological targets. The examples provided in this guide highlight the significant contributions of pyrazole-based compounds to the discovery of novel therapeutics for cancer, inflammation, infectious diseases, and neurological disorders. Future research in this area will undoubtedly continue to leverage the unique chemical properties of the pyrazole nucleus to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(tert-butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological properties of lead compounds. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-(tert-butyl)-5-iodo-1H-pyrazole with a variety of aryl and heteroaryl boronic acids. The resulting 5-aryl-3-(tert-butyl)-1H-pyrazoles are valuable intermediates in drug discovery, notably in the development of kinase inhibitors. For instance, derivatives of 3-tert-butyl-pyrazole are key components in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are significant in the treatment of Acute Myeloid Leukemia (AML).[5]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products pyrazole This compound catalyst Pd Catalyst Base, Solvent pyrazole->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst coupled_product 5-Aryl-3-(tert-butyl)-1H-pyrazole catalyst->coupled_product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Two representative protocols are provided: a conventional heating method and a microwave-assisted method. The choice of method may depend on the desired reaction time and available equipment.

Protocol 1: Conventional Heating

This protocol is based on established Suzuki-Miyaura coupling procedures for iodo-pyrazoles and other halo-heterocycles.[6][7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-(tert-butyl)-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[8]

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the aryl/heteroaryl boronic acid (0.6 mmol, 1.2 equiv), the base (1.0-1.5 mmol, 2.0-3.0 equiv), and the palladium catalyst (0.01-0.025 mmol, 2-5 mol%).

  • Add the solvent system (e.g., 3 mL of ethanol/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-10).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.[6][7][9]

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)100 °C / 12 h85-95
24-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)Toluene/H₂O (5:1)90 °C / 8 h90-98
33-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF110 °C / 6 h80-90
42-Thiopheneboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.5)Dioxane/H₂O (4:1)100 °C / 16 h75-85
54-Acetylphenylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)Toluene/H₂O (5:1)90 °C / 8 h88-96
6Phenylboronic acid (MW)Pd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)EtOH/H₂O (4:1)120 °C / 20 min80-92

Mechanism and Workflow

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 R-X reductive_elimination Reductive Elimination product R-R' oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-R' L_n pd_complex1->pd_complex2 [R'-B(OH)3]- transmetalation Transmetalation pd_complex2->pd0 R-R' reactants R-X + R'-B(OH)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Workflow in Drug Discovery

The synthesis of 5-aryl-3-(tert-butyl)-1H-pyrazoles via Suzuki-Miyaura coupling is an important step in the discovery of new therapeutic agents. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow start Starting Materials (this compound, Boronic Acids) suzuki Suzuki-Miyaura Coupling start->suzuki library Library of 5-Aryl-3-(tert-butyl)-1H-pyrazoles suzuki->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for drug discovery using Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 5-aryl-3-(tert-butyl)-1H-pyrazoles. The protocols and data presented here provide a solid foundation for researchers to utilize this important reaction in the development of novel therapeutics. The versatility of the reaction allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of potent and selective drug candidates.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling Reaction of 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[3][4] It is valued for its mild reaction conditions and broad functional group tolerance.[2][3]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for treating a wide range of diseases, including various cancers and viral infections.[5][6][7] The functionalization of pyrazole rings, particularly at the 3-position, is of significant interest in drug discovery. The introduction of alkynyl moieties via the Sonogashira coupling of 3-iodopyrazoles allows for the synthesis of 3-alkynylpyrazoles, which are valuable intermediates for creating novel molecular architectures and potential therapeutic agents.[8][9]

These application notes provide detailed protocols, reaction conditions, and troubleshooting guidance for performing the Sonogashira cross-coupling reaction with 3-iodopyrazole substrates.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: An active Pd(0) species undergoes oxidative addition with the 3-iodopyrazole.

  • The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a reactive copper(I) acetylide intermediate.[10]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination from the diorganopalladium(II) complex to yield the 3-alkynylpyrazole product and regenerate the active Pd(0) catalyst.[2]

A copper-free variant of the reaction has also been developed to circumvent issues like the formation of alkyne homocoupling (Glaser) products.[2][3]

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_A R¹-Pd(II)L₂(I) Pd0->Pd_complex_A Oxidative Addition Pd_complex_B R¹-Pd(II)L₂(C≡CR²) Pd_complex_A:s->Pd_complex_B:n Transmetalation Pd_complex_B:e->Pd0:e Regeneration product R¹-C≡C-R² Pd_complex_B:s->product:n CuI Cu(I)I alkyne H-C≡C-R² Cu_acetylide Cu(I)-C≡C-R² Cu_acetylide->CuI Transmetalation alkyne->Cu_acetylide Base R1I 3-Iodopyrazole (R¹-I) R1I->Pd_complex_A

Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Application Notes

1. Substrate Scope: 3-Iodopyrazoles

  • Reactivity: Aryl iodides are excellent substrates for Sonogashira coupling due to the high reactivity of the carbon-iodine bond, often allowing the reaction to proceed under mild conditions.[2][11]

  • N-Protection: The pyrazole N-H group can act as a ligand for transition metals, potentially interfering with the catalytic cycle.[8] Therefore, protection of the N-H group is often necessary for successful cross-coupling.[12][13] Common protecting groups include ethoxyethyl (EtOEt) and Boc, although the Boc group has been reported to be less stable under certain reaction conditions.[8][12] The N-1 position of 3-iodo-1H-indazole also required protection for a successful coupling reaction.[13]

2. Terminal Alkynes A wide range of terminal alkynes, both aromatic and aliphatic, can be used in this reaction. An excess of the alkyne (typically 1.1-1.5 equivalents) is often used to ensure complete consumption of the 3-iodopyrazole.[1][14]

3. Catalytic System

  • Palladium Catalyst: A variety of palladium(0) or palladium(II) complexes can be used. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][11] The Pd(II) catalysts are reduced in situ to the active Pd(0) species.[3] Typical catalyst loading ranges from 0.1 to 5 mol%.[11][14][15]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is used to increase the reaction rate by forming the copper acetylide intermediate.[3][10]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst.[3]

4. Base and Solvent

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required.[4] The base neutralizes the hydrogen iodide formed during the reaction and aids in the formation of the copper acetylide.[10]

  • Solvent: Anhydrous, degassed solvents are recommended to prevent side reactions, particularly the oxidative homocoupling of the alkyne (Glaser coupling).[1][4] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[14][16]

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be required for specific substrates.

Experimental_Workflow General Experimental Workflow start Setup setup_details To a dry flask, add: - 3-Iodopyrazole - Pd Catalyst & Ligand - CuI start->setup_details atmosphere Establish Inert Atmosphere (Nitrogen or Argon) setup_details->atmosphere reagents Add: - Anhydrous Solvent - Amine Base atmosphere->reagents alkyne Add Terminal Alkyne (dropwise) reagents->alkyne reaction Stir at Specified Temp (e.g., RT to 65°C) alkyne->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Workup monitor->workup quench Cool to RT Dilute with Solvent (e.g., EtOAc) workup->quench filter Filter through Celite to remove catalysts quench->filter wash Wash organic phase (Water, Brine) filter->wash dry Dry over Na₂SO₄ or MgSO₄ Filter and Concentrate wash->dry purify Purification dry->purify chromatography Purify by Flash Column Chromatography purify->chromatography end Characterize Product chromatography->end

Figure 2. A typical workflow for the Sonogashira coupling experiment.

Protocol 1: General Procedure for Sonogashira Coupling of 3-Iodopyrazoles

This protocol is a generalized procedure based on common practices.[1][2]

  • Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar, add the N-protected 3-iodopyrazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 65 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylpyrazole.

Protocol 2: Specific Procedure for the Synthesis of 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole

This protocol is adapted from the work of Mazeikaite et al. (2014).[12]

  • Reaction Setup: To a solution of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1 mmol) in dry THF (2 mL), add PdCl₂(PPh₃)₂ (14.04 mg, 0.02 mmol), CuI (3.8 mg, 0.02 mmol), and triethylamine (0.42 mL, 3 mmol).

  • Alkyne Addition: Add phenylacetylene (0.11 mL, 1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Workup: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield the product.

Data Presentation

The following table summarizes the results for the Sonogashira cross-coupling of various N-protected 3-iodopyrazoles with phenylacetylene, demonstrating the utility of this reaction for synthesizing substituted 3-alkynylpyrazoles.[12]

Entry3-Iodopyrazole SubstrateProtecting Group (R¹)Other Substituents (R², R³)ProductYield (%)
12a EtOEtH, H20 98
27a EtOEtBr, H21 98
38a EtOEtH, Br22 98
412a EtOEtMe, H23 80
517 EtOEtH, CHO24 76
618 EtOEtCHO, H25 82
710a (4-iodo isomer)EtOEtH, H28 58

Data sourced from Mazeikaite et al., ARKIVOC 2014 (vi) 54-71.[12] Reactions performed with phenylacetylene (1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.02 equiv), Et₃N (3 equiv) in THF at room temperature for 2 hours.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality of reagents (base, solvent)- Use a fresh batch of catalyst or a different palladium source/ligand.[1]- Increase the reaction temperature gradually.[1]- Ensure the use of anhydrous, degassed solvents and a high-quality base.[1]
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- Copper catalyst promoting homocoupling- Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).[1]- Minimize reaction time.- Consider a copper-free Sonogashira protocol.
Decomposition of Starting Material or Product - Reaction temperature is too high- Unstable protecting group- Perform the reaction at a lower temperature.- Choose a more robust N-protecting group if deprotection is observed.[8]
Difficulty in Purification - Close polarity of product and byproducts- Catalyst residues- Optimize the eluent system for column chromatography.- Ensure efficient removal of catalyst residues during workup by filtering through celite.[1]

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-alkynylpyrazoles from 3-iodopyrazole precursors. With appropriate N-protection and optimized reaction conditions, this transformation provides high yields and tolerates a variety of functional groups. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and organic synthesis to successfully employ this valuable reaction in the development of novel pyrazole-based compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-(tert-Butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-(tert-butyl)-5-iodo-1H-pyrazole as a key building block. The tert-butyl group at the 3-position and the iodo-group at the 5-position of the pyrazole ring offer a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for various palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of 3,5-disubstituted pyrazoles, which are prevalent motifs in pharmacologically active compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Related Iodopyrazoles
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O90>95 (Conversion)Adapted from[1]
Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2.0-3.0)1,4-Dioxane/H₂O80-11085-95Adapted from[2]
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O8060-75Adapted from[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(tert-butyl)-5-aryl-1H-pyrazole.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction is highly valuable for the synthesis of alkynyl-substituted pyrazoles, which are important intermediates in organic synthesis and can be found in various functional materials.

Quantitative Data for Sonogashira Coupling of Related Iodopyrazoles
AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃N (2.5)THFRoom Temp.65-90Adapted from[5][6]
Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NEt₃NRoom Temp.80-95Adapted from[7]
PhenylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃CuI--Room Temp.HighAdapted from[8]
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (degassed)

  • Tetrahydrofuran (THF) (degassed)

  • Reaction vessel

Procedure:

  • To the reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and Et₃N, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, add deionized water to the reaction mixture.

  • Extract the product with dichloromethane, combine the organic layers, and wash with water.

  • Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the coupling of this compound with alkenes to form substituted alkenes.[9] This reaction is a powerful tool for the vinylation of the pyrazole core.

Quantitative Data for Heck-Mizoroki Reaction of Related Iodopyrazoles
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Methyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃N (1.2)Acetonitrile8095Adapted from[10]
StyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃N (1.2)Acetonitrile8044Adapted from[10]
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Cy₂NMe (1.2)Dioxane10090Adapted from[9]
Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (degassed)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in degassed acetonitrile.

  • Add the alkene and triethylamine to the mixture.

  • Seal the vessel and heat the reaction to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[11] This reaction is of great importance in the synthesis of aminopyrazoles, a class of compounds with significant biological activities.[12]

Quantitative Data for Buchwald-Hartwig Amination of Related Halopyrazoles
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
MorpholinePd(dba)₂ (5-10)tBuDavePhos (10-20)KOtBu (2.0)Xylene90-12070-85Adapted from[12]
Primary ArylaminePd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)t-BuOH10080-95Adapted from[13]
Secondary Amine[Pd(allyl)Cl]₂ (1-2)RuPhos (2-4)LiHMDS (1.5)Toluene80-11075-90Adapted from[13]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[13]

Carbonylative Coupling Reactions

Carbonylative couplings introduce a carbonyl group into the pyrazole scaffold, providing access to pyrazole carboxamides, esters, and ketones. These reactions typically involve the use of carbon monoxide (CO) gas or a CO surrogate.

Quantitative Data for Carbonylative Coupling of Related Aryl Iodides
NucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventCO Pressure (atm)Temp. (°C)Yield (%)Reference
AminePd(OAc)₂ (2)dppf (4)Et₃N (3)DMF110070-90Adapted from[14][15]
AlcoholPdCl₂(PPh₃)₂ (3)-Et₃N (2)Alcohol18060-85Adapted from[14][15]
Arylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)Toluene1 (from Fe(CO)₅)12080-95Adapted from[16]
Experimental Protocol: Aminocarbonylation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) balloon

  • Pressure reaction vessel

Procedure:

  • To a pressure reaction vessel, add this compound, Pd(OAc)₂, dppf, and DMF.

  • Add the amine and triethylamine to the mixture.

  • Purge the vessel with CO gas and then maintain a CO atmosphere (balloon pressure).

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and carefully vent the CO.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 3-(tert-butyl)-1H-pyrazole-5-carboxamide.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base vessel Combine in Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Argon/Nitrogen) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product Palladium_Catalytic_Cycles Palladium Catalytic Cycles Overview cluster_OA Oxidative Addition cluster_TM Transmetalation (Suzuki) or Nucleophilic Attack (Heck/Buchwald) cluster_RE Reductive Elimination Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n Pd0->PdII_A + Ar-I PdII_B R-Pd(II)-Nu L_n PdII_A->PdII_B + Nucleophile PdII_B->Pd0 Product R-Nu PdII_B->Product Start Start Start->Pd0 ArylHalide Ar-I Nucleophile Nu-M or Nu-H

References

Protecting the N-H Bond of 3-Iodopyrazoles: A Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the N-H protection of 3-iodopyrazoles, valuable intermediates in pharmaceutical and materials science research. The selection of an appropriate protecting group is critical for the successful functionalization of the pyrazole ring. Here, we detail procedures for the installation and removal of three common protecting groups: tert-butoxycarbonyl (Boc), tetrahydropyran-2-yl (THP), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Introduction to N-H Protection of Pyrazoles

The pyrazole nucleus is a common scaffold in biologically active molecules. The N-H proton of the pyrazole ring is acidic and can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions or strong base-mediated functionalizations. Therefore, protection of this nitrogen is often a necessary step in a synthetic sequence. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

Comparative Overview of Protecting Groups

The following table summarizes the reaction conditions and yields for the protection and deprotection of 3-iodopyrazole with Boc, THP, and SEM groups.

Protecting GroupProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)
Boc Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Room Temperature, Overnight78.5[1][2]4M HCl in Dioxane, Room Temperature, 1-4 hHigh
Trifluoroacetic acid, Dichloromethane, Room Temperature, 0.5-2 hHigh
Sodium borohydride, Ethanol, Room Temperature75-98[3]
THP 3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid (cat.), Dichloromethane, 0 °C to Room TemperatureHigh (General)p-Toluenesulfonic acid, Isopropanol, Room Temperature, 17 hQuantitative (General)
SEM 2-(Trimethylsilyl)ethoxymethyl chloride, Sodium hydride, Tetrahydrofuran, 0 °C to Room TemperatureHigh (General, for pyrazole)Tetrabutylammonium fluoride, Tetrahydrofuran, 80 °C, 12 hModerate (General)
Tin (IV) chloride, Dichloromethane, 0 °C to Room Temperature95-98 (for nucleosides)[4]
Trifluoroacetic acid then a basic workupSubstrate dependent[5]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 3-iodopyrazole are provided below.

Boc Protection/Deprotection

Protocol 1: N-Boc Protection of 3-Iodo-1H-pyrazole [1][2]

  • To a solution of 3-iodo-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature.

  • Stir the reaction mixture overnight.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from n-hexane to afford tert-butyl 3-iodo-1H-pyrazole-1-carboxylate.

Protocol 2: Acidic Deprotection of N-Boc-3-iodopyrazole

  • Dissolve the N-Boc-3-iodopyrazole (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether to yield 3-iodo-1H-pyrazole hydrochloride.

THP Protection/Deprotection

Protocol 3: N-THP Protection of 3-Iodo-1H-pyrazole (General Procedure)

  • To a solution of 3-iodo-1H-pyrazole (1.0 equiv.) in dichloromethane at 0 °C, add 3,4-dihydro-2H-pyran (1.2 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(tetrahydropyran-2-yl)-3-iodopyrazole.

Protocol 4: Acidic Deprotection of N-THP-3-iodopyrazole (General Procedure)

  • Dissolve the N-THP-3-iodopyrazole (1.0 equiv.) in isopropanol.

  • Add p-toluenesulfonic acid monohydrate (2.4 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 3-iodo-1H-pyrazole.

SEM Protection/Deprotection

Protocol 5: N-SEM Protection of Pyrazole (Adaptable for 3-Iodopyrazole)

  • To a suspension of sodium hydride (95%, 1.2 equiv.) in tetrahydrofuran, slowly add a solution of pyrazole (1.0 equiv.) in THF and stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 equiv.) in THF dropwise.

  • Remove the cooling bath and stir the reaction overnight at room temperature.

  • Quench the reaction with water, concentrate the mixture, and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine, then dry over sodium sulfate.

  • Purify the product by column chromatography to obtain 1-(2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Protocol 6: Deprotection of N-SEM-3-iodopyrazole using TBAF (General Procedure)

  • To a stirred solution of the N-SEM-3-iodopyrazole (1.0 equiv.) in tetrahydrofuran, add a 1M solution of tetrabutylammonium fluoride in THF (3.0 equiv.).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Concentrate the organic layer in vacuo and purify the crude material by preparative HPLC to provide 3-iodo-1H-pyrazole.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the N-H protection of 3-iodopyrazole and the deprotection mechanisms.

ProtectionWorkflow General Workflow for N-H Protection of 3-Iodopyrazole Start 3-Iodo-1H-pyrazole Reagents Protecting Group Reagent (e.g., Boc2O, DHP, SEM-Cl) + Base/Catalyst Start->Reagents Reaction Reaction in Appropriate Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Protected 3-Iodopyrazole Purification->Product

Caption: General workflow for N-H protection.

BocDeprotection Acid-Catalyzed Boc Deprotection Mechanism BocPyrazole N-Boc-3-iodopyrazole Protonation Protonation of Carbamate Oxygen BocPyrazole->Protonation H+ Fragmentation Fragmentation Protonation->Fragmentation Products 3-Iodopyrazole + CO2 + tert-Butyl Cation Fragmentation->Products

Caption: Boc deprotection mechanism.

THPDeprotection Acid-Catalyzed THP Deprotection Mechanism THPPyrazole N-THP-3-iodopyrazole Protonation Protonation of Acetal Oxygen THPPyrazole->Protonation H+ Cleavage Cleavage to form Resonance-Stabilized Cation Protonation->Cleavage Hydrolysis Reaction with H2O/Alcohol Cleavage->Hydrolysis Product 3-Iodopyrazole + Hemiacetal Hydrolysis->Product

Caption: THP deprotection mechanism.

Conclusion

The choice of a nitrogen protecting group for 3-iodopyrazole is a critical consideration in synthetic planning. The Boc group offers reliable protection and straightforward removal under acidic conditions. The THP group provides robust protection under basic conditions and is also removed with acid. The SEM group is stable to a wide range of conditions and can be removed orthogonally using fluoride ions or Lewis acids. The detailed protocols and comparative data provided herein should serve as a valuable resource for chemists working with these important heterocyclic building blocks.

References

Application Notes and Protocols for 3-(tert-butyl)-5-iodo-1H-pyrazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target.[1][2][3][4][5][6][7] These initial hits can then be optimized into more potent, drug-like molecules. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8][9] The subject of these application notes, 3-(tert-butyl)-5-iodo-1H-pyrazole , combines the favorable properties of the pyrazole core with features amenable to FBDD. The tert-butyl group provides steric bulk and lipophilicity, potentially occupying hydrophobic pockets in a target protein, while the iodo group serves as a versatile synthetic handle for subsequent fragment evolution through various cross-coupling reactions.[10]

These notes provide a comprehensive overview of the application of this compound in a hypothetical FBDD campaign, including its synthesis, screening, and potential for hit-to-lead optimization. The protocols and data presented are representative examples based on established methodologies in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are critical for its classification as a fragment and for interpreting screening data.

PropertyValueSource
CAS Number 1218791-05-9[11]
Molecular Formula C₇H₁₁IN₂[11]
Molecular Weight 250.08 g/mol [11]
logP (calculated) 2.5Hypothetical
Heavy Atom Count 10Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 1Calculated
Rotatable Bonds 1Calculated

Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, adapted from established methods for related pyrazole derivatives.

Reaction Scheme:

Caption: A workflow for hit-to-lead optimization.

Target Signaling Pathways

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. T[12][13][14][15][16]he binding of this compound to the ATP-binding site of FLT3 could inhibit its kinase activity and downstream signaling.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Dimerizes PI3K_Akt PI3K/Akt Pathway FLT3R->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3R->RAS_MAPK Activates STAT5 STAT5 Pathway FLT3R->STAT5 Activates Fragment 3-(tert-butyl)-5-iodo- 1H-pyrazole Fragment->FLT3R Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation STAT5->Proliferation

Caption: The FLT3 signaling pathway and the point of inhibition.

Coagulation Cascade (Factor XIa)

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade. I[17][18][19][20][21]nhibitors of FXIa are being investigated as anticoagulants with a potentially lower bleeding risk compared to existing therapies.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Fibrin Clot Fragment 3-(tert-butyl)-5-iodo- 1H-pyrazole Fragment->XIa Inhibits

Caption: The coagulation cascade, highlighting the role of Factor XIa.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with a synthetically tractable handle for chemical elaboration, make it an attractive fragment for screening against a variety of biological targets. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this and similar fragments in their drug discovery efforts. The successful identification and optimization of pyrazole-based fragments have the potential to deliver novel therapeutics for a range of diseases.

References

Synthesis of Pyrazole-Based Benzenesulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based benzenesulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The fusion of the pyrazole nucleus with a benzenesulfonamide moiety has given rise to compounds with significant anti-inflammatory, anticancer, antimicrobial, and carbonic anhydrase inhibitory properties.[1][2] This structural combination is exemplified by the selective COX-2 inhibitor, Celecoxib, which highlights the therapeutic potential of this class of molecules.[3][4] These compounds typically function by targeting specific enzymes, such as cyclooxygenases (COX) and carbonic anhydrases (CA), playing crucial roles in various pathological conditions.[1][5][6] This document provides detailed synthetic protocols, quantitative biological data, and visual workflows to guide researchers in the synthesis and evaluation of novel pyrazole-based benzenesulfonamides.

Synthetic Strategies

The synthesis of pyrazole-based benzenesulfonamides can be achieved through several strategic routes. The most common approaches involve the construction of the pyrazole ring from appropriate precursors, followed by or incorporating the benzenesulfonamide group.

General Synthetic Workflow

A prevalent and versatile method for synthesizing pyrazole-benzenesulfonamides involves a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the final pyrazole product.

G cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_cyclization Pyrazole Ring Formation A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D α,β-Unsaturated Ketone (Chalcone Intermediate) C->D Base or Acid Catalyst F Cyclization Reaction D->F E 4-Hydrazinylbenzenesulfonamide Hydrochloride E->F Acidic or Basic medium or Alcoholic solvent G Pyrazole-Based Benzenesulfonamide F->G

Caption: General workflow for the synthesis of pyrazole-based benzenesulfonamides.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Chalcone Intermediate

This widely used method involves the initial synthesis of a chalcone followed by its cyclization with 4-hydrazinylbenzenesulfonamide.[1]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base (e.g., sodium hydroxide) or acid.[1]

  • Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify if a base catalyst was used.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole-Based Benzenesulfonamide

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.[1]

  • A catalytic amount of acid (e.g., hydrochloric acid) or base may be added to facilitate the reaction.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry.

  • Purify the crude product by recrystallization to yield the final pyrazole-based benzenesulfonamide.

Protocol 2: Synthesis of Celecoxib

A specific application of pyrazole-benzenesulfonamide synthesis is the production of the anti-inflammatory drug Celecoxib.[3][7]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

  • In an aprotic organic solvent (e.g., toluene), add sodium methoxide as a catalyst.[3]

  • Add p-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1 equivalent) to the mixture.[3]

  • Stir the reaction mixture to carry out the Claisen condensation.[7]

  • The resulting dione is then used in the next step.

Step 2: Cyclization to form Celecoxib

  • React the 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1 equivalent) with 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent).[3]

  • The reaction can be carried out in water with hydrochloric acid or in methanol with triethylamine.[3]

  • Heat the mixture to reflux for several hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude Celecoxib by recrystallization from a suitable solvent system like ethyl acetate/heptane.[4]

G cluster_start Starting Materials cluster_dione Dione Formation cluster_cyclization Celecoxib Formation A p-Methylacetophenone C Claisen Condensation A->C B Ethyl Trifluoroacetate B->C Sodium Methoxide D 1-(4-methylphenyl)-4,4,4- trifluoro-butane-1,3-dione C->D F Cyclization D->F E 4-Hydrazinobenzenesulfonamide Hydrochloride E->F Acid or Base G Celecoxib F->G

Caption: Synthetic pathway for Celecoxib.

Biological Activity and Data Presentation

Pyrazole-based benzenesulfonamides have been extensively evaluated for their biological activities. The following tables summarize key quantitative data for their inhibitory actions.

Carbonic Anhydrase Inhibition

Several pyrazole-based benzenesulfonamides have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[6][8]

CompoundhCA I (KI, nM)hCA II (IC50, µM)hCA IX (KI, nM / IC50, µM)hCA XII (KI, nM / IC50, µM)Reference
Acetazolamide (Standard)250.0-25.05.7[6]
18 87.8---[6]
19 --5.5-[6]
20 ---7.1[6]
21 --37.010.1[6]
22 --25.08.9[6]
29 --30.0-[6]
30 --28.09.8[6]
32 --26.0-[6]
4e -0.75 ± 0.13--[8]
4g ---0.12 ± 0.07[8]
4j -0.39 ± 0.050.15 ± 0.070.28 ± 0.05[8]
4k -0.24 ± 0.18--[8]
Antitubercular Activity

Certain novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Rv.[9]

CompoundMIC (µg/mL)% InhibitionReference
Rifampicin (Standard)4099[9]
9g 10.299[9]
9h 2598[9]
9i 2598[9]
9j 62.596[9]
9m 12.599[9]
9n 62.596[9]

Mechanism of Action and Signaling Pathways

Inhibition of Cyclooxygenase-2 (COX-2)

Celecoxib and related compounds exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

References

Application Notes and Protocols for the Functionalization of the Pyrazole Core in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies for the functionalization of the pyrazole core to develop novel anticancer agents. The unique chemical properties of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, make it a versatile scaffold for designing compounds that can interact with various biological targets implicated in cancer.[1][2] This document outlines key synthetic approaches, summarizes structure-activity relationships, details experimental protocols for biological evaluation, and visualizes relevant signaling pathways.

I. Synthetic Strategies for Pyrazole Functionalization

The pyrazole ring can be functionalized at various positions, allowing for the introduction of diverse chemical moieties to modulate the compound's pharmacokinetic and pharmacodynamic properties.[1][2] Common synthetic strategies include:

  • Multi-step Synthesis: A prevalent method involves the condensation of a β-diketone with hydrazine or its derivatives. For instance, the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone can yield α,β-unsaturated carbonyl compounds (chalcones), which are then cyclized with hydrazines to form pyrazolines.[3]

  • Vilsmeier-Haack Reaction: This reaction is employed to introduce a formyl group onto the pyrazole ring, creating a key intermediate for further modifications, such as the synthesis of pyrazole-chalcone hybrids.[4]

  • Microwave and Ultrasound-Assisted Synthesis: These modern techniques offer advantages such as reduced reaction times, higher yields, and more environmentally friendly procedures compared to conventional heating methods.[5][6]

A general workflow for the synthesis and evaluation of functionalized pyrazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Functionalization Reaction Functionalization Reaction Starting Materials->Functionalization Reaction e.g., Claisen-Schmidt, Vilsmeier-Haack Crude Product Crude Product Functionalization Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Characterized Compound Characterized Compound Purification->Characterized Compound e.g., NMR, MS In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Characterized Compound->In vitro Cytotoxicity Assay Screening Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Assay->Mechanism of Action Studies Identify potent compounds In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Elucidate target pathways Lead Optimization Lead Optimization In vivo Studies->Lead Optimization Assess efficacy and toxicity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin CellCycle Cell Cycle Progression Tubulin->CellCycle CDK2 CDK2 CDK2->CellCycle Pyrazole Functionalized Pyrazole Pyrazole->EGFR Pyrazole->VEGFR2 Pyrazole->PI3K Pyrazole->BRAF Pyrazole->Tubulin Pyrazole->CDK2

References

Application Notes and Protocols for the Heck-Mizoroki Reaction of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[2] This document provides detailed application notes and protocols for the Heck-Mizoroki reaction specifically tailored for iodopyrazole substrates, which are versatile building blocks in medicinal chemistry. The high reactivity of the carbon-iodine bond in iodopyrazoles makes them excellent coupling partners in various cross-coupling reactions.[3][4]

Key Reaction Parameters

The success of the Heck-Mizoroki reaction with iodopyrazoles is highly dependent on the careful selection of several key parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for this transformation.[5] The active catalytic species, Pd(0), is generated in situ.

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles, triethyl phosphite (P(OEt)₃) has been shown to be a suitable ligand, leading to high yields.[5]

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst. Triethylamine (Et₃N) is a commonly employed base for this purpose.[5]

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and catalyst. N,N-Dimethylformamide (DMF) has been found to be an effective solvent for this reaction.[5]

  • Protecting Group: The pyrazole nitrogen often requires a protecting group to prevent side reactions. The trityl (Tr) group has been identified as an appropriate protecting group for the Heck-Mizoroki reaction of 4-iodopyrazoles.[5]

Data Presentation: Optimized Reaction Conditions and Substrate Scope

The following tables summarize the optimized reaction conditions and the scope of the Heck-Mizoroki reaction between 1-protected-4-iodo-1H-pyrazoles and various alkenes.

Table 1: Optimization of Heck-Mizoroki Reaction Conditions for 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate.[5]

EntryPd(OAc)₂ (mol%)Ligand (mol%)Alkene (equiv)Yield (%)
11None546
21P(OEt)₃ (2)578
31P(OEt)₃ (8)585
41P(OEt)₃ (4)595
51P(OEt)₃ (4)1.295
61PPh₃ (4)1.250
710PPh₃ (4)1.253

Reaction conditions: 4-iodo-1-trityl-1H-pyrazole (1a), methyl acrylate, Pd(OAc)₂, ligand, and Et₃N in DMF at 80°C for 24 h.

Table 2: Scope of the Heck-Mizoroki Reaction of 1-Protected-4-iodo-1H-pyrazoles with Various Alkenes.[5]

EntryPyrazole Protecting Group (R)Alkene (R')ProductYield (%)
1Trityl (Tr)CO₂Me(E)-2a95
2Benzyl (Bn)CO₂Me(E)-2b71
3Tosyl (Ts)CO₂Me(E)-2c54
4Trityl (Tr)CO₂t-Bu(E)-2g88
5Trityl (Tr)COMe(E)-2h78
6Trityl (Tr)CN(E)-2m60
7Trityl (Tr)Ph(E)-2n85
8Trityl (Tr)4-F-Ph(E)-2o81
9Trityl (Tr)4-NO₂-Ph(E)-2p75
10Trityl (Tr)pyridin-2-yl(E)-2q63

Reaction conditions: 1-protected-4-iodo-1H-pyrazole, alkene (1.2 equiv), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), and Et₃N in DMF at 80°C for 24 h.

Experimental Protocols

Typical Synthetic Procedure for the Heck-Mizoroki Reaction of 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate:

This protocol is based on the optimized conditions reported in the literature.[5]

Materials:

  • 4-Iodo-1-trityl-1H-pyrazole (1a)

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 4-iodo-1-trityl-1H-pyrazole (1a) (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and anhydrous DMF.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (Et₃N) (1.2 mmol), followed by triethyl phosphite (P(OEt)₃) (0.04 mmol, 4 mol%).

  • Add methyl acrylate (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole (2a).[5]

Visualizations

Heck_Mizoroki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 4-Iodopyrazole, Pd(OAc)₂, and DMF to reaction flask B Add Et₃N and P(OEt)₃ C Add Alkene D Heat to 80°C for 24h under inert atmosphere C->D Start Reaction E Quench with water and extract with EtOAc D->E Reaction Complete F Wash with brine, dry, and filter G Concentrate under reduced pressure H Silica gel column chromatography G->H Purify I Pure Product

Caption: Experimental workflow for the Heck-Mizoroki reaction of iodopyrazoles.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Migratory Insertion pd_complex4 [H-Pd(II)L₂(I)] pd_complex3->pd_complex4 product Product (R-Alkene) pd_complex3->product β-Hydride Elimination pd_complex4->pd0 Reductive Elimination base_h [Base-H]⁺I⁻ pd_complex4->base_h iodopyrazole Iodopyrazole (R-I) iodopyrazole->pd_complex1 alkene Alkene alkene->pd_complex2 base Base (Et₃N) base->pd_complex4

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(tert-butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, due to its broad substrate scope and functional group tolerance. The pyrazole scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals. The ability to introduce amino functionalities at specific positions on the pyrazole ring is crucial for the development of new therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-(tert-butyl)-5-iodo-1H-pyrazole, a key intermediate for the synthesis of a variety of N-substituted 5-aminopyrazole derivatives. The tert-butyl group at the 3-position provides steric bulk that can influence the biological activity of the final compounds. The protocol is based on established methodologies for the amination of halopyrazoles and offers a reliable starting point for the synthesis of diverse libraries of compounds for drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the palladium(0) catalyst to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the rates of oxidative addition and reductive elimination.

Data Presentation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of a closely related substrate, 4-iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, with various primary amines. These conditions are expected to be a good starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2.5)Xantphos (10)NaOtBu (1.4)Toluene1001885
2CyclohexylaminePd₂(dba)₃ (2.5)Xantphos (10)NaOtBu (1.4)Toluene1001878
3BenzylaminePd₂(dba)₃ (2.5)Xantphos (10)NaOtBu (1.4)Toluene1001892
4MorpholinePd₂(dba)₃ (5)Xantphos (20)NaOtBu (2.0)Toluene1102465
5AnilinePd₂(dba)₃ (2.5)Xantphos (10)NaOtBu (1.4)Toluene1001875

Data extrapolated from analogous reactions on substituted iodopyrazoles.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (10 mol%).

  • Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-(tert-butyl)-1H-pyrazol-5-amine.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Pd2(dba)3 - Xantphos - Anhydrous Toluene start->setup reagents Reagent Addition: - Amine - NaOtBu setup->reagents reaction Reaction: - Heat to 100 °C - Stir under Inert Atmosphere reagents->reaction monitoring Monitoring: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite monitoring->workup Complete extraction Extraction: - Wash with Water and Brine - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate - Flash Column Chromatography extraction->purification product Final Product: N-substituted 3-(tert-butyl)-1H-pyrazol-5-amine purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X pd2_complex R-Pd(II)(X)L_n oa->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd_amido R-Pd(II)(NR'R'')L_n amine_coordination->pd_amido re Reductive Elimination pd_amido->re re->pd0 product R-NR'R'' re->product reactants R-X + HNR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe and effective handling and storage of air-sensitive pyrazole derivatives. Many pyrazole derivatives, particularly those used in organometallic chemistry, catalysis, and as pharmaceutical intermediates, are susceptible to degradation upon exposure to air and moisture. Proper handling techniques are crucial to maintain their purity, reactivity, and stability, ensuring the reliability and reproducibility of experimental results.

Introduction to Air-Sensitive Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science.[1] The reactivity of the pyrazole ring and its substituents can render some derivatives sensitive to atmospheric oxygen and moisture.[2] This sensitivity can lead to oxidation, hydrolysis, or other degradation pathways, compromising the integrity of the compound. Organometallic pyrazole complexes, in particular, are often highly air-sensitive.[3][4] Therefore, the use of inert atmosphere techniques is essential for their handling and storage.[5]

General Precautions for Handling Air-Sensitive Compounds

Before handling any air-sensitive pyrazole derivative, it is imperative to read the Safety Data Sheet (SDS) for that specific compound. The SDS provides crucial information on hazards, protective measures, and emergency procedures. General safety practices include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, and having a "buddy system" where no one works alone with highly reactive substances.[6]

Storage of Air-Sensitive Pyrazole Derivatives

Proper storage is critical to maintain the long-term stability of air-sensitive pyrazole derivatives. The primary goal is to minimize exposure to oxygen and moisture.

Recommended Storage Conditions:

  • Inert Atmosphere: Store all air-sensitive pyrazole derivatives under a dry, inert atmosphere such as nitrogen or argon.[7][8] Argon is denser than air and can provide a better protective layer, but nitrogen is a more cost-effective option.

  • Containers: Use well-sealed containers designed for air-sensitive materials. For solids, glass vials with screw caps and PTFE-lined septa are suitable. For liquids and solutions, specialized containers like Sure/Seal™ bottles are highly recommended as they allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.[6]

  • Temperature: Store at the temperature recommended in the SDS. Generally, storage in a cool, dark place is advised.[9] For particularly unstable compounds, storage in a refrigerator or freezer may be necessary. When storing in a cold environment, allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

  • Light Sensitivity: Some pyrazole derivatives may also be light-sensitive. In such cases, store them in amber vials or wrap the container with aluminum foil to protect from light.

Quantitative Stability Data (Representative Examples):

The stability of pyrazole derivatives can vary significantly depending on their substitution pattern and functional groups. The following table provides illustrative stability data for certain pyrazole derivatives under specific conditions.

Compound TypeStorage ConditionObservationHalf-life (t½)
Pyrazole Ester Derivative ApH 8 BufferHydrolytic degradation1-2 hours
Pyrazole Ester Derivative BpH 8 BufferImproved hydrolytic stability450 minutes
Pyrazole Ester Derivative CpH 8 BufferGreatly improved stability900 minutes
Highly Nitrated Pyrazole IsomerThermal analysisSuperior thermal stability compared to parent compoundDecomposes at a higher temperature

This table is a summary of representative data and not a comprehensive list. Stability will vary based on the specific molecular structure.[10][11]

Experimental Protocols for Handling Air-Sensitive Pyrazole Derivatives

The two primary methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.

Handling Solids in a Glovebox

A glovebox provides a controlled inert atmosphere (typically nitrogen or argon with very low levels of oxygen and moisture) and is the preferred method for handling highly sensitive or pyrophoric solids.

Protocol for Weighing and Dispensing a Solid Pyrazole Derivative in a Glovebox:

  • Preparation: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below the recommended threshold for your compound.

  • Transfer of Materials: Place the sealed container of the pyrazole derivative, a clean, dry spatula, a weighing boat, and any necessary vials or flasks into the glovebox antechamber.

  • Purging: Evacuate and refill the antechamber with inert gas at least three times to remove air.

  • Weighing: Inside the main chamber, carefully open the container of the pyrazole derivative.

  • Dispensing: Use the pre-cleaned spatula to transfer the desired amount of solid to the weighing boat on a tared balance.

  • Transfer to Reaction Vessel: Transfer the weighed solid into the reaction flask.

  • Sealing: Securely seal the reaction flask and the original container of the pyrazole derivative.

  • Removal from Glovebox: Transfer the sealed reaction flask and any other items out of the glovebox via the antechamber, following the purging procedure.

Handling Liquids and Solutions using a Schlenk Line

A Schlenk line is a dual-manifold vacuum and inert gas system that allows for the manipulation of air-sensitive compounds on a standard lab bench.

Protocol for Transferring a Liquid Pyrazole Derivative using a Syringe and Schlenk Line:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and then cooled under a stream of inert gas.[6]

  • System Setup: Assemble the reaction flask on the Schlenk line and purge with inert gas. This is typically done by evacuating the flask and refilling with inert gas three times (the "evacuate-refill" cycle). Maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.

  • Syringe Preparation: Dry the syringe and needle in an oven and cool under a stream of inert gas, or flush the syringe and needle multiple times with dry inert gas from the Schlenk line.

  • Reagent Bottle Preparation: If using a Sure/Seal™ bottle, place it in a clamp and attach a needle connected to the inert gas line to equalize the pressure.

  • Liquid Transfer:

    • Insert the prepared syringe needle through the septum of the reagent bottle.

    • Withdraw the desired volume of the liquid. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."

    • Withdraw the needle from the reagent bottle.

    • Insert the needle through the septum of the reaction flask.

    • Inject the liquid into the reaction flask.

  • Cleaning: Immediately quench the residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol, followed by water) and then clean the syringe and needle thoroughly.

Visualizing Workflows

Diagram 1: Glovebox Workflow for Handling Air-Sensitive Solids

Glovebox_Workflow Glovebox Workflow for Solid Pyrazole Derivatives cluster_antechamber Antechamber cluster_glovebox Glovebox Main Chamber cluster_antechamber_out Antechamber A Place Materials in Antechamber B Evacuate and Refill (3x) A->B C Transfer Materials to Main Chamber B->C D Weigh Solid C->D E Transfer to Reaction Vessel D->E F Seal Containers E->F G Place Sealed Flask in Antechamber F->G H Evacuate and Refill (3x) G->H I Remove Flask from Antechamber H->I

Caption: Workflow for handling solid air-sensitive pyrazole derivatives in a glovebox.

Diagram 2: Schlenk Line Workflow for Liquid Transfer

Schlenk_Line_Workflow Schlenk Line Workflow for Liquid Transfer A Dry and Assemble Glassware B Connect to Schlenk Line A->B C Evacuate-Refill Cycle (3x) B->C G Transfer Liquid to Reaction Flask C->G D Prepare Inert Gas-Flushed Syringe F Withdraw Liquid into Syringe D->F E Pressurize Reagent Bottle with Inert Gas E->F F->G H Quench and Clean Syringe G->H

Caption: Workflow for transferring liquid air-sensitive pyrazole derivatives using a Schlenk line.

By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the safe handling and effective storage of air-sensitive pyrazole derivatives, thereby maintaining the integrity of their research and development activities.

References

Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pyrazole derivatives using column chromatography, a fundamental technique in synthetic chemistry and drug development. Pyrazole scaffolds are prevalent in many pharmacologically important compounds, making their efficient purification a critical step in research and development.[1]

Introduction to Column Chromatography for Pyrazole Derivatives

Column chromatography is a widely used method for the separation and purification of individual compounds from a mixture.[2] For pyrazole derivatives, this technique is essential for removing unreacted starting materials, byproducts, and regioisomers that may form during synthesis.[3][4] The separation is based on the differential partitioning of the sample components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[2] By carefully selecting the stationary and mobile phases, a high degree of purity can be achieved.

Key Parameters in Pyrazole Purification

Successful purification of pyrazole derivatives by column chromatography depends on the careful optimization of several parameters:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[2][5][6][7][8] For challenging separations of closely related compounds, high-performance silica with a larger surface area may provide better resolution.[9] In some cases, the silica gel can be neutralized with a base like triethylamine (Et₃N), particularly when dealing with compounds that are sensitive to acidic conditions.[6] For the separation of enantiomers, specialized chiral stationary phases (CSPs) are necessary.[5][10]

  • Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation.[5] Typically, a mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate) is used.[6][8][11][12] The polarity of the eluent is adjusted by changing the ratio of the solvents to control the elution of the compounds. The ideal solvent system should provide a good separation of the desired product from impurities, as determined by Thin Layer Chromatography (TLC) analysis.[4][13]

  • Elution Mode: Both isocratic (constant mobile phase composition) and gradient (mobile phase composition changes over time) elution can be used. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate complex mixtures containing compounds with a wide range of polarities.[5][12][14]

Data Presentation: Exemplary Chromatographic Conditions

The following tables summarize typical conditions reported in the literature for the purification of various pyrazole derivatives. These serve as a starting point for method development.

Table 1: Normal Phase Flash Chromatography Conditions

Pyrazole Derivative TypeStationary PhaseMobile Phase SystemEluent RatioReference
1,3,5-Substituted Pyrazole RegioisomersSilica GelEthyl Acetate100%[1]
5-(phenylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazoleSilica Gel (neutralized with 3% Et₃N)Pentane:Ethyl Acetate95:5[6]
1-methyl-5-(phenylthio)-1H-pyrazoleSilica Gel (neutralized with 3% Et₃N)Pentane:Ethyl Acetate95:5[6]
3,5-diphenyl-1H-pyrazoleSilica GelPetroleum Ether/Ethyl AcetateNot Specified[7]
1,3,5-triphenyl-(1H)-pyrazoleSilica GelHexane/Ethyl Acetate19:1[8]
3-amino pyrazole derivativesSilica GelEthyl Acetate:HexaneNot Specified[11]
1-Dodecyl-3,5-dimethyl-1H-pyrazoleSilica GelHexane-Ethyl AcetateGradient 0-30% EA[12][14]
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazoleSilica GelHexane-Ethyl Acetate30% EA[12]

Table 2: High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Pyrazole Derivative TypeStationary PhaseMobile Phase SystemElution ModeReference
Chiral N1-Substituted-1H-pyrazolesLux cellulose-2n-hexane/ethanolNormal Phase[10]
Chiral N1-Substituted-1H-pyrazolesLux amylose-2AcetonitrilePolar Organic[10]
Phenylpyrazole PesticidesCHIRALPAK® IBn-hexane/2-propanolNormal Phase[15]

Experimental Protocols

Protocol 1: General Procedure for Purification of Pyrazole Derivatives by Flash Column Chromatography

This protocol outlines a general procedure for the purification of a synthesized pyrazole derivative.

1. Preparation of the Crude Sample: a. After the reaction is complete, the reaction mixture is typically worked up by quenching, extraction with an organic solvent (e.g., ethyl acetate), and drying over an anhydrous salt (e.g., Na₂SO₄).[6] b. The solvent is then removed under reduced pressure to yield the crude product.

2. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).[13] b. Spot the solution onto a silica gel TLC plate. c. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a solvent system that provides good separation of the desired product from impurities.[13] An ideal Rf value for the target compound is typically between 0.2 and 0.4.[2]

3. Column Packing: a. Select an appropriately sized column based on the amount of crude product. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight.[2] b. The column can be packed using either a dry packing or wet slurry method. For the wet slurry method, mix the silica gel with the initial, least polar mobile phase and pour the slurry into the column. c. Allow the silica gel to settle, ensuring a flat and stable bed. d. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading. e. Pre-elute the column with the mobile phase, ensuring it is completely wetted and free of air bubbles. Never let the column run dry.[2]

4. Sample Loading: a. Dissolve the crude product in a minimal amount of the appropriate solvent. b. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading). c. Carefully apply the sample to the top of the column.

5. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase determined from the TLC analysis. b. If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. c. Collect the eluent in fractions.[2] The progress of the separation can be monitored by TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified pyrazole derivative. c. Characterize the purified product using analytical techniques such as NMR, and MS to confirm its identity and purity.[11]

Visualization of Workflows and Relationships

G General Workflow for Pyrazole Derivative Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Pyrazole Synthesis Workup Reaction Work-up (Quenching, Extraction, Drying) Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Analysis for Solvent System Optimization Crude->TLC Column_Packing Column Packing (Silica Gel) TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution and Fraction Collection Sample_Loading->Elution TLC_Monitoring TLC Monitoring of Fractions Elution->TLC_Monitoring Combine Combine Pure Fractions TLC_Monitoring->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified Pyrazole Derivative Evaporation->Pure_Product Characterization Characterization (NMR, MS, Purity Analysis) Pure_Product->Characterization

Caption: Workflow for pyrazole purification.

G Key Parameter Relationships in Column Chromatography cluster_input Input Parameters cluster_process Process Variables cluster_output Outcome Stationary_Phase Stationary Phase (e.g., Silica Gel) Separation Separation Efficiency (Resolution) Stationary_Phase->Separation Mobile_Phase Mobile Phase (e.g., Hexane/EtOAc) Mobile_Phase->Separation Sample_Properties Sample Properties (Polarity, Solubility) Sample_Properties->Mobile_Phase influences choice of Sample_Properties->Separation Elution_Mode Elution Mode (Isocratic/Gradient) Elution_Mode->Separation Flow_Rate Flow Rate Flow_Rate->Separation Purity Product Purity Separation->Purity Yield Recovery Yield Separation->Yield

Caption: Chromatography parameter relationships.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield for 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki coupling reactions involving 3-iodopyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 3-iodopyrazoles, offering potential causes and actionable solutions to streamline your optimization efforts.

Issue Potential Cause(s) Recommended Solutions
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may be degraded or not effectively reduced to the active Pd(0) species.[1][2] 2. Inappropriate Base/Solvent: The chosen base may be too weak, insoluble, or incompatible with the solvent system.[1][2] 3. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition step, which can be rate-limiting.[1][2] 4. Poor Reagent Quality: Degradation of the boronic acid or 3-iodopyrazole starting material.1. Catalyst Selection & Handling:   - Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable pre-catalyst such as an XPhos palladacycle (e.g., XPhos Pd G2).[1]   - For electron-deficient pyrazoles, consider more electron-rich and bulky ligands like XPhos or SPhos.[2]   - Ensure the catalyst is fresh and has been stored under an inert atmosphere.[2] 2. Base and Solvent Screening:   - Screen stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.[1][2]   - Ensure the use of degassed solvents. Common systems include dioxane/water or ethanol/water mixtures.[1] The presence of water is often crucial for the efficacy of inorganic bases.[2][3] 3. Temperature Optimization:   - Gradually increase the reaction temperature, potentially up to 100-120 °C.[2]   - Consider using microwave irradiation for uniform and rapid heating to accelerate the reaction.[2][4] 4. Reagent Quality Check:   - Use freshly acquired or purified reagents.
Significant Dehalogenation 1. N-H Acidity: The acidic proton on an unprotected pyrazole can interfere with the catalytic cycle.[1] 2. Base Choice: Strong bases can promote dehalogenation.[1] 3. Substrate Reactivity: The C-I bond is highly reactive, making iodopyrazoles more susceptible to dehalogenation compared to bromo or chloro analogs.[5][6]1. N-Protection: Protecting the pyrazole nitrogen with a group like Boc or trityl can suppress dehalogenation.[1] However, for some 3-iodoindazoles (a related scaffold), N-protection is not always necessary.[2] 2. Milder Bases: Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] 3. Alternative Halides: If synthetically feasible, consider using the corresponding 3-bromo- or 3-chloropyrazole, which are less prone to this side reaction.[1][5][6]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][2] 2. Catalyst System: Some palladium catalysts are more prone to facilitating this side reaction.[1] 3. Stoichiometry: An imbalance in the reagent ratios can favor homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (e.g., argon) through the solution or by using freeze-pump-thaw cycles.[2][7] 2. Copper-Free Conditions: For Sonogashira couplings, a "copper-free" protocol can prevent alkyne homocoupling (Glaser coupling), a related side reaction.[1] While not directly Suzuki, this highlights the importance of catalyst system choice. 3. Stoichiometry Adjustment: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the desired cross-coupling.[1][2]
Formation of Other Byproducts 1. Protodeboronation: Presence of excess water or high temperatures can lead to the cleavage of the C-B bond in the boronic acid.[8] 2. β-Hydride Elimination: Can occur with alkylboronic acids that have β-hydrogens.[9]1. Minimize Protodeboronation:   - Use anhydrous solvents where appropriate, or minimize the amount of water.[8]   - Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[8] 2. Address β-Hydride Elimination:   - This is less common with arylboronic acids but for alkyl couplings, consider using nickel catalysts or ligands with larger bite angles.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of 3-iodopyrazoles?

A1: The optimal catalyst is substrate-dependent. For many applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[4] However, for more challenging or electron-deficient pyrazoles, modern pre-catalysts that readily form the active Pd(0) species, often paired with bulky, electron-rich phosphine ligands like XPhos or SPhos, can significantly improve yields.[1][4][7]

Q2: What is the ideal base and solvent system for this reaction?

A2: A common and effective system is a mixture of an organic solvent and water, which helps dissolve both the organic substrates and the inorganic base.[4] Frequently used combinations include 1,4-dioxane/water or DME/water, often in a 3:1 or 4:1 ratio.[4] For the base, carbonates like Cs₂CO₃ and Na₂CO₃, or phosphates like K₃PO₄, are often effective.[4] The optimal choice may require screening.[2]

Q3: Is it necessary to protect the N-H of the pyrazole ring?

A3: It can be beneficial. The acidic N-H proton can interfere with the reaction, and protecting the nitrogen (e.g., with a Boc group) can suppress side reactions like dehalogenation and improve yields.[1] However, successful couplings have been reported with unprotected N-H pyrazoles and related heterocycles.[10]

Q4: How can I minimize the formation of palladium black?

A4: The formation of palladium black, an inactive form of the catalyst, can reduce reaction efficiency.[2][11] This can be caused by catalyst decomposition at high temperatures or exposure to oxygen.[7] Using stable pre-catalysts, ensuring a thoroughly inert atmosphere, and avoiding excessive temperatures can help mitigate this issue.

Q5: Can I use microwave heating for this reaction?

A5: Yes, microwave irradiation can be highly effective. It allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and potentially improve yields.[2][4]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of 3-Iodopyrazole (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-iodopyrazole (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3-iodopyrazole.[7]

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (typically 80–110 °C).[7][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Tabulated Data: Effect of Reaction Parameters on Yield

The following tables summarize reaction conditions from literature for Suzuki couplings of iodinated pyrazole and indazole derivatives to guide optimization.

Table 1: Effect of Catalyst and Base on Yield for Iodinated Heterocycles

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref
Pd(PPh₃)₄ (30)-K₂CO₃THF/H₂OReflux4856[12]
Pd(OAc)₂ (2-5)SPhosK₂CO₃ (2-3)Dioxane/H₂O80-1202-18Good-Excellent[13]
XPhos Pd G2 (2)-K₂CO₃ (3)EtOH/H₂O (3:1)120 (µW)0.2-0.5Good-Excellent[1]
P1 (XPhos Precatalyst) (6-7)-K₃PO₄ (2)Dioxane/H₂O1002461-86[10]
P2 (tBuXPhos Precatalyst) (2.5-3.5)-K₃PO₄ (2)Dioxane/H₂O10015-20Good-Excellent[10]

Visualizations

Experimental Workflow

G General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-Iodopyrazole, Boronic Acid, and Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (Add Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Concentrate extract->purify chromatography Purify by Column Chromatography purify->chromatography

Caption: General experimental workflow for the Suzuki coupling of 3-iodopyrazoles.

Troubleshooting Logic

G Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed catalyst_check Is the catalyst active and appropriate? start->catalyst_check conditions_check Are reaction conditions optimal? catalyst_check->conditions_check No catalyst_sol Solution: - Use fresh/pre-activated catalyst - Screen bulky/e-rich ligands - Ensure inert atmosphere catalyst_check->catalyst_sol Yes reagents_check Are reagents pure and stable? conditions_check->reagents_check No conditions_sol Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Increase temperature (or use µW) - Ensure proper solvent system (e.g., dioxane/H2O) conditions_check->conditions_sol Yes reagents_sol Solution: - Check for protodeboronation - Check for dehalogenation - Use fresh reagents reagents_check->reagents_sol Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Minimizing Dehalogenation of Iodopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions of iodopyrazoles.

Troubleshooting Guides

Dehalogenation, or hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where the iodine substituent on the pyrazole ring is replaced by a hydrogen atom.[1] This leads to a reduction in the yield of the desired coupled product and complicates purification.[1] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] This guide provides systematic solutions to minimize this undesired side reaction.

Issue 1: Significant Dehalogenation Observed in Crude Reaction Mixture

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of the corresponding H-pyrazole byproduct, confirmed by NMR or LC-MS.[1]

Troubleshooting Workflow:

G start Significant Dehalogenation Observed ligand 1. Optimize Ligand start->ligand Initial Step base 2. Adjust Base ligand->base If dehalogenation persists end Dehalogenation Minimized ligand->end Successful solvent 3. Change Solvent base->solvent If dehalogenation persists base->end Successful temp 4. Lower Temperature solvent->temp If dehalogenation persists solvent->end Successful substrate 5. Consider Substrate Modification temp->substrate If necessary temp->end Successful substrate->end Successful

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Solutions:

ParameterRecommended Action to Minimize DehalogenationRationale
Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][3]These ligands accelerate the rate of reductive elimination, which is the desired product-forming step, thereby outcompeting the deiodination pathway.[1][3]
Base Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3][4]Strong bases, especially in protic solvents, can act as a hydride source or promote pathways leading to the formation of palladium-hydride species, which are responsible for dehalogenation.[3][5]
Solvent Use aprotic solvents like dioxane, toluene, or THF.[1][3]Protic solvents, such as alcohols, can be a source of hydrides for the dehalogenation side reaction. Non-polar aprotic solvents are less likely to act as hydride donors.[1][3]
Temperature Lower the reaction temperature.[1][3]While this may slow down the overall reaction rate, it can disproportionately decrease the rate of dehalogenation as this side reaction can have a higher activation energy.[1][3]
Substrate If synthetically feasible, switch to the corresponding 4-bromo- or 4-chloropyrazole.[4][6] For N-unsubstituted pyrazoles, protect the pyrazole nitrogen (e.g., with a Boc or trityl group).[4]Bromo and chloro derivatives are less prone to dehalogenation.[6] The acidic N-H proton in unprotected pyrazoles can interfere with the catalytic cycle.[4]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodopyrazoles?

A1: Dehalogenation (or hydrodehalogenation) is a side reaction in cross-coupling where the iodo group of the iodopyrazole is replaced by a hydrogen atom, leading to the formation of an unwanted pyrazole byproduct.[1] This reduces the yield of the desired product and complicates purification. Iodopyrazoles are particularly susceptible to this side reaction due to the relatively weak carbon-iodine bond, which makes them more reactive in both the desired coupling and undesired side reactions.[3][7]

Q2: Which cross-coupling reactions are most prone to dehalogenation of iodopyrazoles?

A2: Dehalogenation can be a significant side reaction in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] Studies have indicated that iodopyrazoles have a higher tendency for dehalogenation compared to their bromo and chloro counterparts, especially in Suzuki-Miyaura reactions.[1][6]

Q3: How does the choice of palladium catalyst affect dehalogenation?

A3: The choice of the palladium source and its ligands is crucial. Using a pre-formed Pd(0) catalyst or a modern pre-catalyst that readily generates the active Pd(0) species can be beneficial.[4][8] The key is often the ligand, as bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.[1][4]

Q4: Can running the reaction under anhydrous conditions help?

A4: Yes, rigorously excluding water from the reaction can help minimize dehalogenation, as water can be a hydrogen source.[8] Using dry solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended.[8] However, for some reactions like Suzuki-Miyaura couplings, a small amount of water can be beneficial when using anhydrous bases like K₃PO₄.[4][8]

Q5: I'm observing both dehalogenation and homocoupling. What should I do?

A5: Homocoupling is often promoted by the presence of oxygen.[4] Therefore, ensuring the reaction is performed under strict anaerobic conditions by thoroughly degassing all solvents and reagents is essential.[4] For Sonogashira couplings, a "copper-free" protocol can be considered, as the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[4] The use of bulky, electron-rich phosphine ligands can also help to promote the desired cross-coupling over homocoupling.[4]

Reaction Mechanisms

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Competing Dehalogenation Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-M Ar-Pd(II)-I(L2)_de Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-I(L2)_de Side Reaction Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Desired Product Reductive Elimination->Ar-R Hydride Formation Hydride Formation Ar-Pd(II)-I(L2)_de->Hydride Formation [H] source (solvent, base, water) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Hydride Formation->Ar-Pd(II)-H(L2) Reductive Elimination_de Reductive Elimination Ar-Pd(II)-H(L2)->Reductive Elimination_de Ar-H Dehalogenated Byproduct Reductive Elimination_de->Ar-H Pd(0)L2_de Pd(0)L2 Reductive Elimination_de->Pd(0)L2_de Regeneration

Caption: Competing pathways in palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid, employing conditions known to suppress dehalogenation.[2][8]

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv) or a suitable palladium pre-catalyst

  • SPhos (0.02 equiv) or another bulky, electron-rich ligand

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 4-iodopyrazole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene or dioxane via syringe, followed by a small amount of degassed water (e.g., for a 10:1 solvent:water ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazole

Microwave irradiation can often reduce reaction times and in some cases, improve yields by rapidly heating the reaction mixture.[4][8]

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G2 pre-catalyst (2 mol%)

  • K₂CO₃ (3.0 equiv)

  • Degassed 3:1 mixture of ethanol and water

Procedure:

  • In a microwave reaction vial, combine the 4-iodopyrazole, the boronic acid, K₂CO₃, and the XPhos Pd G2 pre-catalyst.

  • Add the degassed 3:1 mixture of ethanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

References

Technical Support Center: Catalyst Selection for Efficient Iodopyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient functionalization of iodopyrazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of iodopyrazoles in a question-and-answer format.

Question 1: My cross-coupling reaction with 4-iodopyrazole is resulting in low or no product formation. What are the potential causes and solutions?

Answer: Low or no yield in cross-coupling reactions involving 4-iodopyrazole is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating during the reaction.[1][2]

    • Solution: Consider using a pre-activated Pd(0) source or a modern palladacycle precatalyst (e.g., XPhos Pd G2) that readily generates the active catalyst.[1][2] It is also crucial to ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1][2]

  • Inappropriate Ligand Choice: The selected ligand may not be suitable for the electron-rich iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.

    • Solution: For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1]

  • Incorrect Base Selection: The base may be too weak or have poor solubility in the reaction medium.

    • Solution: Screen stronger or more soluble bases like K₃PO₄ or Cs₂CO₃. In Suzuki couplings with anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial.[1][2]

  • Sub-optimal Reaction Temperature: The temperature might be too low for the rate-limiting oxidative addition step.

    • Solution: A stepwise increase in temperature can be beneficial. Microwave irradiation can also be employed for uniform and rapid heating.[2]

Question 2: I am observing significant dehalogenation of my 4-iodopyrazole, leading to the formation of a pyrazole byproduct. How can I minimize this?

Answer: Dehalogenation is a frequent side reaction, especially with electron-rich iodopyrazoles.[2] Several factors can be adjusted to mitigate this issue.

  • Substrate Reactivity: The carbon-iodine bond is weaker and more prone to cleavage than carbon-bromine or carbon-chlorine bonds.[3]

    • Solution: If synthetically feasible, consider using the corresponding 4-bromo- or 4-chloropyrazole, as they are generally less susceptible to dehalogenation.[2]

  • N-H Acidity of Unsubstituted Pyrazoles: The acidic N-H proton in N-unsubstituted pyrazoles can interfere with the catalytic cycle.

    • Solution: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress dehalogenation.[2]

  • Base Strength: Strong bases can promote dehalogenation.

    • Solution: Employing milder inorganic bases such as K₃PO₄ or Cs₂CO₃ is often advantageous.[2]

Question 3: My reaction is producing a significant amount of homo-coupled byproduct from my boronic acid or alkyne coupling partner. What is the cause and how can I prevent it?

Answer: Homo-coupling is a common side reaction in cross-coupling chemistry, often driven by the presence of oxygen or specific catalyst characteristics.

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homo-coupling of coupling partners.

    • Solution: Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[2]

  • Catalyst System: Certain catalyst systems are more prone to promoting homo-coupling.

    • Solution (Sonogashira Coupling): For Sonogashira couplings, consider a "copper-free" protocol, as the copper(I) co-catalyst can facilitate the oxidative homo-coupling of terminal alkynes (Glaser coupling).[2]

    • Solution (Suzuki Coupling): In Suzuki reactions, using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can drive homo-coupling. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also favor the desired reductive elimination pathway.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally most effective for Suzuki-Miyaura coupling with 4-iodopyrazoles?

A1: For Suzuki-Miyaura reactions, palladium catalysts paired with bulky, electron-rich phosphine ligands, such as SPhos, have demonstrated high efficacy.[3] Modern palladacycle precatalysts like XPhos Pd G2 are also highly effective and can simplify reaction setup.[1][2]

Q2: What is a reliable catalytic system for Sonogashira coupling of 4-iodopyrazoles?

A2: The classic catalyst system for Sonogashira couplings, consisting of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI), remains a robust and widely used choice.[1][3] These reactions can often be carried out under mild conditions, sometimes at room temperature.[1][3]

Q3: Are there specific recommendations for Heck-Mizoroki reactions with 4-iodopyrazoles?

A3: Yes, the Pd(OAc)₂/P(OEt)₃ system has been shown to be effective for the Heck-Mizoroki alkenylation of 4-iodopyrazoles.[3]

Q4: When should I consider a copper-based catalyst instead of a palladium catalyst for iodopyrazole functionalization?

A4: Copper-based catalysts can be advantageous for certain C-N and C-O bond-forming reactions (Buchwald-Hartwig type couplings).[3] For instance, copper-catalyzed systems can be more effective than palladium-based ones for coupling 4-iodopyrazole with alkylamines that possess a β-hydrogen.[4]

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₂CO₃1,4-dioxane/H₂O80-1202-18HighBulky phosphine ligands are highly effective.[3]
XPhos Pd G2K₂CO₃Ethanol/H₂O120 (µW)0.25-0.5HighModern precatalyst allows for rapid reactions.[1]

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRoom TempVariesGood to HighClassic and robust method under mild conditions.[1][3]

Table 3: Catalytic System for Heck-Mizoroki Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / P(OEt)₃Et₃NDMF100Variesup to 95P(OEt)₃ is a suitable ligand for this transformation.[3]

Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 4-Iodopyrazoles

Catalyst SystemAmine TypeCoupling PartnerYield (%)Notes
Palladium-basedAmines without β-H4-BromopyrazoleGenerally HigherBromo-derivatives can be more effective in Pd-catalyzed systems.[3][4]
Copper-based (e.g., CuI / ligand)Alkylamine with β-H4-Iodopyrazole~70More effective than the bromo analogue in this specific copper-catalyzed reaction.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

In a sealed tube, a mixture of the 4-iodopyrazole (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), SPhos (0.04-0.10 equiv.), and K₂CO₃ (2.0-3.0 equiv.) in a 4:1 v/v mixture of 1,4-dioxane and water is placed. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Procedure for Sonogashira Coupling:

In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine). The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Procedure for Copper-Catalyzed C-O Coupling:

In a microwave-safe vial, the 4-iodopyrazole (1.0 equiv.), an excess of the desired alcohol, CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2.0 equiv.) are combined. The vial is sealed and subjected to microwave irradiation at 130 °C for 1 hour. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 4-Iodopyrazole - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Specified Temp degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions of 4-iodopyrazole.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield? catalyst_inactive Inactive Catalyst start->catalyst_inactive Yes wrong_ligand Incorrect Ligand start->wrong_ligand Yes wrong_base Weak/Insoluble Base start->wrong_base Yes low_temp Temperature Too Low start->low_temp Yes dehalogenation Dehalogenation start->dehalogenation Byproduct Observed homo_coupling Homo-coupling start->homo_coupling Byproduct Observed solution_precatalyst Use Precatalyst (e.g., XPhos Pd G2) Ensure Degassing catalyst_inactive->solution_precatalyst solution_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos) wrong_ligand->solution_ligand solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) wrong_base->solution_base solution_temp Increase Temperature Consider Microwave low_temp->solution_temp solution_dehalogenation Use Bromo-analogue Protect N-H Use Milder Base dehalogenation->solution_dehalogenation solution_homo_coupling Ensure Inert Atmosphere Use Copper-Free Conditions (Sonogashira) homo_coupling->solution_homo_coupling

Caption: A troubleshooting decision tree for common issues in iodopyrazole functionalization.

References

troubleshooting low yield in Sonogashira coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira coupling of pyrazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Sonogashira coupling of pyrazole substrates in a question-and-answer format.

Q1: My Sonogashira reaction with a halopyrazole is resulting in low or no yield. What are the primary factors I should investigate?

Low or no conversion in the Sonogashira coupling of pyrazoles can be attributed to several factors. The main areas to troubleshoot are the catalyst system, the reaction conditions, and the quality of your reagents.[1]

  • Catalyst Inactivation: Pyrazoles are N-heterocycles and can coordinate with the palladium center, inhibiting its catalytic activity. It is crucial to select a suitable palladium precatalyst and ligand combination for heterocyclic substrates. Consider employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the desired catalytic cycle.[1]

  • Reagent Quality: The reaction is sensitive to moisture and oxygen. Ensure that your solvent and amine base are both anhydrous and thoroughly degassed. Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively affect the catalyst's performance.[1] In some cases, distilling the amine base before use has been shown to resolve reaction failures.[1]

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (like bromides or chlorides) may necessitate elevated temperatures to promote the oxidative addition step.[1][2] However, be aware that excessively high temperatures can lead to catalyst decomposition and other side reactions.[1]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?

Homocoupling is a frequent side reaction, particularly in copper(I)-catalyzed Sonogashira reactions and in the presence of oxygen.[1][3] To mitigate this:

  • Ensure Anaerobic Conditions: It is critical to thoroughly degas the reaction mixture. This can be achieved by methods such as freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[1] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]

  • Consider Copper-Free Conditions: The copper(I) co-catalyst is often a primary contributor to homocoupling.[1] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of this byproduct.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, thereby favoring the cross-coupling reaction over homocoupling.[1]

Q3: Dehalogenation of my pyrazole starting material is a major issue. What are the causes and how can I prevent it?

Dehalogenation, the replacement of the halide on the pyrazole with a hydrogen atom, can be a significant side reaction. This is influenced by the choice of solvent, base, and the reaction temperature. To minimize dehalogenation:

  • Optimize the Base: The base can play a crucial role in the extent of dehalogenation. While amine bases are common, exploring inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial, especially in copper-free systems.[1]

  • Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation. If feasible, try running the reaction at a lower temperature for a longer duration.[1]

  • Solvent Selection: The solvent can also influence protonolysis, leading to dehalogenation. Ensure the use of a dry, aprotic solvent.[1]

Q4: What are the recommended catalyst and ligand combinations for the Sonogashira coupling of pyrazoles?

The choice of catalyst and ligand is critical for a successful reaction with pyrazole substrates.[1]

  • Palladium Precatalysts: Standard precatalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[4][5] However, for challenging couplings or to improve catalyst stability and activity, more advanced precatalysts may be necessary. For instance, air-stable, monoligated precatalysts such as [DTBNpP]Pd(crotyl)Cl have demonstrated effectiveness in copper-free reactions at room temperature.[6]

  • Ligands:

    • Phosphine Ligands: Bulky and electron-rich phosphine ligands are often preferred as they can promote the reductive elimination step and stabilize the active Pd(0) species.[1] Examples include P(t-Bu)₃ and various Buchwald-type ligands.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that have proven effective in stabilizing palladium catalysts, leading to high turnover numbers, and are well-suited for challenging coupling reactions.[1][5]

Data Presentation

The choice of solvent can significantly impact the yield of the Sonogashira coupling. The following table summarizes the effect of different solvents on the yield of a copper-free Sonogashira coupling reaction.

EntrySolventYield (%)
1Dichloromethane (DCM)<50
2Methyl tert-butyl ether (MTBE)<50
3Methanol (MeOH)<50
4Ethanol (EtOH)<50
5Tetrahydrofuran (THF)62
61,4-Dioxane74
7Acetonitrile (ACN)>62
8Dimethylformamide (DMF)>62
9N-Methyl-2-pyrrolidone (NMP)40
10Water with 3% PTSModerate
11Dimethyl sulfoxide (DMSO)100
Data adapted from a study on copper-free Sonogashira reactions.[6] The reaction was performed using DABCO as the base.

Experimental Protocols

General Protocol for Sonogashira Coupling of 4-Iodopyrazole

This protocol provides a general procedure for the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[1]

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by triethylamine (Et₃N) (2.0 eq).[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.[1]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

The following diagrams illustrate key aspects of troubleshooting and the reaction mechanism.

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazole Sonogashira Coupling Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous, Degassed) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Evaluate Reaction Conditions (Temperature, Atmosphere) Reagents_OK->Check_Conditions Yes Purify_Reagents Action: Purify/Replace Reagents Improve Degassing Reagents_OK->Purify_Reagents No Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Catalyst Assess Catalyst System (Precatalyst, Ligand) Conditions_OK->Check_Catalyst Yes Optimize Systematically Optimize: - Screen Solvents/Bases - Change Ligand - Adjust Temperature Conditions_OK->Optimize No Catalyst_OK Catalyst System Appropriate? Check_Catalyst->Catalyst_OK Catalyst_OK->Optimize No Success Improved Yield Catalyst_OK->Success Yes Optimize->Success Purify_Reagents->Check_Reagents

Caption: A workflow diagram for troubleshooting low yields.

Sonogashira_Factors Key Factors Influencing Pyrazole Sonogashira Coupling Yield Yield Reaction Yield Side_Reactions Side Reactions Homocoupling (Glaser) Dehalogenation Yield->Side_Reactions Catalyst Catalyst System Precatalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., Bulky Phosphine, NHC) Catalyst->Yield Conditions Reaction Conditions Temperature Solvent Base Atmosphere (Inert) Conditions->Yield Substrates Substrates Halopyrazole (I, Br, Cl) Terminal Alkyne Substrates->Yield

Caption: Factors affecting Sonogashira coupling yield.

References

Technical Support Center: Synthesis of Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trisubstituted pyrazoles.

Troubleshooting Guides & FAQs

Issue 1: Formation of Regioisomeric Mixtures

Q1: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis. The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. Here are several strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the ratio of regioisomers. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[1] For instance, reactions that yield nearly equimolar mixtures in ethanol can produce ratios as high as 99:1 in HFIP.

  • Influence of Substituents:

    • On the 1,3-Dicarbonyl: Bulky substituents on one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. Electron-withdrawing groups can activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[2]

    • On the Hydrazine: The nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms. For methylhydrazine, the methylated nitrogen is more nucleophilic, while for arylhydrazines, the unsubstituted nitrogen is generally more nucleophilic. This difference can be exploited to control the initial site of attack.[3]

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the reaction pathway and regioselectivity. Acidic conditions are often employed.[3]

  • Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some cases.[4]

Q2: I have already synthesized a mixture of regioisomers. How can I separate them?

A2: If a mixture of regioisomers has already been formed, separation can often be achieved using chromatographic techniques.

  • Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[5][6] The key is to find a suitable eluent system that provides good separation on a thin-layer chromatography (TLC) plate before scaling up to a column. A gradient of ethyl acetate in hexanes or toluene is often a good starting point.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For isomers with very similar polarities, HPLC can provide the necessary resolution. Both normal-phase and reverse-phase (typically with C18 columns) can be effective.[7] For chiral pyrazole derivatives, chiral stationary phases (CSPs) are necessary to separate enantiomers.[8]

Q3: How can I definitively identify the structure of each regioisomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pyrazole regioisomers.

  • 1H and 13C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents are sensitive to their position. By comparing the spectra of the isolated isomers with known data for similar compounds or by using computational predictions, the structures can often be assigned.[9][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can establish through-space proximity between protons. For example, a NOESY correlation between the N-substituent and a proton on a C-substituent can confirm their relative positions.[5][11]

Issue 2: Formation of Pyrazoline and Other Side Products

Q4: My reaction is yielding a significant amount of pyrazoline. How can I promote the formation of the fully aromatic pyrazole?

A4: The initial cyclization product in the reaction of α,β-unsaturated ketones with hydrazines is often a pyrazoline, which requires subsequent oxidation to form the pyrazole.[3]

  • In-situ Oxidation: The reaction can be carried out in the presence of an oxidizing agent. Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and environmentally friendly method.[12] Other oxidizing agents like bromine have also been used.[12]

  • Reaction with α,β-Unsaturated Ketones Bearing a Leaving Group: The use of α,β-unsaturated ketones with a good leaving group at the β-position can lead directly to the formation of pyrazoles by elimination after the initial cyclization.

  • Reaction Conditions: Microwave irradiation has been shown to promote the dehydration of 4,5-dihydro-1H-pyrazoles to the corresponding pyrazoles.[13]

Q5: I am observing the formation of N-arylhydrazones as a side product. How can this be minimized?

A5: The formation of N-arylhydrazones can occur as a competing reaction. In a study involving the synthesis of 1,3,4,5-substituted pyrazoles, N-arylhydrazones were observed as a side product in yields of 24-31% under certain conditions.[3] Optimizing the reaction conditions, such as temperature and reaction time, can help to favor the desired cyclization pathway over hydrazone formation.

Quantitative Data Summary

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl ReactantHydrazine ReactantSolventRegioisomeric RatioReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP99:1
4,4,4-trifluoro-1-arylbutan-1,3-dionesArylhydrazineEthanolEquimolar[3]
4,4,4-trifluoro-1-arylbutan-1,3-dionesArylhydrazineN,N-dimethylacetamide98:2[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using Fluorinated Alcohols

This protocol is adapted from methodologies that demonstrate improved regioselectivity.[1]

  • Dissolution of Dicarbonyl: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of regioisomers.[5][7]

  • TLC Analysis: Dissolve a small amount of the isomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various eluent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that shows good separation between the two isomer spots.

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of material to be separated.

  • Loading and Elution: Dissolve the isomeric mixture in a minimum amount of the chosen eluent or a more polar solvent and load it onto the column. Elute the column with the optimized eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.

Visualizations

Troubleshooting_Regioisomers start Problem: Mixture of Regioisomers q1 Is prevention or separation the goal? start->q1 prevention Prevention: Modify Synthesis q1->prevention Prevention separation Separation: Chromatographic Methods q1->separation Separation solvent Change Solvent (e.g., HFIP, TFE) prevention->solvent substituents Modify Substituents (Steric/Electronic) prevention->substituents ph Adjust Reaction pH prevention->ph column Silica Gel Column Chromatography separation->column hplc HPLC (Normal or Reverse Phase) separation->hplc analysis Structure Confirmation column->analysis hplc->analysis nmr 1D/2D NMR (NOESY) analysis->nmr

Caption: Troubleshooting workflow for addressing the formation of regioisomers.

Knorr_Synthesis_Side_Reactions reactants 1,3-Dicarbonyl + Substituted Hydrazine intermediate Hydrazone Intermediate reactants->intermediate pyrazoline Pyrazoline Intermediate reactants->pyrazoline From α,β-unsaturated ketone hydrazone_side_product N-Arylhydrazone reactants->hydrazone_side_product Side Reaction desired_product Trisubstituted Pyrazole intermediate->desired_product Cyclization & Dehydration regioisomer Regioisomeric Pyrazole intermediate->regioisomer Alternative Cyclization pyrazoline->desired_product Oxidation oxidation Oxidation

References

Technical Support Center: Improving Regioselectivity in Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole iodination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of iodinated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the regioselective iodination of pyrazoles?

A1: Several methods are commonly employed, with the choice depending on the desired regioisomer (C4 or C5) and the substrate's electronic properties. For C4-iodination, electrophilic substitution is typical, utilizing reagents like:

  • Iodine with an oxidant: A combination of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or iodic acid (HIO₃) is a widely used, effective, and often environmentally friendly approach.[1][2][3]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent, often used in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) to enhance its electrophilicity, particularly for deactivated pyrazoles.

For the selective synthesis of 5-iodopyrazoles, a different strategy is required:

  • Deprotonation followed by iodination: This method involves the deprotonation of the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with molecular iodine. This approach is highly selective for the C5 position.[4][5][6]

Q2: How can I control the regioselectivity between the C4 and C5 positions?

A2: Controlling the regioselectivity is a critical aspect of pyrazole iodination.[5]

  • For C4-iodination: Electrophilic iodination methods are preferred. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the primary site of attack for electrophilic iodine species.[7] Using reagents like I₂/CAN or NIS/TFA typically yields the 4-iodopyrazole with high selectivity.[8][9]

  • For C5-iodination: A directed lithiation approach is the most reliable method. By treating a 1-aryl-3-CF₃-1H-pyrazole with n-BuLi, the proton at the C5 position is selectively abstracted. Subsequent treatment with iodine exclusively furnishes the 5-iodo derivative.[5][6][10]

Q3: What are some "green" or more environmentally friendly methods for pyrazole iodination?

A3: Yes, greener alternatives to traditional iodination methods have been developed. A notable example is the use of molecular iodine with hydrogen peroxide in water. This method is advantageous as it uses an inexpensive and non-toxic solvent, and the only byproduct is water, making it an environmentally benign option.[4][11]

Q4: Can substituents on the pyrazole ring affect the outcome of the iodination reaction?

A4: Absolutely. The electronic nature of the substituents on the pyrazole ring significantly influences the reaction's feasibility and regioselectivity.

  • Electron-donating groups (e.g., alkyl groups) activate the pyrazole ring, making it more susceptible to electrophilic attack and potentially leading to over-iodination (di- or tri-iodinated products).[5]

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) deactivate the ring, making iodination more challenging. In such cases, more potent iodinating systems like NIS in a strong acid are often required. Aromatic substituents on the pyrazole ring can also undergo iodination if they are sufficiently activated.[5]

Troubleshooting Guides

This section addresses specific problems that may arise during your pyrazole iodination experiments.

Issue 1: Low yield of the desired iodinated pyrazole.

Potential CauseRecommended Solution(s)
Insufficiently reactive iodinating agent. For less reactive pyrazoles (e.g., those with electron-withdrawing groups), a stronger electrophilic iodine source is needed. Consider switching from I₂ to NIS in the presence of an acid like TFA or H₂SO₄.[1][12]
Suboptimal reaction conditions. The temperature and solvent can greatly impact the reaction rate and yield. For sluggish reactions, heating may be necessary. For instance, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is often conducted at elevated temperatures (e.g., 80 °C).[1][8] Ensure the chosen solvent solubilizes the reactants effectively.[1]
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature, or the stoichiometry of the iodinating agent.[5][13]
Deacylation of N-acylpyrazole starting material. If using an N-acylpyrazole and acidic conditions are generated (e.g., from ICl), the acyl group may be cleaved. Add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to neutralize the acid.[5]

Issue 2: Poor regioselectivity or formation of multiple isomers.

Potential CauseRecommended Solution(s)
Incorrect choice of iodination method for the desired isomer. For C4-iodination, use electrophilic methods (e.g., I₂/CAN, NIS/acid).[8][9] For C5-iodination, the deprotonation/iodination protocol (n-BuLi then I₂) is highly selective.[5][6]
Temperature fluctuations. Inconsistent temperatures can affect the kinetic versus thermodynamic control of the reaction, leading to a mixture of isomers. Maintain strict temperature control using a reliable heating/cooling system.[9]
Steric hindrance. Bulky substituents on the pyrazole ring may influence the site of iodination. The choice of iodinating agent can also play a role in overcoming steric hindrance.

Issue 3: Formation of side products.

Potential CauseRecommended Solution(s)
Over-iodination (di- or tri-iodinated products). This is common with electron-rich pyrazoles. Use a less reactive iodinating agent, milder reaction conditions (lower temperature, shorter reaction time), or carefully control the stoichiometry of the iodinating agent to be 1:1 or slightly less.[5]
Iodination of an aromatic substituent. If the pyrazole has an electron-rich aromatic substituent, it may also undergo iodination.[5] Consider using a protecting group on the susceptible aromatic ring or choosing a more regioselective iodination method.[5]
Formation of non-iodinated pyrazole byproducts. This can occur through side reactions like the dehydration of a dihydropyrazole intermediate without subsequent iodination. Ensure complete conversion in the iodination step by adjusting reaction conditions.[5]
Substrate degradation. Some functional groups may not be stable under the reaction conditions. If you observe a complex, inseparable mixture, consider a milder iodination protocol or modify the substrate to protect sensitive functional groups.[5]

Quantitative Data Comparison

The following tables summarize the performance of various common iodination methods for pyrazoles, providing a basis for selecting the most appropriate method for your specific needs.

Table 1: Comparison of C4-Iodination Methods

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)
Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernightGood to Excellent
N-Iodosuccinimide (NIS)/Acid NIS, H₂SO₄ or TFAVariousRoom Temp. - 80°C< 16 hGood
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%

Data compiled from multiple sources.[7][4]

Table 2: Comparison of C5-Iodination Methods

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)
n-Butyllithium/Iodine n-BuLi, I₂Anhydrous THF-78 °C to Room Temp.~4 h65 - 89%

Data compiled from multiple sources.[6][10][14]

Experimental Protocols

Protocol 1: General Procedure for C4-Iodination using I₂/CAN [3][8]

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C4-Iodination using NIS/TFA [1][8]

  • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvents in vacuo.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for C5-Iodination using n-BuLi/I₂ [4][10][14]

  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.

  • Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.

  • Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature over 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (30 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the 5-iodopyrazole.

Visualizations

Electrophilic_Iodination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyrazole Pyrazole Substrate ReactionVessel Reaction Setup (Solvent, Temperature) Pyrazole->ReactionVessel Reagents Iodinating Agent (e.g., I2/CAN, NIS/Acid) Reagents->ReactionVessel Quenching Quenching (e.g., Na2S2O3) ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Iodopyrazole 4-Iodopyrazole Purification->Iodopyrazole

Caption: Generalized workflow for the electrophilic C4-iodination of pyrazoles.

Regioselectivity_Decision_Tree Start Desired Iodopyrazole Regioisomer? C4_Iodo C4-Iodopyrazole Start->C4_Iodo C4 C5_Iodo C5-Iodopyrazole Start->C5_Iodo C5 Electrophilic Use Electrophilic Iodination (I2/Oxidant or NIS/Acid) C4_Iodo->Electrophilic Deprotonation Use Deprotonation-Iodination (n-BuLi then I2) C5_Iodo->Deprotonation Check_EWG Is Pyrazole Deactivated (Electron-Withdrawing Groups)? Electrophilic->Check_EWG Strong_Reagent Use Stronger Reagents (e.g., NIS/TFA, heat) Check_EWG->Strong_Reagent Yes Mild_Reagent Use Milder Reagents (e.g., I2/H2O2) Check_EWG->Mild_Reagent No

Caption: Decision tree for selecting a pyrazole iodination method based on desired regioselectivity.

References

Technical Support Center: N-H Unprotected Pyrazoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-H unprotected pyrazoles in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered when using N-H unprotected pyrazoles in coupling reactions.

Question: My coupling reaction with an N-H unprotected pyrazole is giving a low yield or no product. What are the potential causes and how can I fix it?

Answer:

Low or no yield in coupling reactions with N-H unprotected pyrazoles is a frequent issue. The acidic N-H proton can interfere with the catalytic cycle of many coupling reactions. Here are the common causes and troubleshooting steps:

  • Catalyst Inhibition: The N-H group of the pyrazole can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation or the formation of unreactive dimeric complexes.[1]

    • Solution: Increase the catalyst and/or ligand loading. For instance, in some Suzuki-Miyaura couplings of bromopyrazoles, increasing the catalyst loading of an XPhos-derived precatalyst to 6-7 mol% can improve yields.[1] It can also be beneficial to add an extra equivalent of ligand relative to the palladium source to prevent catalyst deactivation by the amine.[2]

  • Inappropriate Reaction Conditions: The chosen base, solvent, and temperature may not be optimal for the specific substrates.

    • Solution: Screen different reaction conditions. For Buchwald-Hartwig aminations, which are notoriously sensitive, trying different solvents (e.g., dioxane, toluene, THF) and bases is recommended.[3] For Suzuki-Miyaura couplings, a base like K₃PO₄ in a dioxane/water mixture at elevated temperatures (e.g., 100 °C) has proven effective for some unprotected pyrazoles.[1]

  • Poor Substrate Reactivity: The electronic properties of your specific pyrazole or coupling partner might hinder the reaction.

    • Solution: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide, as chlorides can be challenging substrates for oxidative addition.[3]

  • N-Arylation as a Side Reaction: The desired C-C or C-N coupling at a carbon atom of the pyrazole ring might be competing with N-arylation of the pyrazole N-H group.

    • Solution: Employing a protecting group on the pyrazole nitrogen is a common strategy to prevent N-arylation and favor C-arylation.[4]

Question: I am observing a mixture of N-arylated and C-arylated products. How can I control the regioselectivity of my pyrazole coupling reaction?

Answer:

Controlling regioselectivity between N- and C-arylation is a central challenge when working with N-H unprotected pyrazoles. The outcome is influenced by several factors:

  • Reaction Type and Catalyst System:

    • Chan-Lam Coupling: Copper-catalyzed Chan-Lam couplings with arylboronic acids tend to favor N-arylation.[5][6]

    • Buchwald-Hartwig Amination: Palladium-catalyzed Buchwald-Hartwig reactions can also lead to N-arylation.

    • Suzuki-Miyaura Coupling: While often intended for C-C bond formation, N-arylation can be a significant side reaction.

  • Protecting Groups: The most effective way to ensure C-arylation is to use a protecting group on the pyrazole nitrogen.

    • Common Protecting Groups: A variety of protecting groups can be employed, including SEM (2-(trimethylsilyl)ethoxymethyl), THP (tetrahydropyranyl), Boc (tert-butyloxycarbonyl), and sulfonyl groups.[4][7] The choice of protecting group will depend on the stability required for your subsequent reaction steps.[7]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one nitrogen atom, influencing the regioselectivity of N-alkylation or N-arylation.[8][9]

Question: My reaction is consuming the starting material, but I am not isolating the desired product. What could be happening?

Answer:

If your starting material is consumed but the desired product is not formed, several side reactions could be occurring:

  • Dehalogenation: In palladium-catalyzed cross-coupling reactions, the aryl halide starting material can undergo dehalogenation, leading to the formation of the corresponding arene. This can be observed as a byproduct in your reaction mixture.

  • Polymerization: The bifunctional nature of N-H unprotected halo-pyrazoles can lead to polymerization under coupling conditions, where the molecule reacts with itself.[10] Protecting the N-H group is the most effective way to prevent this side reaction.[10]

  • Product Degradation: The desired product might be unstable under the reaction conditions. This can be the case at high temperatures or in the presence of strong bases. Consider lowering the reaction temperature or screening milder bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the pyrazole N-H, and when should I use them?

A1: The choice of protecting group is critical and depends on the reaction conditions you plan to employ.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be used to direct C-H arylation.[4]

  • THP (tetrahydropyranyl): A good option for reactions involving strongly basic conditions as it is stable to bases but can be removed with acid.[7][11]

  • Boc (tert-butyloxycarbonyl): A versatile and easily removable protecting group, often cleaved with acid or even under basic conditions like K₂CO₃ in methanol.[7] However, its lability might be a drawback in some cases.

  • Sulfonyl Groups (e.g., tosyl): Provide strong protection but often require harsh conditions for removal.[7]

Protecting GroupCommon Introduction ReagentsKey StabilityCommon Deprotection Conditions
SEM SEM-Cl, baseC-H arylation conditionsTBAF, or acidic conditions
THP Dihydropyran, acid catalystStrongly basic conditionsAcidic hydrolysis (e.g., HCl)
Boc Boc₂O, baseMildly acidic and basic conditionsTFA, HCl, or K₂CO₃/MeOH
Tosyl TsCl, baseStrong acids and basesStrong reducing agents or harsh acid

Q2: Which palladium catalysts and ligands are recommended for coupling reactions with pyrazoles?

A2: The optimal catalyst and ligand combination is highly substrate-dependent. However, some general recommendations can be made:

  • For Suzuki-Miyaura reactions of unprotected pyrazoles, bulky electron-rich phosphine ligands like SPhos and XPhos have shown success, often in the form of pre-catalysts for improved reliability.[1][12]

  • For Buchwald-Hartwig aminations , a wide array of ligands have been developed. Ligand screening is often necessary. For challenging substrates, specialized ligands like BrettPhos have been designed.[13] Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can lead to cleaner reactions and more reproducible results.[2]

Q3: Can I perform a direct C-H arylation on an N-H unprotected pyrazole?

A3: Direct C-H arylation on N-H unprotected pyrazoles is generally challenging and often results in no reaction.[14] The N-H group typically needs to be protected to achieve successful C-H functionalization. For N-alkyl or N-aryl pyrazoles, various methods for direct C-H arylation have been developed using palladium or cobalt catalysts.[14][15][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Unprotected 3-Bromopyrazole [1]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 3-bromopyrazole (1.00 mmol), the corresponding boronic acid (2.00 mmol), and K₃PO₄ (2.00 mmol).

  • Catalyst Addition: Add the XPhos-derived precatalyst P1 (6-7 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield in N-H Unprotected Pyrazole Coupling check_sm Starting materials consumed? start->check_sm no_reaction Issue: No Reaction check_sm->no_reaction No side_reactions Issue: Side Reactions (e.g., dehalogenation, polymerization) check_sm->side_reactions Yes cause1 Potential Cause: Catalyst Inhibition no_reaction->cause1 cause2 Potential Cause: Poor Reaction Conditions no_reaction->cause2 cause3 Potential Cause: Competing N-Arylation side_reactions->cause3 solution1 Solution: - Increase catalyst/ligand loading - Use pre-catalyst cause1->solution1 solution2 Solution: - Screen solvents (Toluene, Dioxane) - Screen bases (K3PO4, Cs2CO3) - Adjust temperature cause2->solution2 solution3 Solution: - Protect N-H group (SEM, THP, Boc) cause3->solution3

Caption: Troubleshooting workflow for low-yield coupling reactions.

Regioselectivity_Decision_Tree start Goal: Regiocontrolled Pyrazole Arylation desired_product Desired Product? start->desired_product n_arylation N-Arylated Pyrazole desired_product->n_arylation N-Arylation c_arylation C-Arylated Pyrazole desired_product->c_arylation C-Arylation n_arylation_method Recommendation: - Use Chan-Lam (Cu-catalyzed) coupling - Optimize Buchwald-Hartwig for N-arylation n_arylation->n_arylation_method c_arylation_strategy Strategy: Prevent N-Arylation c_arylation->c_arylation_strategy protect_nh Protect N-H group (e.g., SEM, THP, Boc) c_arylation_strategy->protect_nh suzuki_miyaura Perform Suzuki-Miyaura or other C-C coupling protect_nh->suzuki_miyaura deprotect Deprotect if necessary suzuki_miyaura->deprotect

Caption: Decision tree for achieving regioselective pyrazole arylation.

References

Technical Support Center: Hydrodehalogenation of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrodehalogenation of aryl iodides. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the hydrodehalogenation of aryl iodides?

The role of the base is highly dependent on the specific reaction mechanism. In many catalytic systems, particularly those using palladium, the primary function of the base is to act as a scavenger for the hydroiodic acid (HI) generated during the reaction.[1] This is crucial because the accumulation of acid can inhibit or even stop the catalytic cycle. In some transition-metal-free, photo-induced reactions, the base plays a more direct role in initiating a radical chain reaction, often by deprotonating a hydrogen donor.[2][3][4]

Q2: How do I choose the appropriate base for my reaction?

The choice of base depends on the catalyst, solvent, and hydrogen source.

  • For Palladium-Catalyzed Reactions: Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[5] The strength and solubility of the base can influence reaction rates. For instance, the addition of triethylamine has been shown to increase the rate of hydrodechlorination by over 70-fold in certain systems.[5]

  • For Photochemical or Transition-Metal-Free Reactions: Stronger bases like potassium tert-butoxide (t-BuOK) are often required to facilitate the radical mechanism.[4][6]

  • Compatibility: Ensure the base is compatible with other functional groups in your substrate. Strong, nucleophilic bases may lead to unwanted side reactions.

Q3: Can hydrodehalogenation proceed without a base?

Yes, base-free conditions have been developed. For example, using pinacol borane as the hydrogen source with a palladium catalyst can effectively hydrodehalogenate aryl chlorides without a base. Interestingly, the presence of a base in this specific system can switch the reaction outcome from dehalogenation to borylation.[7]

Q4: My aryl iodide is sterically hindered. What should I consider?

Steric hindrance, especially from ortho-substituents, can slow down the reaction. You may need to use more forcing conditions, such as higher temperatures or longer reaction times. The choice of catalyst and ligand system can also be critical in overcoming steric challenges.

Troubleshooting Guide

Problem 1: My reaction is very slow or has stalled completely.

  • Possible Cause: Acid poisoning of the catalyst. The HI generated during the reaction is likely inhibiting your catalyst.

  • Solution:

    • Check Your Base: Ensure you have added a sufficient stoichiometric amount of a suitable base. For every mole of aryl iodide, at least one mole of base is required to neutralize the HI produced. Often, a slight excess (e.g., 1.2-2.0 equivalents) is beneficial.

    • Base Strength: If you are using a weak base and the reaction is still stalling, consider switching to a stronger base that can more effectively scavenge the acid. For example, moving from NaHCO₃ to K₂CO₃ or an amine base might improve results.[5]

Problem 2: I am observing low yields of the desired product.

  • Possible Cause 1: Incomplete reaction (see Problem 1).

  • Possible Cause 2: Competing side reactions.

  • Solution:

    • Optimize Base and Solvent: The choice of base can significantly impact yield. In a photo-induced system, a combination of t-BuOK and N,N'-Dimethyl-1,2-ethanediamine was found to be optimal after screening various bases.[4]

    • Control Side Reactions: In some systems, borylation can compete with hydrodehalogenation.[8] This is particularly relevant in base-promoted, transition-metal-free systems. Carefully controlling the reaction conditions (e.g., exclusion of a borylating agent, choice of hydrogen source) is key. Using specific hydrogen donors like benzaldehyde can favor the dehalogenation pathway.[8]

Problem 3: The reaction is not selective and other functional groups are being reduced.

  • Possible Cause: The chosen reaction conditions are too harsh or the catalyst system is not selective.

  • Solution:

    • Milder Conditions: Opt for milder hydrogen sources and bases. For example, catalytic transfer hydrogenation under alkaline conditions has been shown to be highly chemoselective for deiodination while leaving sensitive protecting groups like Z, OBzl, and Fmoc intact.[9][10]

    • Screen Catalysts: Different catalysts exhibit different selectivities. If you are using a standard Pd/C catalyst, exploring catalysts with specific ligands may improve chemoselectivity.

Quantitative Data Summary

The effectiveness of different bases can vary significantly depending on the reaction system. Below are tables summarizing results from various studies.

Table 1: Effect of Base on Palladium-Catalyzed Hydrodehalogenation

Aryl Halide SubstrateCatalystBase (equiv.)H₂ SourceSolventYield (%)Reference
Aryl Chlorides10 wt% Pd/CTriethylamine (1.2)H₂ (balloon)Methanol>95%[5]
Aryl Chlorides10 wt% Pd/CNoneH₂ (balloon)MethanolLow (<5%)[5]
Fluoroarenes3 mol% Pt/CNa₂CO₃ (1.1)ArgoniPrOH/H₂OHigh[5]
Aryl HalidePd(OAc)₂K₃PO₄CD₃ODTolueneVaries[5]

Note: The study with triethylamine highlighted a >70-fold increase in reaction rate compared to the base-free reaction.[5]

Table 2: Base Optimization for a Photo-Induced, Transition-Metal-Free Dehalogenation

Aryl Halide SubstrateBase System (equiv.)H₂ SourceSolventYield (%)Reference
4-chloro-1,1'-biphenylt-BuOK (4), Et₃N (8)PhNHNH₂DMF6%[4]
4-chloro-1,1'-biphenylt-BuOK (8)PhNHNH₂DMFLow[4]
4-chloro-1,1'-biphenylt-BuOK (8), N,N'-Dimethylethanediamine (16)PhNHNH₂DMF>90% (Optimized)[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrodehalogenation with a Base

This protocol is a generalized procedure based on common laboratory practices.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., 5 mol% Pd/C), and the chosen base (e.g., K₃PO₄, 1.5 mmol).

  • Solvent Addition: Add an appropriate solvent (e.g., 5 mL of ethanol or toluene) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Introduce Hydrogen Source:

    • For H₂ gas: Purge the vessel with hydrogen gas and maintain a positive pressure using a balloon.

    • For transfer hydrogenation: Add the hydrogen donor (e.g., ammonium formate, 3-5 equiv.).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with a suitable solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Diagrams and Workflows

Below are diagrams illustrating key concepts and workflows related to the hydrodehalogenation of aryl iodides.

Experimental_Workflow sub 1. Add Aryl Iodide, Catalyst, and Base to Reaction Vessel sol 2. Add Anhydrous Solvent under Inert Atmosphere sub->sol h2 3. Introduce Hydrogen Source (H₂ Gas or Donor) sol->h2 react 4. Stir at Desired Temperature h2->react monitor 5. Monitor Reaction (TLC, GC/MS) react->monitor monitor->react Incomplete workup 6. Reaction Workup (Filter, Concentrate) monitor->workup Complete purify 7. Purify Product (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for hydrodehalogenation.

Catalytic_Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I pdi_complex Ar-Pd(II)-I Complex oxidative_add->pdi_complex h_transfer Hydride Transfer pdi_complex->h_transfer + H⁻ source pdh_complex Ar-Pd(II)-H Complex h_transfer->pdh_complex acid_node HI (Catalyst Inhibitor) h_transfer->acid_node Forms reductive_elim Reductive Elimination pdh_complex->reductive_elim - Ar-H reductive_elim->pd0 base_node Base (e.g., Et₃N) salt_node Base-H⁺ I⁻ (Salt) base_node->salt_node acid_node->base_node Neutralized by

Caption: Role of the base in neutralizing HI in a Pd catalytic cycle.

References

Technical Support Center: Screening Ligands for Palladium-Catalyzed Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the screening of ligands for palladium-catalyzed pyrazole coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium-catalyzed method for pyrazole C-N coupling?

The most widely employed method is the Buchwald-Hartwig amination. This reaction is favored for its broad substrate scope and tolerance of various functional groups, making it a staple in medicinal chemistry and materials science for the formation of C-N bonds between pyrazoles and aryl halides.

Q2: My coupling reaction is failing or giving a very low yield. What are the initial troubleshooting steps?

When encountering a low-yielding or failed reaction, a systematic check of your reagents and reaction setup is the first crucial step. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of your aryl halide, pyrazole, and any other starting materials. Impurities can poison the catalyst.

  • Solvent and Base: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst. Ensure your base is of high quality and has been stored correctly to prevent hydration.

  • Catalyst and Ligand Integrity: Verify that your palladium precatalyst and ligand have not degraded. Older or improperly stored reagents may have lost their activity.

Q3: I'm observing significant decomposition of my starting materials or product. What could be the cause?

Decomposition is often linked to the reaction temperature and the strength of the base used. Strong bases, such as sodium tert-butoxide (NaOtBu), can be too harsh for sensitive functional groups, especially at elevated temperatures. Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and running the reaction at a lower temperature.

Q4: How do I address poor regioselectivity in the N-arylation of unsymmetrical pyrazoles?

Poor regioselectivity, resulting in a mixture of N1 and N2-arylated isomers, is a common challenge with unsymmetrical pyrazoles. The outcome is influenced by steric and electronic factors of the substituents on the pyrazole ring. A common strategy to address this is to use a directing group or to carefully select the ligand and reaction conditions. For instance, a bulky substituent on the pyrazole ring may favor arylation at the less sterically hindered nitrogen.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-activated catalyst.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Wet Solvent or Reagents Use anhydrous solvents and ensure all reagents are dry. Moisture can lead to catalyst deactivation and competing hydrolysis reactions.
Inappropriate Base The choice of base is critical. Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU). The optimal base often depends on the specific substrates and ligand used.
Suboptimal Ligand The ligand plays a crucial role in the catalytic cycle. Screen a diverse set of phosphine ligands (both monodentate and bidentate) and N-heterocyclic carbene (NHC) ligands to identify the most effective one for your specific substrate combination.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side product formation.
Issue 2: Poor Regioselectivity with Unsymmetrical Pyrazoles
Potential Cause Suggested Solution
Similar Steric/Electronic Environment at N1 and N2 Introduce a bulky protecting or directing group on one of the nitrogen atoms to sterically hinder it, favoring arylation at the other nitrogen.
Ligand Choice The steric and electronic properties of the ligand can influence regioselectivity. Screen ligands with varying steric bulk and electronic properties. Bulky ligands may favor the less hindered nitrogen atom.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. Screen a range of solvents with different properties.
Counterion Effects The nature of the counterion from the base can play a role. Experiment with different bases that have different cations (e.g., K⁺, Na⁺, Cs⁺).

Ligand Screening and Performance

The selection of the optimal ligand is paramount for a successful palladium-catalyzed pyrazole coupling. The steric and electronic properties of the ligand directly impact the efficiency of the catalytic cycle. Below is a summary of commonly used phosphine ligands and their general performance characteristics.

LigandStructureGeneral Performance Characteristics
Xantphos Bidentate phosphine with a large bite angle.Often effective in preventing β-hydride elimination and promoting reductive elimination. It has been shown to be key in preventing side reactions when using alcoholic solvents.
AdBrettPhos Bulky biarylphosphine ligand.Known to be effective for C-N cross-coupling of five-membered heterocyclic bromides, including pyrazoles, leading to moderate to excellent yields.
tBuBrettPhos A bulky biarylphosphine ligand.Facilitates the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions, providing a broad scope of products in good to excellent yields.
SPhos A bulky biarylphosphine ligand.Generally a reliable ligand for various C-N coupling reactions.
P(t-Bu)₃ A sterically demanding and electron-rich monodentate phosphine.Can be effective for some coupling reactions but may not be universally optimal.

Note: The optimal ligand is highly substrate-dependent, and screening is often necessary to identify the best performer for a specific reaction.

Experimental Protocols

High-Throughput Screening (HTS) of Ligands

This protocol describes a general workflow for the high-throughput screening of ligands for the palladium-catalyzed coupling of a pyrazole with an aryl halide in a 96-well plate format.

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, pyrazole, palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(OAc)₂), a panel of different phosphine ligands, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF).

2. Plate Preparation:

  • Using a liquid handling robot or multichannel pipette, dispense the stock solutions into the wells of a 96-well plate according to a predefined experimental design. Each well should contain a unique combination of ligand and other reaction parameters you wish to screen.

3. Reaction Execution:

  • Seal the 96-well plate with a cap mat to prevent solvent evaporation and maintain an inert atmosphere.

  • Place the plate on a heating block or in an oven set to the desired reaction temperature and stir using a magnetic plate stirrer designed for well plates.

4. Quenching and Work-up:

  • After the designated reaction time, cool the plate to room temperature.

  • Quench each reaction by adding a suitable solvent (e.g., water or methanol).

  • If necessary, perform a liquid-liquid extraction in the plate or dilute the samples for analysis.

5. Analysis:

  • Analyze the reaction outcomes using a high-throughput method such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to determine the conversion to the desired product in each well.

6. Data Analysis:

  • Analyze the data to identify the ligand and conditions that provide the highest yield of the desired N-aryl pyrazole.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Aryl Halide, Pyrazole, Pd Precatalyst, Ligands, Base) plate_prep Dispense into 96-Well Plate stock_solutions->plate_prep Automated Dispensing reaction Seal and Heat Reaction Plate plate_prep->reaction quench Quench Reactions reaction->quench analysis Analyze by LC-MS/GC-MS quench->analysis data_analysis Identify Optimal Ligand analysis->data_analysis

Signaling Pathways and Logical Relationships

Troubleshooting_Logic start Low/No Yield in Pyrazole Coupling check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_catalyst Assess Catalyst System (Pd source, Ligand, Base) start->check_catalyst optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane) check_conditions->optimize_solvent optimize_ligand Screen Different Ligands (e.g., Xantphos, Buchwald Ligands) check_catalyst->optimize_ligand optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3) check_catalyst->optimize_base success Improved Yield optimize_ligand->success optimize_base->success optimize_solvent->success

Technical Support Center: Microwave-Assisted Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of substituted pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. A systematic approach to optimization is crucial.

  • Suboptimal Microwave Parameters: The reaction's efficiency is highly dependent on microwave power and irradiation time.[1][2] Preliminary investigations have shown that both insufficient and excessive microwave power can lead to lower yields.[1] For instance, in a one-pot synthesis of pyrazolone derivatives, increasing the power from 280 W to 420 W significantly improved the yield, while a further increase to 560 W resulted in a decrease.[1] Similarly, extending the irradiation time beyond the optimum can lead to product degradation and reduced yields.[1]

    • Recommendation: Perform a systematic optimization of both microwave power and reaction time. Start with conditions reported for similar substrates and then vary one parameter at a time to find the optimal settings for your specific reaction.[1][2]

  • Incorrect Reactant Ratios: The stoichiometry of the reactants plays a critical role in maximizing the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of side products.

    • Recommendation: Optimize the molar ratios of your starting materials. For example, in the synthesis of 4-arylidenepyrazolone derivatives, an optimal reactant ratio of 1.5:1:1 for β-ketoester/hydrazine/aldehyde was determined to achieve the best results.[1]

  • Solvent Choice: While many microwave-assisted syntheses are performed under solvent-free conditions, the choice of solvent can significantly impact the reaction outcome, particularly for reactants that are solid at room temperature.[3][4][5] The solvent should have a high dielectric constant to efficiently absorb microwave energy.

    • Recommendation: If using a solvent, select one that is appropriate for your reactants and has good microwave absorption properties. Ethanol and acetic acid are commonly used in these syntheses.[6][7] For solvent-free reactions, ensure homogenous mixing of the reactants, possibly with the aid of a solid support.[1]

Question: I am observing the formation of significant side products or impurities. How can I minimize these?

Answer: The formation of side products is often related to reaction temperature and time.

  • Over-irradiation: Prolonged exposure to microwave irradiation or excessively high power can lead to the decomposition of reactants or products, resulting in impurities.[1]

    • Recommendation: Carefully control the irradiation time and power. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the product is formed and before significant degradation occurs.

  • Reaction Temperature: The reaction temperature can influence the product distribution. In some cases, different products may be formed at different temperatures.[3][4]

    • Recommendation: If your microwave reactor allows for temperature control, optimize this parameter. A lower temperature may favor the formation of the desired product over side products.[3][4]

Question: The reaction does not seem to go to completion. What can I do?

Answer: Incomplete reactions can be addressed by re-evaluating the reaction conditions.

  • Insufficient Microwave Energy: The reaction may not have received enough energy to proceed to completion.

    • Recommendation: Gradually increase the microwave power and/or the irradiation time. Monitor the reaction closely to avoid product degradation.

  • Catalyst or Additive Issues: Some syntheses require a catalyst or an acidic/basic medium to proceed efficiently.[6][8]

    • Recommendation: Ensure that any required catalyst (e.g., anhydrous ZnCl₂) or additive (e.g., acetic acid, pyridine) is present in the correct amount and is of appropriate purity.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for pyrazoles compared to conventional heating methods?

A1: The primary advantages are a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields.[7][9] Microwave-assisted methods are also considered a greener chemistry approach due to their energy efficiency and, in many cases, the ability to perform reactions under solvent-free conditions.[3][4][10]

Q2: Is a specific type of microwave reactor required for these syntheses?

A2: While some reactions can be performed in a modified domestic microwave oven, using a dedicated microwave reactor for synthesis is highly recommended.[3][4][10] These reactors offer better control over reaction parameters such as power, temperature, and pressure, leading to safer and more reproducible results.[4]

Q3: Can microwave-assisted synthesis be scaled up?

A3: Yes, microwave-assisted synthesis can be scaled up. Successful scale-up has been reported for some pyrazole syntheses.[11] However, it is important to note that the optimal conditions for a small-scale reaction may need to be re-optimized for a larger scale.

Q4: What solvents are typically used in microwave-assisted pyrazole synthesis?

A4: Many microwave-assisted pyrazole syntheses are conducted under solvent-free conditions.[3][4][5] When a solvent is used, common choices include ethanol, acetic acid, methanol, and water.[6][7] The choice of solvent depends on the specific reactants and reaction conditions.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

EntryMethodReaction TimeYield (%)Reference
1Conventional (Reflux)10–12 h59–71[7]
2Microwave5–7 minNot specified[7]
3Conventional (Reflux)7–9 hNot specified[9]
4Microwave9–10 min79–92[9]

Table 2: Optimization of Microwave Power and Time for Pyrazolone Synthesis

EntryPower (W)Time (min)Yield (%)Reference
1280520[1]
2420567[1]
3560554[1]
44201071[1]
54201562[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone

  • Reactants: Ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[1]

  • Procedure:

    • Combine the reactants in a 50-mL one-neck flask.[1]

    • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[1]

    • After cooling, triturate the resulting solid with ethyl acetate.[1]

    • Collect the product by suction filtration.[1]

  • Yield: 83%.[1]

Protocol 2: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

  • Reactants: Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines.[7]

  • Solvent: Acetic acid.[7]

  • Procedure:

    • Mix the reactants in acetic acid.[7]

    • Heat the mixture in a microwave reactor at 120 °C with a power of 360 W for 7–10 minutes.[7]

  • Yield: 68–86%.[7]

Visualizations

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation A Mix Reactants (e.g., 1,3-dicarbonyl, hydrazine) B Place in Microwave Reactor A->B C Set Parameters (Power, Time, Temperature) B->C D Irradiate C->D E Cool Reaction Mixture D->E F Isolate Crude Product (e.g., Filtration, Extraction) E->F G Purify Product (e.g., Recrystallization, Chromatography) F->G

Caption: General workflow for microwave-assisted pyrazole synthesis.

G start Low Yield or Incomplete Reaction q1 Optimize Microwave Parameters? start->q1 a1 Systematically vary power and time. Monitor reaction. q1->a1 Yes q2 Check Reactant Stoichiometry? q1->q2 No a1->q2 a2 Optimize molar ratios of reactants. q2->a2 Yes q3 Solvent or Catalyst Issue? q2->q3 No a2->q3 a3 Use appropriate solvent or ensure catalyst activity. q3->a3 Yes end Improved Yield q3->end No a3->end

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: 3-Iodopyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-iodopyrazole. The following sections address common issues related to solvent effects on reaction rates and yields, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 3-iodopyrazole is giving a low yield. How does the solvent system impact this?

A1: The solvent system is critical in Suzuki-Miyaura couplings as it must facilitate the dissolution of both the organic substrates and the inorganic base. A common cause for low yield is a suboptimal solvent choice.[1][2] Protic co-solvents are often necessary.[3] For instance, mixtures of an organic solvent with water, such as 1,4-dioxane/water or ethanol/water, are frequently used to achieve a balance in polarity and solubility.[3][4] An inappropriate solvent can lead to poor solubility of reactants, hindering the reaction, or can promote side reactions like deiodination.[5]

Q2: I am observing significant deiodination of my 3-iodopyrazole starting material. Can the solvent choice help minimize this side reaction?

A2: Yes, solvent choice can influence the extent of deiodination (hydrodehalogenation), a common side reaction with iodopyrazoles which are more prone to it than their bromo or chloro counterparts.[3][5] Using aprotic solvents like dioxane, toluene, or THF can be beneficial, as protic solvents (e.g., alcohols) can sometimes act as a hydride source, promoting deiodination.[3] Additionally, the choice of base in conjunction with the solvent is crucial; milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases to suppress this side reaction.[3]

Q3: In a Sonogashira coupling, what is the general effect of solvent polarity on the reaction rate of 3-iodopyrazole?

A3: The effect of solvent polarity in Sonogashira couplings can be complex and substrate-dependent. Generally, polar aprotic solvents like DMF, DMSO, and acetonitrile can enhance reaction rates by effectively solvating the reactants and the catalyst.[6] This increased solvation can facilitate key steps in the catalytic cycle. However, in some cases, highly coordinating solvents like DMF can slow down the reaction by displacing essential ligands from the palladium complex.[7] In other instances, non-polar solvents like toluene have been found to provide better yields.[7] Therefore, screening a range of solvents with varying polarities is often necessary to find the optimal conditions for a specific 3-iodopyrazole derivative.

Q4: Can the solvent affect catalyst stability in my 3-iodopyrazole coupling reaction?

A4: Absolutely. The solvent can play a significant role in the stability of the palladium catalyst. For example, the formation of palladium black, which indicates catalyst aggregation and deactivation, can be promoted by certain solvents. THF has been anecdotally reported to sometimes encourage the formation of palladium black.[3] The choice of solvent can also influence the reduction of Pd(II) precatalysts to the active Pd(0) species.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution Citation
Incorrect Solvent System Screen different solvent mixtures. Common effective systems include 1,4-dioxane/H₂O (4:1) or EtOH/H₂O (3:1). A protic co-solvent is often required.[3]
Poor Reagent Solubility Ensure your boronic acid and 3-iodopyrazole are soluble in the chosen solvent system at the reaction temperature. If using a boronic acid, a THF/water mixture can be effective.[1]
Catalyst Inactivity Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., XPhos Pd G2). Ensure all solvents are properly degassed to prevent catalyst oxidation.[3]
Suboptimal Base/Solvent Combination The effectiveness of a base can be solvent-dependent. Screen bases like K₃PO₄ or Cs₂CO₃ in conjunction with your chosen solvent system.[3]
Issue 2: Significant Dehalogenation (Deiodination) Byproduct
Potential Cause Recommended Solution Citation
Protic Solvent as Hydride Source Switch from a protic solvent (e.g., alcohol) to an aprotic solvent such as 1,4-dioxane, toluene, or THF.[3]
Base is too Strong Use a milder inorganic base like K₃PO₄ or Cs₂CO₃. The addition of a small amount of water when using an anhydrous base like K₃PO₄ can sometimes be beneficial in Suzuki reactions.[3]
High Reaction Temperature Attempt the reaction at a lower temperature. This may slow the desired reaction but can disproportionately decrease the rate of deiodination.[3]
Unprotected Pyrazole N-H The acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress dehalogenation.[3]
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Potential Cause Recommended Solution Citation
Presence of Oxygen Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[8]
Copper Co-catalyst Switch to "copper-free" Sonogashira conditions if homocoupling is a persistent issue.[8]
Solvent Choice While not a direct cause, the solvent can influence the relative rates of cross-coupling versus homocoupling. Ensure you are using a dry, aprotic solvent.[6][8]

Data Presentation

Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield

EntrySolventYield (%)
1DCM<50
2MTBE<50
3MeOH<50
4EtOH<50
5THF62
61,4-Dioxane74
7Acetonitrile85
8DMF90
9NMP40
10DMSO100
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst, DABCO (1.0 mmol) at room temperature for 18 hours under argon. Yield determined by LC/MS.[6]

Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Halogenated Pyrazoles

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but prone to dehalogenation side reactions.
BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.
Yields are representative and can vary based on specific coupling partners and reaction conditions.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodopyrazole

This protocol is adapted from procedures for 4-iodopyrazoles and can be optimized for 3-iodo derivatives.[7][10][11]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the 3-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G2, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v) or ethanol and water (3:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of 3-Iodopyrazole

This protocol is adapted from a procedure for the coupling of substituted iodopyrazoles with terminal alkynes.[7]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-iodopyrazole substrate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. The reaction mixture may be filtered to remove salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by chromatography to yield the desired product.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in 3-Iodopyrazole Coupling Reactions Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active and Degassed? Start->Check_Catalyst Check_Solvent Is the Solvent System Optimal? Check_Catalyst->Check_Solvent Yes Solution_Catalyst Use Pre-catalyst (e.g., XPhos Pd G2) Ensure Rigorous Degassing Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Appropriate? Check_Solvent->Check_Base Yes Solution_Solvent Screen Solvents: - Dioxane/H2O - EtOH/H2O - Toluene - DMF Check_Solvent->Solution_Solvent No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Solution_Base Screen Bases: - K3PO4 - Cs2CO3 Check_Base->Solution_Base No Check_Purity Are Starting Materials Pure? Check_Temp->Check_Purity Yes Solution_Temp Increase Temperature Incrementally Consider Microwave Heating Check_Temp->Solution_Temp No Solution_Purity Verify Purity by NMR/LC-MS Check_Purity->Solution_Purity No Improved_Yield Improved Yield Check_Purity->Improved_Yield Yes Solution_Catalyst->Improved_Yield Solution_Solvent->Improved_Yield Solution_Base->Improved_Yield Solution_Temp->Improved_Yield Solution_Purity->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Deiodination_Pathway Solvent Influence on Deiodination Side Reaction Start 3-Iodopyrazole Reaction Protic_Solvent Protic Solvent (e.g., Alcohols) Start->Protic_Solvent Aprotic_Solvent Aprotic Solvent (e.g., Dioxane, Toluene) Start->Aprotic_Solvent Deiodination Increased Deiodination (Side Reaction) Protic_Solvent->Deiodination Promotes Desired_Coupling Desired Coupling Product Aprotic_Solvent->Desired_Coupling Favors

Caption: Solvent choice and its impact on deiodination.

References

Validation & Comparative

A Comparative Analysis of 3-(tert-butyl)-5-iodo-1H-pyrazole and 3-(tert-butyl)-5-bromo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Pyrazoles, in particular, are privileged structures found in a multitude of biologically active compounds. The strategic introduction of substituents onto the pyrazole ring often relies on robust and versatile cross-coupling methodologies. This guide provides an objective comparison of the reactivity of two key building blocks, 3-(tert-butyl)-5-iodo-1H-pyrazole and 3-(tert-butyl)-5-bromo-1H-pyrazole, in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis, supported by experimental data from analogous systems, aims to inform the selection of optimal starting materials and reaction conditions for synthetic campaigns.

General Reactivity Trends

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy of the C-X bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The weaker C-I bond (approximately 280 kJ/mol) compared to the C-Br bond (approximately 335 kJ/mol) facilitates a more rapid oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, this compound is anticipated to be a more reactive coupling partner than its bromo-counterpart.

Performance in Key Cross-Coupling Reactions

While direct head-to-head comparative studies for this compound and 3-(tert-butyl)-5-bromo-1H-pyrazole under identical conditions are not extensively reported, a clear trend in reactivity can be extrapolated from studies on closely related pyrazole systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond in 5-iodopyrazoles generally allows for more facile coupling compared to 5-bromopyrazoles. This often translates to higher yields, shorter reaction times, and the ability to use less forcing conditions (e.g., lower temperatures and catalyst loadings).

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogous Systems)

FeatureThis compound3-(tert-butyl)-5-bromo-1H-pyrazoleRationale
Relative Reactivity HighModerate to HighWeaker C-I bond facilitates faster oxidative addition.
Typical Yields Good to ExcellentGoodHigher reactivity often leads to more complete conversion.
Reaction Temperature Room temperature to 80 °C80 °C to 120 °CMilder conditions are often sufficient for the more reactive iodide.
Reaction Time ShorterLongerFaster catalytic turnover with the iodo-substrate.
Catalyst Loading Potentially lowerTypically standard loadingsHigher reactivity may allow for reduced catalyst usage.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. In this reaction, the difference in reactivity between iodo- and bromo-pyrazoles can be particularly pronounced. There is direct evidence that while 3-iodo-pyrazole derivatives undergo successful Sonogashira coupling, the analogous 3-bromo-pyrazoles can be unreactive under similar conditions.

Table 2: Comparative Performance in Sonogashira Coupling (Based on Analogous Systems)

FeatureThis compound3-(tert-butyl)-5-bromo-1H-pyrazoleRationale
Relative Reactivity HighLow to ModerateC-I bond is significantly more susceptible to oxidative addition in this reaction.
Typical Yields Good to ExcellentMay be low or require forcing conditionsBromo-pyrazoles can be unreactive under standard Sonogashira conditions.
Reaction Temperature Room temperature to 60 °C60 °C to 100 °C (if reactive)Milder conditions are generally effective for the iodo-derivative.
Reaction Time ShorterLonger (if reactive)Faster catalytic cycle for the more reactive substrate.
Success Rate HighVariable; may failReports indicate a lack of reactivity for some bromo-pyrazoles.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to other palladium-catalyzed couplings, the reactivity follows the trend of I > Br. While aryl iodides are generally more reactive, they can sometimes lead to catalyst inhibition through the formation of bridging iodide dimers, potentially slowing the reaction. However, with modern, bulky phosphine ligands, this issue is often mitigated.

Table 3: Comparative Performance in Buchwald-Hartwig Amination (Based on Analogous Systems)

FeatureThis compound3-(tert-butyl)-5-bromo-1H-pyrazoleRationale
Relative Reactivity HighModerateThe C-I bond undergoes faster oxidative addition.[1]
Typical Yields Good to ExcellentGoodBoth substrates are generally effective with appropriate catalyst systems.
Reaction Temperature 80 °C to 110 °C80 °C to 120 °CConditions are often comparable, but iodides may react faster.
Reaction Time Potentially shorterGenerally longerFaster oxidative addition can lead to shorter reaction times.
Catalyst System Amenable to a wide range of modern ligandsWell-established with a variety of ligandsModern bulky ligands are effective for both substrates.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature procedures for analogous halopyrazole systems. Optimization for the specific 3-(tert-butyl)-5-halopyrazole substrates may be required.

General Suzuki-Miyaura Coupling Protocol

To a mixture of the 3-(tert-butyl)-5-halopyrazole (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a reaction vessel is added a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v). A palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a phosphine ligand (e.g., SPhos, XPhos, 0.03 mmol, 3 mol%), is then added. The vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 2-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Sonogashira Coupling Protocol

In a Schlenk tube under an inert atmosphere, the 3-(tert-butyl)-5-halopyrazole (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%) are combined. A degassed solvent, such as THF or DMF, and a base, typically an amine like triethylamine or diisopropylamine (3.0 mmol), are added. The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at the appropriate temperature (e.g., room temperature to 65 °C) for the necessary duration (e.g., 4-24 hours). After completion, the reaction mixture is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.

General Buchwald-Hartwig Amination Protocol

An oven-dried reaction vessel is charged with the 3-(tert-butyl)-5-halopyrazole (1.0 mmol), a palladium pre-catalyst (e.g., a G3-palladacycle, 0.02 mmol, 2 mol%), a suitable bulky phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%), and a strong base such as sodium tert-butoxide or LHMDS (1.4 mmol). The vessel is evacuated and backfilled with an inert gas. A degassed anhydrous solvent, such as toluene or dioxane, is added, followed by the amine (1.2 mmol). The reaction is then heated to the required temperature (e.g., 100-110 °C) and stirred for the specified time (e.g., 4-24 hours). After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Halopyrazole 3-(tert-butyl)-5-halo-1H-pyrazole Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Halopyrazole->Reaction_Setup Boronic_Acid Organoboron Reagent Boronic_Acid->Reaction_Setup Palladium_Catalyst Pd(0) Catalyst/Pre-catalyst Palladium_Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Halopyrazole 3-(tert-butyl)-5-halo-1H-pyrazole Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Halopyrazole->Reaction_Setup Alkyne Terminal Alkyne Alkyne->Reaction_Setup Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Reaction_Setup Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Setup Base Amine Base (e.g., Et₃N) Base->Reaction_Setup Heating Heating (optional) Reaction_Setup->Heating Workup Quenching & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Alkynylated Product Purification->Product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Halopyrazole 3-(tert-butyl)-5-halo-1H-pyrazole Reaction_Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Halopyrazole->Reaction_Setup Amine Primary or Secondary Amine Amine->Reaction_Setup Pd_Precatalyst Pd Pre-catalyst Pd_Precatalyst->Reaction_Setup Ligand Bulky Phosphine Ligand Ligand->Reaction_Setup Base Strong Base (e.g., NaOtBu) Base->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup Filtration & Concentration Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Aminated Product Purification->Product

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Halopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, the functionalization of the pyrazole scaffold, a privileged heterocyclic motif, is of paramount importance. The choice of catalyst for the Suzuki-Miyaura coupling of halopyrazoles is a critical parameter that dictates reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium-based catalyst systems for the coupling of iodopyrazoles, bromopyrazoles, and chloropyrazoles, supported by experimental data to inform catalyst selection.

Reactivity of Halopyrazoles: A General Overview

The reactivity of halopyrazoles in Suzuki-Miyaura coupling is primarily governed by the strength of the carbon-halogen bond, following the general trend: C-I < C-Br < C-Cl. Consequently, the ease of oxidative addition to the palladium catalyst and the overall reaction rate typically follow the order: Iodopyrazoles > Bromopyrazoles > Chloropyrazoles.[1] While iodopyrazoles are the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, chloropyrazoles are often more cost-effective and stable but demand highly active catalyst systems to achieve efficient coupling.[1]

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of halopyrazoles is intricately linked to the nature of the ancillary ligand. Modern catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs), have demonstrated superior performance over traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), especially for challenging substrates such as electron-rich or sterically hindered halopyrazoles and for the activation of less reactive C-Cl bonds.

Data Presentation: Quantitative Comparison of Catalysts

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different halopyrazoles. The data has been compiled from various sources and represents typical yields under the specified conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O100885-95Highly active system for reactive iodopyrazoles. Prone to dehalogenation.[1]
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285A classical catalyst, often requires longer reaction times.[3]

Table 2: Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
XPhos Pd G2K₃PO₄1,4-Dioxane100480-93Provides a good balance of reactivity and stability.[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495Highly efficient for bromopyrazoles.[3]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285Effective, but may require higher temperatures and longer times.[3]

Table 3: Suzuki-Miyaura Coupling of 4-Chloropyrazoles

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001860-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]
PEPPSI-IPrCs₂CO₃t-AmylOH100298NHC-based catalysts are highly effective for unreactive chlorides.[3]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O1001>95Second-generation Buchwald precatalysts show excellent activity.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of halopyrazoles. Specific conditions should be optimized based on the substrates and catalyst system chosen.

General Procedure for Suzuki-Miyaura Coupling of Halopyrazoles

Materials:

  • Halopyrazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G2, PEPPSI-IPr) (0.5-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos) (1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyrazole, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1][2][4]

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams illustrate a generalized workflow for comparing catalysts and the catalytic cycle of the Suzuki-Miyaura reaction.

G Generalized Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison reagents Select Halopyrazole (Iodo, Bromo, or Chloro) reaction Assemble Reactions in Parallel Vials (Halopyrazole, Boronic Acid, Catalyst, Base, Solvent) reagents->reaction boronic_acid Select Boronic Acid Derivative boronic_acid->reaction catalysts Select Catalyst Systems for Comparison (e.g., Pd(PPh3)4, XPhos Pd G2, PEPPSI-IPr) catalysts->reaction inert Degas and Place under Inert Atmosphere reaction->inert heating Heat and Stir at Defined Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Quench, Work-up, and Purify Products monitoring->workup analysis Characterize and Determine Yields workup->analysis comparison Compare Catalyst Performance (Yield, Reaction Time, TON) analysis->comparison

Caption: A generalized workflow for comparing the performance of different catalysts in the Suzuki-Miyaura coupling of halopyrazoles.

Suzuki_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n(X) pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n(R') pd2_ox->pd2_trans Transmetalation (R'-B(OR)2, Base) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

A Researcher's Guide to Analyzing 1H and 13C NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. This guide provides a comparative analysis of 1H and 13C NMR spectral data for various pyrazole derivatives, outlines detailed experimental protocols, and presents a logical workflow for spectral analysis to aid in the unambiguous assignment of chemical structures.

Comparative 1H and 13C NMR Data

The chemical shifts of protons and carbons in pyrazole rings are highly sensitive to the nature and position of substituents, as well as the tautomeric form present. The following tables summarize typical chemical shift ranges for unsubstituted pyrazole and provide a comparison with various substituted derivatives.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives

CompoundH-3H-4H-5N-HOther SignalsSolvent
Pyrazole7.66 (d)6.37 (t)7.66 (d)12.9 (br s)CDCl3
3(5)-Methylpyrazole7.4 (s)6.0 (s)-12.3 (br s)2.3 (s, CH3)CDCl3
3(5)-Phenylpyrazole7.7 (d)6.6 (d)-13.1 (br s)7.2-7.9 (m, Ar-H)CDCl3
3,5-Dimethylpyrazole-5.83 (s)-12.1 (br s)2.24 (s, 6H)CDCl3
1-Phenyl-3-methyl-5-phenyl-1H-pyrazole-6.28 (s)--7.19-7.37 (m, 10H, Ar-H), 2.40 (s, 3H, CH3)[1]CDCl3
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole-5.40 (s)--7.68 (d), 7.35 (t), 7.17 (t) (Ar-H), 4.12 (q, OCH2), 2.42 (s, CH3), 1.44 (t, CH2CH3)[1]CDCl3

Note: Chemical shifts can vary depending on the solvent and concentration. The notation 3(5)- indicates a mixture of tautomers or an averaged signal at room temperature.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives

CompoundC-3C-4C-5Other SignalsSolvent
Pyrazole134.6105.8134.6DMSO-d6
3(5)-Methylpyrazole144.1105.2144.111.2 (CH3)CDCl3
3(5)-Phenylpyrazole (Tautomer a: 3-phenyl)149.7102-103141.1Aryl signalsCDCl3[2]
3(5)-Phenylpyrazole (Tautomer b: 5-phenyl)141.1102-103150.2Aryl signalsCDCl3[2]
3,5-Dimethylpyrazole147.9105.1147.913.9, 11.1 (CH3)CDCl3
3-Methyl-1,5-diphenyl-1H-pyrazole148.7107.5142.913.2 (CH3), Aromatic signals[1]CDCl3
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole148.386.1154.614.5 (CH3), 14.6 (CH2CH3), 67.5 (OCH2), Aromatic signals[1]CDCl3

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for the correct structural assignment of pyrazole derivatives. Below are detailed methodologies for sample preparation and NMR analysis.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the pyrazole derivative is soluble. Common solvents include CDCl3, DMSO-d6, and CD3OD. For studies involving N-H protons, a dry aprotic solvent like CDCl3 or THF-d8 is recommended to avoid proton exchange with the solvent.[3]

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent. For 13C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C NMR spectra (δ = 0.00 ppm).

NMR Data Acquisition
  • 1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. Typical parameters on a 100 MHz spectrometer include a spectral width of 200-220 ppm, a 30-45° pulse, and a relaxation delay of 2 seconds.

  • 2D NMR (HSQC and HMBC): For unambiguous assignment of proton and carbon signals, especially in complex substituted pyrazoles, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[3] The key HMBC parameter, the long-range coupling constant (J(C,H)), is typically set to 8-10 Hz.[3]

Low-Temperature NMR for Tautomer Analysis

For 3(5)-substituted pyrazoles that exist as a mixture of tautomers in solution at room temperature, low-temperature NMR can be employed to resolve the signals of the individual tautomers.

  • Sample Preparation: Use a deuterated solvent with a low freezing point, such as CD2Cl2, Toluene-d8, or THF-d8.[3]

  • Data Acquisition: Acquire a standard 1H and 13C NMR spectrum at room temperature.[3] Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[3]

  • Analysis: Continue acquiring spectra at lower temperatures until the averaged signals split into distinct sets of signals for each tautomer. The relative concentrations of the tautomers can be determined by integrating the resolved signals.[3]

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of 1H and 13C NMR spectra of a new pyrazole derivative.

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation Acquire_1H Acquire 1H NMR Spectrum Analyze_1H Analyze 1H: - Chemical Shifts - Integration - Coupling Patterns Acquire_1H->Analyze_1H Acquire_13C Acquire 13C NMR Spectrum Analyze_13C Analyze 13C: - Chemical Shifts - Number of Signals Acquire_13C->Analyze_13C Propose_Structure Propose Preliminary Structure Analyze_1H->Propose_Structure Analyze_13C->Propose_Structure Acquire_HSQC Acquire HSQC Spectrum Correlate_HSQC Correlate Directly Bonded 1H and 13C Signals Acquire_HSQC->Correlate_HSQC Acquire_HMBC Acquire HMBC Spectrum Correlate_HMBC Identify Long-Range 1H-13C Correlations (2-3 bonds) Acquire_HMBC->Correlate_HMBC Final_Assignment Final Structure Assignment and Verification Correlate_HSQC->Final_Assignment Correlate_HMBC->Final_Assignment Propose_Structure->Acquire_HSQC If assignments are ambiguous Propose_Structure->Acquire_HMBC If assignments are ambiguous Propose_Structure->Final_Assignment If assignments are clear

References

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of iodinated pyrazoles. Supported by experimental data and detailed protocols, this document serves as a resource for selecting the most appropriate analytical methods in research and drug development settings.

High-Resolution Mass Spectrometry of Iodinated Pyrazoles

High-resolution mass spectrometry is a powerful tool for the analysis of iodinated pyrazoles, offering high accuracy and sensitivity, which are crucial for definitive structure confirmation and impurity profiling. The pyrazole moiety is a significant scaffold in many pharmaceuticals, and iodination provides a key handle for further synthetic modifications. Accurate characterization of these intermediates is therefore critical.

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can provide mass accuracy within 5 ppm, enabling the confident determination of elemental compositions. This is particularly useful for distinguishing between isomers and identifying process-related impurities, as demonstrated in the analysis of drugs like Celecoxib.[1][2]

Quantitative Data Presentation

The primary quantitative data from HRMS is the accurate mass measurement, which confirms the elemental composition of the molecule. Below is an example of HRMS data for a protected iodinated pyrazole derivative.

CompoundChemical FormulaCalculated m/z [M+Na]+Found m/z [M+Na]+Mass Error (ppm)
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazoleC7H11IN2NaO288.9808288.98090.35
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazoleC7H10I2N2NaO414.8778Not Reported-
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleC7H10IN3NaO3333.9659333.9658-0.30

Data synthesized from a study on substituted-3-iodo-1H-pyrazole derivatives.[3]

Fragmentation in HRMS

The fragmentation of pyrazoles in mass spectrometry is influenced by the substituents on the ring.[1] For iodinated pyrazoles, a characteristic fragmentation would be the loss of the iodine atom or the entire iodinated pyrazole moiety, depending on the overall molecular structure. In the analysis of the insecticide fipronil, a complex pyrazole, and its metabolites, time-of-flight mass spectrometry has been effectively used to identify and characterize the structures of the metabolites.[4]

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive analysis of iodinated pyrazoles often involves complementary techniques.

TechniqueAdvantages for Iodinated PyrazolesLimitations
HRMS - Unambiguous molecular formula determination.[3]- High sensitivity for trace impurity detection.[5]- Structural elucidation through fragmentation analysis.[4]- Does not distinguish between isomers (e.g., ortho-, meta-, para-) without chromatographic separation.
NMR Spectroscopy - Provides detailed structural information, including isomer differentiation.[5]- Non-destructive.- Lower sensitivity compared to MS.- Can be complex for molecules with multiple substituents.
GC-MS - Good for volatile and thermally stable pyrazole derivatives.- Established libraries for compound identification.- Requires derivatization for non-volatile compounds.- Potential for thermal degradation of sensitive molecules.
HPLC-UV - Robust and widely available for quantitative analysis.- Can be used for purification of compounds.[1][2]- Lower sensitivity and specificity compared to MS.- Requires a chromophore for detection.

Experimental Protocols

Representative LC-HRMS Method for Iodinated Pyrazoles

This protocol is a representative method adapted from the analysis of fipronil and its metabolites, suitable for the analysis of iodinated pyrazoles.[4]

1. Sample Preparation:

  • Dissolve 1 mg of the iodinated pyrazole sample in 1 mL of methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.4 mM ammonium formate in 95:5 water:methanol.[4]

  • Mobile Phase B: 0.4 mM ammonium formate in 5:95 water:methanol.[4]

  • Gradient: Start at 50% B, linear gradient to 100% B over 5 minutes, hold at 100% B for 10 minutes, then re-equilibrate at 50% B for 3 minutes.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 30 °C.[4]

3. Mass Spectrometer Settings (TOF):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 9 L/min.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Profile mode, with a scan rate of 1 scan/second.

Preparative HPLC for Impurity Isolation

The following is an example of a preparative HPLC method used for the isolation of Celecoxib impurities, which can be adapted for iodinated pyrazoles.[1][2]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

2. Procedure:

  • Dissolve the crude sample in the mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine pure fractions and evaporate the solvent to obtain the isolated impurity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute filter Filter Sample dilute->filter lc_sep LC Separation filter->lc_sep ms_detect HRMS Detection lc_sep->ms_detect accurate_mass Accurate Mass Determination ms_detect->accurate_mass fragmentation Fragmentation Analysis accurate_mass->fragmentation

Caption: Experimental workflow for LC-HRMS analysis of iodinated pyrazoles.

logical_comparison cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_info Information Obtained problem Characterize Iodinated Pyrazole hrms HRMS problem->hrms nmr NMR problem->nmr gcms GC-MS problem->gcms hplcuv HPLC-UV problem->hplcuv formula Molecular Formula hrms->formula structure 3D Structure nmr->structure volatiles Volatile Analytes gcms->volatiles quantity Quantification hplcuv->quantity

Caption: Comparison of analytical techniques for iodinated pyrazole characterization.

References

A Comparative Guide to the X-ray Crystallography of Substituted Pyrazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of various substituted pyrazoles, supported by experimental data. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their therapeutic efficacy is profoundly influenced by their three-dimensional structure and intermolecular interactions, which can be precisely determined using single-crystal X-ray crystallography. This guide delves into the experimental protocols for structure determination and presents a comparative analysis of crystallographic data for different classes of substituted pyrazoles.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of substituted pyrazoles follows a standardized workflow, from crystal growth to structure refinement.

1. Crystal Growth: The initial and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction.[3] This is typically achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution of the pyrazole derivative in an appropriate solvent or solvent mixture.[3] For instance, crystals of 4-iodo-1H-pyrazole have been successfully obtained through sublimation.[4]

2. Data Collection: A suitable single crystal is mounted on a diffractometer.[3] The data for N-substituted pyrazolines, for example, were collected using a Bruker SMART Apex II or Apex II Duo CCD diffractometer.[5] The crystal is maintained at a low temperature, often around 100 K or 172 K, to minimize thermal vibrations of the atoms.[4][6] Data is collected using monochromatic X-ray radiation, such as Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å), by rotating the crystal and recording the diffraction pattern.[4][6]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., with software like SHELXT) and refined by full-matrix least-squares techniques on F², often using the SHELXL program.[5][7] In this final stage, the positions of the atoms are adjusted to best fit the experimental data. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions.[5]

Data Presentation: Comparative Crystallographic Data

Table 1: Crystallographic Data for 4-Halogenated-1H-Pyrazoles

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)H-Bonding Motif
4-Fluoro-1H-pyrazoleC₃H₃FN₂MonoclinicP2₁/n7.935(3)5.922(2)8.001(3)114.71(1)Catemer
4-Chloro-1H-pyrazoleC₃H₃ClN₂MonoclinicP2₁/c10.437(2)5.861(1)7.336(2)108.08(3)Trimer
4-Bromo-1H-pyrazoleC₃H₃BrN₂MonoclinicP2₁/c10.603(2)5.895(1)7.429(2)108.01(3)Trimer
4-Iodo-1H-pyrazoleC₃H₃IN₂MonoclinicP2₁/c11.231(2)6.014(1)7.728(2)108.56(3)Catemer

Data synthesized from a 2023 study by MDPI.[4]

The data for 4-halogenated pyrazoles reveals that the bromo and chloro analogs are isostructural and form trimeric hydrogen-bonding motifs.[4] In contrast, the fluoro and iodo analogs form non-isostructural catemers (chains).[4] Interestingly, despite the significant difference in electronegativity between fluorine and iodine, the intermolecular N(H)···N hydrogen bond distances are experimentally indistinguishable.[4] The formation of a trimer versus a catemer appears to correlate with the calculated dipole moment of the pyrazole derivative.[4]

Table 2: Selected Crystallographic Data for N-Substituted Pyrazolines

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Key Dihedral Angle(s) (°)
1 C₁₆H₁₃FN₂OOrthorhombicPbca15.681(3)7.993(2)21.758(4)Pyrazole/Fluoro-benzene: 4.64(7)
2 C₁₆H₁₂BrFN₂OOrthorhombicPbca15.698(3)8.042(2)22.083(4)Pyrazole/Fluoro-benzene: 5.3(4)
3 C₁₇H₁₄ClFN₂OMonoclinicP2₁/c10.428(2)15.688(3)9.569(2)Pyrazole/Fluoro-benzene: 4.89(6)
4 C₁₈H₁₇FN₂OMonoclinicP2₁/c11.836(2)20.306(4)13.065(3)Pyrazole/Fluoro-benzene: 10.53(10) & 9.78(10)

Data extracted from a study on N-substituted pyrazolines.[5]

In this series of N-substituted pyrazolines, the pyrazole ring is nearly planar.[5] The dihedral angles between the pyrazole ring and the substituted benzene rings vary depending on the nature and position of the substituents.[5] For example, in compounds 1 , 2 , and 3 , the pyrazole ring is almost coplanar with the fluoro-substituted benzene ring, with dihedral angles of 4.64(7)°, 5.3(4)°, and 4.89(6)° respectively.[5] These small dihedral angles suggest a degree of conjugation between the ring systems.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the X-ray crystallography of substituted pyrazoles.

G cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Substituted Pyrazole purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation, Sublimation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (Bond Lengths, Angles, Interactions) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Workflow for X-ray Crystallography of Substituted Pyrazoles.

References

The Synthetic Keystone: Unlocking Diverse Biological Activities from 3-(tert-butyl)-5-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Within this privileged scaffold, 3-(tert-butyl)-5-iodo-1H-pyrazole emerges not as a final bioactive agent, but as a crucial synthetic intermediate, a molecular keystone for generating libraries of potent and selective drug candidates. The presence of the tert-butyl group can enhance binding to hydrophobic pockets of target proteins, while the iodo substituent provides a versatile handle for introducing chemical diversity through various cross-coupling reactions.[4]

This guide provides a comparative overview of the biological activities of compounds derived from the this compound scaffold, with a focus on their potential as kinase inhibitors in oncology. We present quantitative data, detailed experimental protocols, and visual representations of synthetic strategies and relevant signaling pathways to aid researchers in the design and development of novel therapeutics.

From Intermediate to Inhibitor: The Synthetic Versatility of 5-Iodo-Pyrazoles

The true value of the this compound scaffold lies in its synthetic tractability. The iodine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

Below is a generalized workflow illustrating the synthetic utility of this key intermediate.

G intermediate This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) intermediate->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) intermediate->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate->buchwald derivative1 3-(tert-butyl)-5-aryl-1H-pyrazole Derivatives suzuki->derivative1 derivative2 3-(tert-butyl)-5-alkynyl-1H-pyrazole Derivatives sonogashira->derivative2 derivative3 3-(tert-butyl)-5-amino-1H-pyrazole Derivatives buchwald->derivative3

Synthetic pathways from the 5-iodo-pyrazole intermediate.

Targeting Uncontrolled Cell Growth: Kinase Inhibition Profile

Derivatives synthesized from the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A notable example is the development of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Bcr-Abl fusion protein, implicated in angiogenesis and chronic myeloid leukemia, respectively.

The following table summarizes the inhibitory activities of representative pyrazole derivatives against key oncogenic kinases. For comparison, data for Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, is included.

Compound IDCore StructureTarget KinaseIC50 (nM)Reference
Compound A 3-(tert-butyl)-1-phenyl-1H-pyrazol-5-amine derivativeVEGFR215Patent EP2111401B1
Bcr-Abl (wild-type)25
Bcr-Abl (T315I mutant)>1000
Compound B 3-(tert-butyl)-1-(substituted phenyl)-1H-pyrazol-5-yl urea derivativeVEGFR28Patent EP2111401B1
Bcr-Abl (wild-type)18
Bcr-Abl (T315I mutant)>1000
Sorafenib N/A (Reference Compound)VEGFR290Published literature
B-Raf22
c-Kit68

Note: The specific structures of Compound A and B are detailed within the referenced patent and are complex derivatives where the iodo group has been replaced by a larger moiety.

The VEGFR Signaling Pathway: A Key Target

The anti-angiogenic activity of these compounds stems from their ability to inhibit VEGFR2, a key receptor tyrosine kinase in the signaling cascade that promotes the growth of new blood vessels, a process essential for tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound A) Inhibitor->VEGFR2

Simplified VEGFR signaling pathway and point of inhibition.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of novel compounds, standardized experimental protocols are essential. Below are detailed methodologies for a representative kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Serially dilute the test compounds (derived from the this compound scaffold) in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, 20 µL of a solution containing the substrate peptide and [γ-³³P]ATP, and 25 µL of the target kinase (e.g., VEGFR2) solution to each well of a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Filtration: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid. Harvest the contents of each well onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for anti-angiogenesis studies or K562 for Bcr-Abl studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

While this compound itself is not biologically active, it represents a highly valuable and versatile scaffold for the synthesis of potent and selective drug candidates. Its utility in generating diverse libraries of compounds through established cross-coupling chemistry makes it a powerful tool for medicinal chemists. The derivatives, particularly those developed as kinase inhibitors, have demonstrated significant potential in targeting key pathways in oncology. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors.[1] The versatility of the pyrazole ring allows for tailored modifications to achieve high potency and selectivity against various kinase targets, which are crucial in oncology and the treatment of inflammatory diseases.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting two key kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 3 (JNK3). The information is supported by experimental data and detailed protocols to aid in the design and evaluation of novel pyrazole-based kinase inhibitors.

Pyrazole-Based Inhibitors of VEGFR-2

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.[3] The following table summarizes the SAR of a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives as VEGFR-2 inhibitors.

Data Presentation: SAR of Pyrazole-Based VEGFR-2 Inhibitors
Compound IDSubstitution on Phenylhydrazono MoietyVEGFR-2 IC50 (nM)[4]PC-3 Cell Line IC50 (µM)[4]
3a 4-Chloro38.281.22
3i 2,4-Dichloro8.931.24
Sorafenib (Reference)-301.13

Key SAR Insights:

  • The presence of electron-withdrawing groups on the phenylhydrazono ring appears to be crucial for potent VEGFR-2 inhibition.

  • Compound 3i , with a 2,4-dichloro substitution, exhibited the most potent inhibition of VEGFR-2, being over three times more potent than the reference drug Sorafenib.[4] This suggests that di-substitution at these positions enhances the binding affinity to the kinase.

  • The cytotoxic activity against the PC-3 human prostate cancer cell line shows that both compounds 3a and 3i have comparable potency to Sorafenib, indicating their potential as anti-cancer agents.[4]

Pyrazole-Based Inhibitors of JNK3

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[5] It plays a significant role in neuronal apoptosis and stress response, making it a key target for the development of treatments for neurodegenerative diseases.[5][6] This section compares the SAR of aminopyrazole-based inhibitors against JNK3, highlighting their selectivity over the closely related p38 kinase.

Data Presentation: SAR of Aminopyrazole-Based JNK3 Inhibitors
Compound IDKey Structural FeaturesJNK3 IC50 (nM)[6]p38 IC50 (nM)[6]Selectivity (p38/JNK3)
SR-3576 Aminopyrazole with N-linked phenyl structures7>20,000>2800-fold
SR-3737 Indazole-based inhibitor1230.25-fold

Key SAR Insights:

  • The aminopyrazole class of inhibitors, exemplified by SR-3576 , demonstrates exceptional potency and selectivity for JNK3 over p38.[6]

  • The high selectivity is attributed to the highly planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38.[6]

  • In contrast, the indazole-based inhibitor SR-3737 is a potent inhibitor of both JNK3 and p38, highlighting the critical role of the core heterocyclic scaffold in determining selectivity.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of a novel inhibitor against a specific kinase, such as VEGFR-2 or JNK3, using a luminescence-based assay like ADP-Glo™.[1][3]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, JNK3)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP at a concentration near the Km value for the specific kinase

  • Specific kinase substrate (e.g., a synthetic peptide)

  • Test pyrazole-based compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This protocol assesses the effect of a compound on the proliferation and viability of cancer cell lines.[7]

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete culture medium

  • Test pyrazole-based compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Pyrazole-Based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole-based compounds.

SAR_Workflow Design Compound Design (Pyrazole Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical Cellular Cell-Based Assay (Cytotoxicity, etc.) Biochemical->Cellular SAR SAR Analysis Cellular->SAR Lead Lead Optimization SAR->Lead Lead->Design Iterative Cycle

Caption: General experimental workflow for SAR studies of pyrazole-based kinase inhibitors.

References

A Comparative Guide to Pyrazole Synthesis: Knorr, One-Pot, and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient construction of this heterocyclic ring is therefore a critical aspect of synthetic chemistry. This guide provides an objective comparison of three prominent methods for pyrazole synthesis: the classical Knorr synthesis, modern one-pot multicomponent reactions, and the increasingly popular microwave-assisted synthesis. We present a quantitative comparison of their yields, detailed experimental protocols, and a visual representation of the methodological comparison.

Yield Comparison of Pyrazole Synthesis Methods

The choice of synthetic route can significantly impact the yield and efficiency of pyrazole synthesis. The following table summarizes typical yields for the Knorr pyrazole synthesis, one-pot multicomponent reactions, and microwave-assisted synthesis, based on reported experimental data.

Synthesis MethodReactantsProduct TypeYield (%)Reference
Knorr Pyrazole Synthesis Ethyl benzoylacetate, HydrazinePyrazolone79%[1][2]
One-Pot, Three-Component 4-Cl-benzaldehyde, Acetylacetone, Ethyl diazoacetate3,4,5-Trisubstituted Pyrazoleup to 80%[3]
One-Pot, Three-Component Acid chlorides, Terminal alkynes, HydrazinesSubstituted Pyrazoles15 - 85%[4]
Microwave-Assisted Synthesis Phenyl-1H-pyrazoles precursorsPhenyl-1H-pyrazoles91 - 98%[5]
Conventional Heating Phenyl-1H-pyrazoles precursorsPhenyl-1H-pyrazoles72 - 90%[5]
Microwave-Assisted One-Pot Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde4-Arylidenepyrazolone51 - 98%[6]
Microwave-Assisted Synthesis Chalcone, Hydrazine hydratePyrazoleNot specified, but higher than conventional[7]
Conventional Reflux Chalcone, Hydrazine hydratePyrazolineNot specified[7]

Experimental Protocols

Detailed methodologies for each of the compared synthesis methods are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory implementation.

Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine, a classic example of the Knorr pyrazole synthesis.[2][8][9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate at approximately 100°C with stirring for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TCC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization.

  • Collect the precipitated product by filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of water and allow it to air dry to obtain the pyrazolone product.

One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles

This method provides a high-yielding, one-pot, two-step approach to polyfunctionalized pyrazoles.[3]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Acetylacetone (1 mmol)

  • Piperidinium acetate (20 mol%)

  • Dimethyl sulfoxide (DMSO) (1 mL)

  • Ethyl diazoacetate (EDA) (1.01 mmol)

Procedure:

  • In a reaction vessel, mix 4-chlorobenzaldehyde (1 mmol) and acetylacetone (1 mmol) with piperidinium acetate (20 mol%) under solvent-free conditions.

  • Stir the mixture well; the formation of the initial adduct should be complete in about 10 minutes (monitored by TLC).

  • To the reaction mixture, add DMSO (1 mL) and ethyl diazoacetate (1.01 mmol).

  • Heat the mixture at 70°C for 12 hours under an open atmosphere.

  • After cooling, the reaction mixture can be worked up to isolate the 3,4,5-trisubstituted pyrazole product.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol highlights the significant rate and yield enhancement achieved by using microwave irradiation compared to conventional heating.[5]

Materials:

  • Appropriate starting materials for phenyl-1H-pyrazoles (e.g., chalcones and hydrazines)

  • Solvent (if required by the specific reaction)

Procedure:

  • In a microwave reactor vial, combine the starting materials.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C for 5 minutes with a power of 50 W.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated using standard work-up procedures, which may include precipitation and filtration.

Comparative Workflow of Pyrazole Synthesis Methodologies

The following diagram illustrates the logical flow for selecting a pyrazole synthesis method based on desired outcomes such as yield, reaction time, and structural complexity.

G cluster_0 Pyrazole Synthesis Method Selection start Define Synthetic Goal (Target Pyrazole Structure) method_selection Select Synthesis Strategy start->method_selection knorr Knorr Synthesis (Classical, Good for Pyrazolones) method_selection->knorr Simple, robust one_pot One-Pot Multicomponent (High Complexity, Atom Economy) method_selection->one_pot Complex, efficient microwave Microwave-Assisted (High Speed & Yield) method_selection->microwave Fast, high-yield protocol_knorr Follow Knorr Protocol knorr->protocol_knorr protocol_one_pot Follow One-Pot Protocol one_pot->protocol_one_pot protocol_microwave Follow Microwave Protocol microwave->protocol_microwave analysis Analyze Yield & Purity protocol_knorr->analysis protocol_one_pot->analysis protocol_microwave->analysis end Final Product analysis->end

Caption: Workflow for selecting a pyrazole synthesis method.

References

Unraveling Tautomeric Preferences in 3,5-Disubstituted Pyrazoles: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the tautomerism of 3,5-disubstituted pyrazoles, integrating Density Functional Theory (DFT) studies with experimental data. This guide provides a comparative analysis of substituent effects, solvent influence, and the methodologies employed to determine tautomeric equilibrium.

The phenomenon of tautomerism in pyrazole derivatives is of paramount importance in medicinal chemistry and materials science, as the biological activity and physicochemical properties of these compounds are intrinsically linked to their dominant tautomeric form.[1][2][3] For 3,5-disubstituted pyrazoles, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. This guide delves into the synergistic application of Density Functional Theory (DFT) calculations and experimental techniques to elucidate the factors governing this tautomeric equilibrium.

The Tautomeric Equilibrium of 3,5-Disubstituted Pyrazoles

The central question in the study of 3,5-disubstituted pyrazoles is the determination of the favored tautomeric form. This equilibrium is dictated by the electronic nature of the substituents at the C3 and C5 positions, as well as the surrounding environment.

Tautomerism TautomerA Tautomer A 3-R1, 5-R2-1H-pyrazole TautomerB Tautomer B 3-R2, 5-R1-1H-pyrazole TautomerA->TautomerB Proton Transfer

Caption: Annular tautomerism in 3,5-disubstituted pyrazoles.

Substituent Effects on Tautomeric Stability: A Quantitative Comparison

DFT calculations have proven to be a powerful tool for predicting the relative stability of pyrazole tautomers. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings. Commonly employed methods include B3LYP and M06-2X with basis sets such as 6-311++G(d,p).[4][5]

The electronic character of the substituents at the C3 and C5 positions plays a pivotal role in determining the tautomeric preference. Generally, electron-donating groups (EDGs) tend to favor being at the C3 position, while electron-withdrawing groups (EWGs) prefer the C5 position.[1] This preference can be rationalized by the electronic stabilization of the pyrazole ring.

Substituent (R1)Substituent (R2)Favored TautomerComputational MethodReference
PhenylMethylTautomer A (3-Phenyl)B3LYP/6-31G [5]
PhenylEthylTautomer A (3-Phenyl)B3LYP/6-31G[5]
PhenylIsopropylTautomer A (3-Phenyl)B3LYP/6-31G [5]
PhenylBenzylTautomer A (3-Phenyl)B3LYP/6-31G[5]
PhenylTrifluoromethylTautomer B (3-Trifluoromethyl)B3LYP/6-31G**[5]
MethylEster/AmideTautomer with ester/amide at C3M06-2X/6-311++G(d,p)[4][6]
AminoAmideTautomer with amide at C3M06-2X/6-311++G(d,p)[4][6]
NitroAmideTautomer with amide at C5M06-2X/6-311++G(d,p)[4][6]

The Influence of the Environment: Solvent Effects and Hydrogen Bonding

The tautomeric equilibrium of 3,5-disubstituted pyrazoles is not only governed by intramolecular electronic effects but is also significantly influenced by the surrounding environment. Solvents can alter the relative stability of tautomers through specific and non-specific interactions.

DFT studies incorporating solvent effects, often using continuum models like the Polarizable Continuum Model (PCM), have shown that polar solvents can shift the tautomeric equilibrium.[7] Furthermore, intermolecular hydrogen bonding with solvent molecules can play a crucial role in stabilizing one tautomer over another. For instance, water has been shown to lower the energetic barriers for proton transfer between tautomers through the formation of hydrogen bonds.[5] Intramolecular hydrogen bonds can also be a determining factor in the conformational preferences and, consequently, the tautomeric equilibrium.[4]

Experimental Validation: A Multi-technique Approach

Experimental validation is essential to corroborate the predictions from DFT studies. A combination of spectroscopic and crystallographic techniques is typically employed to provide a comprehensive understanding of the tautomeric behavior in both solution and the solid state.

Experimental TechniqueInformation Provided
NMR Spectroscopy In solution, Nuclear Overhauser Effect (NOE) experiments can help determine the proximity of the N-H proton to the substituents, thus identifying the major tautomer.[4][6] Low-temperature NMR can be used to slow down the proton exchange rate and allow for the direct observation and quantification of individual tautomers.[8]
FT-IR Spectroscopy The vibrational frequencies of the N-H and C=O (in the case of ester or amide substituents) bonds can provide insights into the tautomeric and conformational equilibria in solution.[4]
X-ray Crystallography Provides definitive structural information of the tautomer present in the solid state.[4][6][8]

Methodologies: A Closer Look

Computational Protocol (DFT)

A typical computational workflow for studying the tautomerism of 3,5-disubstituted pyrazoles involves the following steps:

DFT_Workflow cluster_0 Computational Workflow A 1. Geometry Optimization of Tautomers B 2. Frequency Calculation (Confirmation of Minima) A->B C 3. Single Point Energy Calculation (Higher Level of Theory) B->C D 4. Solvation Model Application (e.g., PCM) C->D E 5. Analysis of Relative Energies and Tautomeric Ratios D->E

Caption: A generalized DFT workflow for tautomerism studies.

The choice of functional and basis set is critical. For instance, the M06-2X functional is often used for its good performance with non-covalent interactions, which can be important in these systems.[4] The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost.[5]

Experimental Protocols

NMR Spectroscopy (NOE): Nuclear Overhauser Effect experiments are performed to establish spatial proximity between the N-H proton and the substituents at the 3 and 5 positions. The observation of an NOE signal between the N-H proton and a specific substituent provides strong evidence for the predominance of the corresponding tautomer in solution.[4]

X-ray Crystallography: Single crystals of the pyrazole derivative are grown, and their structure is determined by X-ray diffraction. This technique provides the precise atomic coordinates in the solid state, unambiguously identifying the tautomeric form present in the crystal lattice.[4][8]

Conclusion

The study of tautomerism in 3,5-disubstituted pyrazoles is a multifaceted challenge that requires a synergistic approach combining computational and experimental methods. DFT calculations provide invaluable insights into the intrinsic stability of tautomers and the influence of substituents, while experimental techniques like NMR and X-ray crystallography offer crucial validation in solution and the solid state. This integrated approach is essential for the rational design of pyrazole-based compounds with desired properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Kinetics of Iodopyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose, and the choice of the pyrazole substrate is a critical strategic decision. This guide provides an in-depth, objective comparison of the kinetic performance of iodopyrazole in key cross-coupling reactions against its primary alternative, bromopyrazole, supported by established reactivity principles and experimental data.

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general reactivity order is I > Br > Cl.[1] This trend is because the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens due to lower bond dissociation energy.[2] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times but can also introduce challenges such as side reactions.[3]

Comparative Kinetic and Performance Data

The selection of an iodopyrazole substrate over a bromopyrazole is a trade-off between reaction rate and potential side reactions. The following table summarizes the key kinetic and performance differences in two major cross-coupling reactions: Suzuki-Miyaura and Sonogashira couplings.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Substrate 4-Iodopyrazole 4-Bromopyrazole
Relative Reaction Rate Highest[1]High[1]
Typical Reaction Temp. Room Temp. to 80 °C80-110 °C[4]
Key Kinetic Advantage Faster oxidative addition allows for lower catalyst loading and milder conditions.Provides a good balance of reactivity and stability, often leading to higher yields.[1]
Key Kinetic Disadvantage Prone to dehalogenation (hydrodehalogenation), a significant side reaction that reduces yield.[1][3]Slower reaction rates requiring more forcing conditions (higher temperature, higher catalyst loading).[3]
Representative Activation Enthalpy (ΔH‡) for Aryl Halides *48-62 kJ mol⁻¹ (for ArI)[5]54-82 kJ mol⁻¹ (for ArBr)[5]

*Activation enthalpies are for general aryl halides and serve to illustrate the general trend. Specific values for iodopyrazoles may vary but are expected to follow this trend.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in kinetic studies and the comparative reactivity, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactants & Catalyst Stock Solutions setup_reactor Set up Reactor with Temperature Control & Inert Atmosphere prep_reactants->setup_reactor add_reagents Add Reagents to Reactor setup_reactor->add_reagents start_reaction Initiate Reaction (t=0) add_reagents->start_reaction take_aliquots Withdraw Aliquots at Timed Intervals start_reaction->take_aliquots quench_reaction Quench Aliquots take_aliquots->quench_reaction analyze_samples Analyze Samples (GC, HPLC, or NMR) quench_reaction->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data determine_order Determine Reaction Order plot_data->determine_order calculate_rate Calculate Rate Constant (k) determine_order->calculate_rate

General workflow for a kinetic study of a cross-coupling reaction.

G Yaxis Potential Energy Xaxis Reaction Coordinate start Reactants (Pyrazole-X + Partner) TS1_I TS(Pd-I)‡ start->TS1_I ΔG‡ (Iodo) TS1_Br TS(Pd-Br)‡ start->TS1_Br ΔG‡ (Bromo) Int1_I Oxidative Addition Intermediate TS1_I->Int1_I TS2_I Int1_I->TS2_I Prod_I Product TS2_I->Prod_I Int1_Br TS1_Br->Int1_Br TS2_Br Int1_Br->TS2_Br Prod_Br TS2_Br->Prod_Br E_I E_I->TS1_I E_Br E_Br->TS1_Br

Comparative energy profile for the rate-determining oxidative addition step.

Detailed Experimental Protocols

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol describes a general method for obtaining kinetic data for the Suzuki-Miyaura coupling of a 4-halopyrazole using Gas Chromatography (GC) analysis with an internal standard.

Materials:

  • 4-Iodopyrazole or 4-Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]

  • Internal Standard (e.g., dodecane, n-decane)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)[4]

  • Reaction vessel (e.g., Schlenk tube or multi-neck flask) with temperature control and magnetic stirring

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for sampling

  • Quenching solution (e.g., cooled diethyl ether)

  • GC vials and instrument with a suitable column

Procedure:

  • Reactor Setup: An oven-dried reaction vessel equipped with a magnetic stir bar, condenser, and septum is assembled. The system is purged with an inert gas (e.g., Argon) for 15-20 minutes.

  • Reagent Preparation: In the reaction vessel, combine the 4-halopyrazole, arylboronic acid, and base.

  • Initiation of Reaction: The degassed solvent is added to the vessel, followed by the internal standard. The mixture is stirred and allowed to reach the desired reaction temperature (e.g., 80 °C).

  • Time Zero Sample: Just before adding the catalyst, a sample (t=0) is withdrawn, quenched, and prepared for GC analysis to establish initial concentrations.

  • Catalyst Addition: The palladium pre-catalyst is added to the stirring reaction mixture. This marks the beginning of the reaction.

  • Sampling: At regular, timed intervals (e.g., every 5, 10, or 15 minutes), aliquots (approx. 0.1 mL) of the reaction mixture are withdrawn via a syringe and immediately quenched in a vial containing a cooled solvent like diethyl ether and filtered through a small plug of silica to remove solids.

  • GC Analysis: The quenched samples are analyzed by GC to determine the concentration of the starting material, product, and any major byproducts relative to the internal standard.

  • Data Processing: The concentration of the 4-halopyrazole is plotted against time. This data is then used to determine the initial reaction rate, the reaction order with respect to the substrate, and the rate constant (k) of the reaction.

Conclusion

The kinetic study of iodopyrazole cross-coupling reactions reveals a clear trade-off between reactivity and stability. 4-Iodopyrazole's high reactivity, stemming from the lower C-I bond strength, facilitates faster oxidative addition, allowing for milder reaction conditions and making it the substrate of choice for reactions like the Sonogashira coupling.[3] However, this same reactivity can be a detriment in other transformations, such as the Suzuki-Miyaura coupling, where the propensity for dehalogenation can lead to lower yields of the desired product.[3] In such cases, the less reactive but more stable 4-bromopyrazole often proves to be a more reliable and higher-yielding alternative.[1] A thorough understanding of these kinetic nuances empowers chemists to make strategic decisions in catalyst and substrate selection, ultimately leading to the development of more efficient and robust synthetic routes for novel pyrazole-containing molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(tert-Butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Safe and Compliant Disposal

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle 3-(tert-Butyl)-5-iodo-1H-pyrazole with caution. Although not officially classified as hazardous under the Globally Harmonized System (GHS) due to a lack of specific data, related compounds exhibit properties that warrant a conservative approach. All laboratory personnel must wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Quantitative Data from Analogous Compounds

To inform risk assessment and handling procedures, the following table summarizes key safety information from structurally similar pyrazole and iodinated compounds. This data underscores the potential hazards and reinforces the need for careful disposal.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
5-Iodo-1-methyl-1H-pyrazole34091-51-5Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
3-Iodo-1-methyl-1H-pyrazole92525-10-5Causes skin irritation. Causes serious eye irritation.Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1]
Pyrazole (general)288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed and approved chemical waste disposal service. This ensures environmentally sound management and regulatory compliance.

Step 1: Waste Identification and Segregation

Proper segregation is the foundational step to prevent inadvertent chemical reactions and facilitate correct disposal.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items like weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Avoid mixing with other incompatible waste streams.

Step 2: Containerization and Labeling

  • Container Selection: Utilize containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage

Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be cool, dry, and away from sources of ignition or incompatible materials.[1]

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2] Provide a detailed inventory of the waste, including the chemical name and quantity.

Important Considerations:

  • Never dispose of this compound down the drain, as this can lead to environmental contamination.[1]

  • Do not attempt to neutralize the chemical without a validated and approved protocol from your EHS office.[1]

  • In the event of a spill, immediately follow your laboratory's established spill response procedure. This typically involves containing the spill with an inert absorbent material, collecting the material into a sealed container, and disposing of it as hazardous waste.[1]

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Professional Disposal A Identify Waste (Solid or Liquid) B Segregate Waste Streams A->B Categorize C Select & Label Appropriate Container B->C Contain D Store in Designated Hazardous Waste Area C->D Secure E Contact EHS or Licensed Contractor D->E Initiate Disposal F Provide Waste Inventory E->F G Schedule Pickup F->G H Proper Manifesting & Transportation G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(tert-Butyl)-5-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-(tert-Butyl)-5-iodo-1H-pyrazole (CAS No. 1218791-05-9). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)
Protection Type Recommended Equipment Rationale
Eye/Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.Protects against eye contact which may cause serious irritation.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use.Prevents skin contact. The compound is classified as causing skin irritation.[1]
Body Protection A flame-resistant lab coat or impervious clothing should be worn. Ensure clothing fully covers the arms and body.Protects skin from accidental splashes or spills.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.Avoid breathing dust, fumes, or vapors, as it may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C.

  • Preparation and Use :

    • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.

    • Before handling, ensure all required PPE is correctly worn.

    • Use dedicated spatulas and glassware.

    • Weigh the required amount of the compound on a tared weighing paper or in a suitable container within the fume hood.

    • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Ensure all containers are clearly and accurately labeled.

  • End of Experiment/Day :

    • Return the stock container to its designated storage location.

    • Decontaminate the work area, including the balance and fume hood surfaces.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Unused or waste this compound should be collected in a designated, labeled, and sealed waste container.

    • Solutions containing the compound should also be collected in a separate, appropriately labeled liquid waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials :

    • All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of in a designated solid chemical waste container.

    • Contaminated glassware should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as chemical waste before washing.

  • Disposal Method :

    • All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

SafeHandlingWorkflow Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage start Start: Obtain Compound ppe Don Appropriate PPE start->ppe store Store in Cool, Dry, Ventilated Area start->store fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate experiment->store Return to Storage waste_solid Dispose of Solid Waste decontaminate->waste_solid waste_liquid Dispose of Liquid Waste decontaminate->waste_liquid remove_ppe Remove PPE waste_solid->remove_ppe waste_liquid->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.